molecular formula C10H19NO3 B152913 tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate CAS No. 225641-84-9

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Cat. No.: B152913
CAS No.: 225641-84-9
M. Wt: 201.26 g/mol
InChI Key: SBUKINULYZANSP-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUKINULYZANSP-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207729-03-1
Record name rac-tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Introduction

This compound is a chiral carbamate derivative widely utilized as a crucial building block in medicinal chemistry and organic synthesis. Its stereochemically defined cyclopentyl scaffold, featuring both a hydroxyl and a Boc-protected amine group, makes it a versatile intermediate for the synthesis of complex target molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals. The strategic placement of functional groups allows for selective modification, rendering it an invaluable tool in the construction of compounds with specific stereochemical requirements. One notable application includes its use in the synthesis of Janus kinase (JAK) inhibitors[1].

Compound Identification and Chemical Structure

Accurate identification is paramount for ensuring the quality and reproducibility of experimental work. The compound is uniquely identified by its CAS number and various chemical descriptors.

Chemical Structure

The structure of this compound is defined by a cyclopentane ring with a hydroxyl group at the C3 position and a tert-butoxycarbonyl (Boc) protected amine at the C1 position, with a specific (1R,3S) stereochemistry.

Caption: 2D structure of this compound.

Key Identifiers

A summary of the essential identifiers for this compound is provided below.

IdentifierValueSource(s)
CAS Number 225641-84-9[1][2][3][4]
Molecular Formula C₁₀H₁₉NO₃[2][3][4][5]
Molecular Weight 201.26 g/mol [3][4][5]
IUPAC Name tert-butyl N-((1R,3S)-3-hydroxycyclopentyl)carbamate[1]
SMILES O=C(OC(C)(C)C)N[C@H]1CCC1[4][5]
InChI Key SBUKINULYZANSP-SFYZADRCSA-N[1][6]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in synthesis. These properties dictate the choice of solvents, reaction conditions, and purification methods.

PropertyValueSource(s)
Physical Form Solid
Purity ≥95% - 97%[2][5][6]
Storage Conditions Store at room temperature or 2-8°C, sealed in a dry environment.[3][5]
Topological Polar Surface Area (TPSA) 58.56 Ų[5][7]
LogP (octanol-water partition coefficient) 1.4245[5][7]
Hydrogen Bond Acceptors 3[5][7]
Hydrogen Bond Donors 2[5][7]
Rotatable Bonds 1[5][7]
Boiling Point Data not available[4]
Melting Point Data not available[6]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While comprehensive spectral data from peer-reviewed literature is not available in the provided search results, chemical suppliers indicate that Nuclear Magnetic Resonance (NMR) data is used for quality control[6]. For a stereoisomer, tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate, Gas Chromatography-Mass Spectrometry (GC-MS) data is available, which can provide a reference for expected fragmentation patterns[8].

Synthesis and Purification

The synthesis of carbamates, particularly from alcohols, is a fundamental transformation in organic chemistry. While a specific, detailed protocol for this compound was not found in the search results, a general and widely applicable one-step method for preparing carbamates from alcohols provides a reliable experimental framework[9]. This procedure is noted for its simplicity and safety compared to older multi-step methods[9].

Conceptual Synthesis Workflow

The following diagram outlines the key steps in a typical synthesis and purification process for a carbamate like the topic compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Materials: (1R,3S)-3-aminocyclopentanol Di-tert-butyl dicarbonate (Boc₂O) reaction Reaction: Base-catalyzed protection in a suitable solvent (e.g., THF, Dioxane) start->reaction 1. Boc Protection quench Reaction Quenching: Addition of water or aqueous solution reaction->quench 2. Workup extraction Liquid-Liquid Extraction: Separate organic and aqueous layers quench->extraction 3. Isolation drying Drying: Remove residual water from the organic phase (e.g., MgSO₄, Na₂SO₄) extraction->drying concentration Solvent Removal: Under reduced pressure (Rotary Evaporation) drying->concentration chromatography Purification: Flash Column Chromatography concentration->chromatography final_product Final Product: tert-Butyl ((1R,3S)-3- hydroxycyclopentyl)carbamate chromatography->final_product 4. Final Isolation qc Quality Control: NMR, MS, Purity Analysis final_product->qc

Caption: Conceptual workflow for the synthesis and purification of the title compound.

General Experimental Protocol for Carbamate Synthesis

The following protocol is adapted from a general procedure for the synthesis of tert-butyl carbamates from alcohols[9].

  • Reaction Setup : In a three-necked flask equipped with a stirrer and thermometer, dissolve the starting alcohol (the corresponding cyclopentanol derivative) in a suitable solvent like benzene.

  • Addition of Reagents : Add sodium cyanate to the solution. While stirring slowly, add trifluoroacetic acid dropwise. The temperature may rise and can be controlled with an ice-water bath to maintain it within the 20-50°C range[9].

  • Reaction Time : Continue stirring overnight to ensure the reaction goes to completion. A contact time of 3-4 hours is often sufficient, but longer times can improve the yield[9].

  • Workup : Add water to the reaction mixture and stir vigorously.

  • Extraction : Decant the organic layer and extract the aqueous slurry with additional portions of the organic solvent.

  • Washing : Combine the organic extracts and wash sequentially with an aqueous base (e.g., 5% sodium hydroxide) and water to remove acidic residues.

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

  • Purification : The resulting crude product can be further purified by recrystallization from a suitable solvent system, such as hexane or a benzene-hexane mixture[9].

Applications in Research and Drug Development

This compound serves as a valuable chiral building block in the synthesis of pharmaceutically active compounds. The Boc-protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, allowing for subsequent functionalization of the amine. The hydroxyl group provides a handle for various chemical transformations.

Its utility has been demonstrated in the synthesis of a JAK1 (Janus kinase 1) inhibitor, highlighting its importance in the development of treatments for autoimmune diseases and cancer[1]. The specific stereochemistry of the molecule is often critical for the biological activity of the final drug substance. As such, this compound is a key intermediate for creating complex molecules where precise three-dimensional orientation of functional groups is required for efficacy.

References

  • J&K Scientific. This compound | 225641-84-9. [Link]

  • Aliphatic Chain Hydrocarbons. tert-Butyl (cis-3-hydroxycyclobutyl)carbamate. [Link]

  • PubChem. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

Sources

An In-depth Technical Guide to the Solubility of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of this compound's solubility, offering predictive insights and detailed experimental protocols for its determination.

Introduction: The Significance of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1][2][3] Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate absorption and variable therapeutic outcomes.[1][3] this compound serves as a crucial building block in the synthesis of various therapeutic agents. A thorough understanding of its solubility profile is paramount for optimizing reaction conditions, purification processes, and the formulation of the final drug product.

This guide will explore the predicted solubility of this compound based on its molecular structure and physicochemical properties. Furthermore, it will provide detailed, field-proven methodologies for the experimental determination of its solubility in various solvents, ensuring scientific integrity and reproducibility.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental solubility data for this compound is not extensively available in public literature, we can predict its general solubility behavior by examining its key physicochemical properties.

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₃[4][5][6]
Molecular Weight 201.26 g/mol [4][5][6]
Calculated XLogP3 1.2[7]
Topological Polar Surface Area (TPSA) 58.6 Ų[7]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 3[7]

Analysis of Physicochemical Properties:

  • Lipophilicity (XLogP3): The calculated octanol-water partition coefficient (XLogP3) of 1.2 suggests that the compound has a moderate degree of lipophilicity.[4][8] Generally, LogP values between 1 and 3 indicate good permeability across biological membranes, but may also imply lower aqueous solubility.[4][8]

  • Polarity (TPSA): The Topological Polar Surface Area (TPSA) of 58.6 Ų is a predictor of a molecule's polarity and its ability to form hydrogen bonds.[9] This value suggests a moderate polarity, which can contribute to solubility in polar solvents. There is often a correlation between TPSA and solubility, with higher TPSA values generally indicating better aqueous solubility.[5][10]

  • Hydrogen Bonding: With two hydrogen bond donors (-OH and -NH) and three hydrogen bond acceptors (two oxygens in the carbamate and one in the hydroxyl group), this compound has a significant capacity for hydrogen bonding.[7] This characteristic is crucial for its interaction with protic solvents like water and alcohols.

Predicted Solubility:

Based on these properties, the following solubility profile can be anticipated:

  • Water: Due to the presence of the hydroxyl and carbamate groups capable of hydrogen bonding, some aqueous solubility is expected. However, the nonpolar cyclopentyl ring and the tert-butyl group will limit its solubility in water. A calculated water solubility for the structurally similar compound, tert-Butyl (cis-3-hydroxycyclobutyl)carbamate, is reported to be 9.71 mg/mL, which can be considered a rough estimate.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to exhibit good solubility in lower alcohols like methanol and ethanol. These solvents can engage in hydrogen bonding with the solute and possess a hydrocarbon character that can solvate the nonpolar portions of the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is predicted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). These solvents have high dielectric constants and are excellent hydrogen bond acceptors.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar functional groups, the solubility in nonpolar solvents is expected to be low.

  • Chlorinated Solvents (e.g., Dichloromethane): Moderate solubility is anticipated in dichloromethane, which can act as a weak hydrogen bond acceptor and has a moderate polarity.

Influence of Stereochemistry:

The specific stereochemistry ((1R,3S)-cis configuration) of the hydroxyl and carbamate groups on the cyclopentane ring can influence its crystal lattice energy and, consequently, its solubility.[11][12] Different stereoisomers can exhibit different packing efficiencies in the solid state, leading to variations in their melting points and solubilities.[12] Generally, more stable crystal lattices require more energy to be disrupted, resulting in lower solubility.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is considered the "gold standard" for determining equilibrium solubility and is highly recommended.[13]

Materials and Equipment
  • This compound (high purity)

  • Solvents of interest (e.g., purified water, methanol, ethanol, DMSO, dichloromethane)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Weigh excess compound add_solvent Add known volume of solvent start->add_solvent shake Shake at constant temperature (e.g., 24-48h) add_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (0.22 µm) centrifuge->filter dilute Dilute filtrate if necessary filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate concentration against a standard curve analyze->calculate

Figure 1: Experimental workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol

A. Preparation of Standard Solutions for Calibration Curve:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

  • Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of decreasing concentrations.

B. Shake-Flask Method for Equilibrium Solubility:

  • Add an excess amount of this compound to a series of vials containing a known volume of the test solvent. The excess solid should be visually apparent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24 to 48 hours).[14]

  • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

C. Sample Analysis using HPLC:

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.[3]

  • Dilute the filtered solution with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Inject the standard solutions and the diluted sample solution into the HPLC system.

  • Develop a suitable HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Monitor the elution of the compound using a UV detector at a wavelength of maximum absorbance.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of the diluted sample from the calibration curve.

  • Calculate the original solubility of the compound in the test solvent by accounting for the dilution factor.

D. Sample Analysis using UV-Vis Spectroscopy:

  • Follow steps 1 and 2 from the HPLC analysis section.

  • Measure the absorbance of the standard solutions and the diluted sample solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.[1][15]

  • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations (Beer-Lambert Law).[1]

  • Determine the concentration of the diluted sample from the calibration curve.

  • Calculate the original solubility of the compound in the test solvent by accounting for the dilution factor.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the generated data, the following practices are essential:

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

  • Solid-State Analysis: After the experiment, the remaining solid should be analyzed (e.g., by DSC or XRD) to ensure that the compound has not undergone any polymorphic transformation or degradation during the experiment.

  • Triplicate Measurements: All experiments should be performed in triplicate to assess the reproducibility of the results.

  • Good Laboratory Practice (GLP): Adherence to GLP principles ensures the quality and integrity of the data.[16]

Data Interpretation and Application

The experimentally determined solubility data can be presented in a clear and concise table for easy comparison across different solvents. This data is invaluable for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, crystallization, and purification.

  • Formulation Development: Choosing suitable excipients and developing a dosage form with optimal drug release and bioavailability.

  • Preclinical Studies: Preparing solutions for in vitro and in vivo assays.

Conclusion

While readily available experimental data on the solubility of this compound is limited, a comprehensive understanding of its physicochemical properties allows for a reasoned prediction of its solubility profile. This guide provides a robust framework for both theoretical estimation and experimental determination of its solubility. By following the detailed protocols outlined herein, researchers and drug development professionals can generate reliable and accurate solubility data, a critical step in advancing pharmaceutical research and development.

References

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • The Importance of Solubility for New Drug Molecules. (2020, May 11). Retrieved January 14, 2026, from [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). Retrieved January 14, 2026, from [Link]

  • Topological polar surface area – An ABC of PK/PD. (n.d.). Open Education Alberta. Retrieved January 14, 2026, from [Link]

  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2005, August). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023, October 29). PubMed. Retrieved January 14, 2026, from [Link]

  • UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. (2024, September 25). Pion Inc. Retrieved January 14, 2026, from [Link]

  • Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. (2024, June 29). Pharmaceutical Communications. Retrieved January 14, 2026, from [Link]

  • Experimental solubility versus TPSA for the PROTAC data set. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. Retrieved January 14, 2026, from [Link]

  • Quantifying the Chameleonic Properties of Macrocycles and other High Molecular Weight Drugs. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

  • How can I determine the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved January 14, 2026, from [Link]

  • how can i test the solubility in hplc please ? (2009, August 19). Chromatography Forum. Retrieved January 14, 2026, from [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved January 14, 2026, from [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved January 14, 2026, from [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). NIH. Retrieved January 14, 2026, from [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO. Retrieved January 14, 2026, from [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024, January 6). Michael Green. Retrieved January 14, 2026, from [Link]

  • Is logarithm of octanol–water partition coefficient suitable for measuring hydrophobicity of a molecule? (2015, May 2). Chemistry Stack Exchange. Retrieved January 14, 2026, from [Link]

  • properties, metrics, & parameters used to evaluate leads. (2023, November 16). YouTube. Retrieved January 14, 2026, from [Link]

  • 1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • QSTR Modeling to Find Relevant DFT Descriptors Related to the Toxicity of Carbamates. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). Retrieved January 14, 2026, from [Link]

  • All About Stereochemistry in Cyclic Systems. (n.d.). Unacademy. Retrieved January 14, 2026, from [Link]

  • Effect of stereoisomerism and racemization on solubility. (2018, March 26). Chemistry Stack Exchange. Retrieved January 14, 2026, from [Link]

  • Parameters for Carbamate Pesticide QSAR and PBPK/PD Models for Human Risk Assessment. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • GOOD LABORATORY PRACTICE (GLP). (n.d.). Retrieved January 14, 2026, from [Link]

  • Measuring saturation solubility of actives in solid and semi-solid lipid excipients. (2020, August 31). YouTube. Retrieved January 14, 2026, from [Link]

  • Prospective atom-based 3D-QSAR model prediction, pharmacophore generation, and molecular docking study of carbamate derivatives as dual inhibitors of AChE and MAO-B for Alzheimer's disease. (n.d.). OUCI. Retrieved January 14, 2026, from [Link]

  • QSAR-based solubility model for drug-like compounds. (2006, August). ResearchGate. Retrieved January 14, 2026, from [Link]

  • A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. (n.d.). Digital Discovery (RSC Publishing). Retrieved January 14, 2026, from [Link]

  • This compound | 225641-84-9. (n.d.). J&K Scientific. Retrieved January 14, 2026, from [Link]

  • tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

Sources

Synthesis of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate, a chiral building block of significant interest in pharmaceutical development. The document delves into the strategic considerations for achieving the desired stereochemistry, focusing on a robust and scalable synthetic route. Key transformations, including a hetero-Diels-Alder reaction, enzymatic kinetic resolution, and stereoselective reductions, are discussed in detail. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step experimental protocols.

Introduction: The Significance of Chiral Aminocyclopentanols

Chiral 1,3-aminocyclopentanol derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules. The specific stereochemical arrangement of the amino and hydroxyl groups on the cyclopentane ring is often crucial for potent and selective interaction with biological targets. This compound, with its defined (1R,3S) stereochemistry and the versatile tert-butoxycarbonyl (Boc) protecting group, serves as a key intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs. The Boc group offers stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions, making it an ideal choice for multi-step syntheses.[1][2]

Strategic Approaches to the Synthesis of the (1R,3S)-Aminocyclopentanol Core

The primary challenge in the synthesis of this compound lies in the stereocontrolled installation of the amino and hydroxyl functionalities on the cyclopentane ring. Several strategies have been developed to achieve this, each with its own set of advantages and limitations.

ParameterRoute 1: Asymmetric CycloadditionRoute 2: Hetero-Diels-Alder with Enzymatic ResolutionRoute 3: Chiral Pool Synthesis
Starting Materials Cyclopentadiene, chiral N-acyl hydroxylamineCyclopentadiene, tert-butyl hydroxylamine carbonateChiral starting material (e.g., from a natural product)
Key Reactions Asymmetric [4+2] cycloaddition, reductionHetero-Diels-Alder, enzymatic kinetic resolution, reductionFunctional group interconversions
Stereocontrol Chiral auxiliary or catalyst-controlledEnzymatic resolution of a racemic intermediateInherited from the chiral starting material
Scalability Generally goodExcellentOften limited by the availability of the starting material
Overall Yield Moderate to goodGoodVariable

This guide will focus on the Hetero-Diels-Alder with Enzymatic Resolution approach (Route 2), as it represents a highly efficient, scalable, and stereoselective method for obtaining the desired (1R,3S) isomer in high enantiomeric purity.[3]

Featured Synthetic Route: Hetero-Diels-Alder and Enzymatic Resolution

This synthetic pathway commences with a hetero-Diels-Alder reaction to construct the cyclopentane ring with the required functionalities in a racemic form. Subsequent enzymatic kinetic resolution effectively separates the desired enantiomer, which is then further processed to yield the final product.

Overall Synthetic Workflow

Synthesis_Workflow start Starting Materials step1 Step 1: Hetero-Diels-Alder Reaction start->step1 Cyclopentadiene, tert-butyl hydroxylamine carbonate step2 Step 2: Reduction of N-O Bond step1->step2 Racemic bicyclic intermediate step3 Step 3: Enzymatic Kinetic Resolution step2->step3 Racemic aminocyclopentenol step4 Step 4: Reduction of Alkene step3->step4 Enantioenriched aminocyclopentenol step5 Step 5: Boc Protection step4->step5 (1R,3S)-3-aminocyclopentanol product tert-Butyl ((1R,3S)-3- hydroxycyclopentyl)carbamate step5->product

Caption: Overall workflow for the synthesis of the target molecule.

Step-by-Step Experimental Protocols

The synthesis begins with an in-situ generation of tert-butyl nitrosocarbonate, which then undergoes a hetero-Diels-Alder reaction with cyclopentadiene. This cycloaddition efficiently forms the bicyclic isoxazolidine ring system.[3]

  • Reaction: tert-butyl hydroxylamine carbonate + Cyclopentadiene → (±)-tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

  • Rationale: The hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocyclic rings. The use of an in-situ generated dienophile minimizes its decomposition. The reaction proceeds with high diastereoselectivity, affording the cis-fused bicyclic product.[4]

Protocol:

  • To a solution of tert-butyl hydroxylamine carbonate (1.0 eq.) in a suitable solvent such as 2-methyltetrahydrofuran, add a catalytic amount of copper(II) chloride (0.1-0.2 eq.) and 2-ethyl-2-oxazoline (0.1-0.2 eq.).[3]

  • Cool the mixture to 20-30°C and add freshly cracked cyclopentadiene (1.5-2.0 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is typically carried forward to the next step without extensive purification.

The isoxazolidine ring is reductively cleaved to unmask the amino and hydroxyl functionalities.

  • Reaction: (±)-tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate → (±)-tert-butyl (3-hydroxycyclopent-4-en-1-yl)carbamate

  • Rationale: Zinc powder in acetic acid is a mild and effective reagent for the selective reduction of the N-O bond without affecting the double bond or the Boc protecting group.[3]

Protocol:

  • To the crude reaction mixture from Step 1, add acetic acid and cool to 0-10°C.

  • Add zinc powder (or iron powder) portion-wise, maintaining the temperature below 30°C.[3]

  • Stir the mixture for 2-4 hours at room temperature.

  • Filter the reaction mixture to remove the excess zinc and inorganic salts. The filtrate containing the racemic aminocyclopentenol is then processed for the next step.

This is the key step for establishing the desired stereochemistry. A lipase is used to selectively acylate one of the enantiomers of the racemic aminocyclopentenol, allowing for their separation.

  • Reaction: (±)-tert-butyl (3-hydroxycyclopent-4-en-1-yl)carbamate + Acyl Donor --(Lipase)--> (S)-tert-butyl (3-acetoxycyclopent-4-en-1-yl)carbamate + (R)-tert-butyl (3-hydroxycyclopent-4-en-1-yl)carbamate

  • Rationale: Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), are highly enantioselective catalysts.[3][5] In the presence of an acyl donor like vinyl acetate, the lipase will preferentially acylate one enantiomer, leaving the other unreacted. This allows for the separation of the acylated and unacylated enantiomers.

Protocol:

  • To the solution of the racemic aminocyclopentenol, add a suitable lipase (e.g., Novozym 435) and an acyl donor such as vinyl acetate.[3]

  • Stir the mixture at room temperature, monitoring the conversion to approximately 50% by HPLC.

  • Once the desired conversion is reached, filter off the immobilized enzyme (which can often be recycled).

  • The acylated and unacylated enantiomers can then be separated by chromatography. The unacylated (R)-enantiomer is carried forward.

The carbon-carbon double bond in the cyclopentene ring is reduced to afford the saturated cyclopentane ring.

  • Reaction: (R)-tert-butyl (3-hydroxycyclopent-4-en-1-yl)carbamate --(H₂, Pd/C)--> this compound

  • Rationale: Catalytic hydrogenation with palladium on carbon is a standard and efficient method for the reduction of alkenes. The reaction is typically clean and proceeds with high yield.[6]

Protocol:

  • Dissolve the enantioenriched aminocyclopentenol in a suitable solvent like methanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon.

  • Subject the mixture to a hydrogen atmosphere (typically 1-10 atm) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent to yield the crude product.

The final step involves the purification of this compound to the desired purity.

Protocol:

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

  • Alternatively, recrystallization from a suitable solvent system can be employed to obtain the final product as a crystalline solid.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Property Value Reference
Molecular Formula C₁₀H₁₉NO₃[7]
Molecular Weight 201.26 g/mol [7]
Appearance White to off-white solid
Purity ≥95%[2]
Storage 2-8°C, sealed in dry conditions[1]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the tert-butyl group (a singlet at ~1.4 ppm), the cyclopentyl ring protons, and the protons attached to the carbons bearing the hydroxyl and carbamate groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the carbamate, the quaternary carbon of the tert-butyl group, and the carbons of the cyclopentyl ring.

  • Mass Spectrometry: The mass spectrum should exhibit the molecular ion peak or a fragment corresponding to the loss of the tert-butyl group.

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H and O-H stretching vibrations, as well as the C=O stretch of the carbamate.

Conclusion

The synthesis of this compound presented in this guide, utilizing a hetero-Diels-Alder reaction followed by enzymatic kinetic resolution, offers a reliable and scalable route to this important chiral building block. The strategic use of biocatalysis in the resolution step is key to achieving high enantiopurity, which is essential for its application in the synthesis of stereochemically defined pharmaceutical agents. The detailed protocols and rationale provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to successfully implement this synthesis in their laboratories.

References

  • PubChem. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. Retrieved January 14, 2026, from [Link]

  • Google Patents. (2021). CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.
  • MDPI. (2024). On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. Retrieved January 14, 2026, from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved January 14, 2026, from [Link]

  • Sciforum. (n.d.). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of (1R,3S)-3-amino-1-cyclopentanol and salt thereof.
  • IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Retrieved January 14, 2026, from [Link]

Sources

biological activity of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate in the Synthesis and Biological Activity of Carbocyclic Nucleoside Antivirals

Executive Summary

The chiral intermediate, this compound, represents a cornerstone in the synthesis of carbocyclic nucleoside analogues (CNAs), a class of compounds pivotal to modern antiviral therapy. While the molecule itself is not biologically active, its deprotected form, (1R,3S)-3-aminocyclopentanol, provides the essential stereochemically-defined carbocyclic core that mimics the deoxyribose sugar in natural nucleosides. This structural substitution of a cyclopentane ring for the furanose moiety imparts crucial metabolic stability by rendering the molecules impervious to enzymatic cleavage of the glycosidic bond. This guide elucidates the synthetic pathways originating from this key intermediate to yield potent antiviral agents, details the mechanism of action of the resulting drugs, explores the critical structure-activity relationships, and provides detailed experimental protocols for their synthesis and biological evaluation.

Introduction: The Rise of Carbocyclic Nucleoside Analogues

Nucleoside analogues have long been a foundation of antiviral and anticancer chemotherapy. Their mechanism typically relies on mimicking natural nucleosides, leading to their incorporation into nascent DNA or RNA chains and subsequent chain termination or dysfunction. However, a primary limitation of early nucleoside drugs was their susceptibility to metabolic inactivation, particularly through the enzymatic cleavage of the N-glycosidic bond.

The development of carbocyclic nucleoside analogues (CNAs) provided an elegant solution to this challenge.[1] By replacing the oxygen atom of the furanose ring with a methylene group, a stable carbon-carbon bond is formed between the "sugar" mimic and the nucleobase, conferring significant resistance to enzymatic degradation.[1] This innovation led to drugs with improved pharmacokinetic profiles and sustained intracellular activity.

The specific intermediate, this compound, is a vital chiral building block used in the synthesis of some of the most successful CNAs, including the anti-HIV drugs Carbovir and its prodrug Abacavir.[2][3] Its pre-defined stereochemistry is essential for ensuring the final drug product can be recognized and processed by viral enzymes to exert its therapeutic effect.

Synthesis of the Core Scaffold and Key Derivatives

The journey from the stable, protected carbamate to a potent antiviral agent involves a multi-step synthetic pathway. The initial precursor, (1R,3S)-3-aminocyclopentanol, is often prepared as its hydrochloride salt, for which various synthetic routes have been developed.[4][5] The tert-butoxycarbonyl (Boc) protecting group in the title compound offers a stable, easily handled intermediate that can be efficiently deprotected under acidic conditions for subsequent reactions.

A representative synthetic approach to the core amine precursor is outlined in a patented method that highlights the generation of the key chiral structure.[4]

Representative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the key precursor and its subsequent elaboration into a carbocyclic nucleoside.

G cluster_0 Precursor Synthesis cluster_1 Drug Synthesis A Cyclopentadiene & Boc-protected Hydroxylamine B Diels-Alder Cycloaddition A->B C Reductive Cleavage & Chiral Resolution B->C D (1R,3S)-3-(Boc-amino)cyclopentanol C->D E Boc Deprotection ((1R,3S)-3-aminocyclopentanol) D->E Acidic Deprotection G Coupling Reaction E->G F Purine or Pyrimidine Base F->G H Final Carbocyclic Nucleoside (e.g., Carbovir) G->H

Caption: Conceptual workflow for the synthesis of CNAs from a chiral precursor.

Biological Activity and Mechanism of Action

The derivatives of this compound are primarily developed as antiviral agents. The most notable examples are potent inhibitors of the human immunodeficiency virus (HIV).[2][6]

Drug DerivativeCore StructureTherapeutic TargetMechanism of Action
Carbovir Guanosine analogueHIV-1 Reverse TranscriptaseCompetitive inhibitor, DNA chain terminator[2][6]
Abacavir Guanosine analogue (prodrug of Carbovir)HIV-1 Reverse TranscriptaseCompetitive inhibitor, DNA chain terminator
Entecavir Guanosine analogueHepatitis B Virus (HBV) PolymeraseCompetitive inhibitor, DNA chain terminator[7][8]
Mechanism of Action: HIV Reverse Transcriptase Inhibition

The anti-HIV activity of Abacavir and Carbovir serves as a classic example of CNA function. The mechanism unfolds in a series of intracellular steps:

  • Anabolic Phosphorylation: Upon entering a host cell, the carbocyclic nucleoside is phosphorylated by host cell kinases to its active triphosphate form (e.g., carbovir triphosphate, CBV-TP).

  • Competitive Inhibition: CBV-TP, being structurally similar to the natural substrate deoxyguanosine triphosphate (dGTP), competes for the active site of the HIV reverse transcriptase enzyme.

  • DNA Chain Termination: The viral reverse transcriptase incorporates the CBV-monophosphate moiety into the growing viral DNA strand. Because the carbocyclic "sugar" mimic lacks a 3'-hydroxyl group, the formation of the next 3'-5' phosphodiester bond is impossible. This incorporation event irreversibly terminates DNA chain elongation, halting viral replication.

The following diagram illustrates this inhibitory pathway.

G A Abacavir (Prodrug) C Carbovir Triphosphate (CBV-TP, Active Drug) A->C Phosphorylation B Cellular Kinases B->C E HIV Reverse Transcriptase C->E Competitive Inhibition D Natural dGTP D->E Normal Substrate H Chain-Terminated DNA (Replication Halted) E->H Incorporation of CBV-MP F Viral RNA Template F->E G Growing Viral DNA G->E

Sources

Tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate: A Cornerstone Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure starting materials is paramount for the synthesis of complex, stereospecific therapeutic agents. Among these, tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate has emerged as a critical chiral building block. Its unique stereochemistry, featuring a cis-1,3-amino alcohol on a cyclopentyl scaffold, provides a rigid and versatile framework for constructing a new generation of pharmaceuticals, particularly in the fields of antiviral and anti-inflammatory therapies. This guide offers an in-depth exploration of this compound, from its synthesis and characterization to its strategic application in the development of targeted therapeutics, providing researchers and drug development professionals with a comprehensive technical resource.

Introduction: The Strategic Importance of the (1R,3S)-Cyclopentyl Scaffold

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety profile. Chiral building blocks are enantiomerically pure compounds that serve as foundational starting materials for the synthesis of complex active pharmaceutical ingredients (APIs). This compound (CAS No. 225641-84-9) is a preeminent example of such a building block.[1][2][3][4]

The molecule's value lies in its constrained cyclopentane ring and the defined cis relationship between the Boc-protected amine at position 1 and the hydroxyl group at position 3. This specific arrangement provides a rigid scaffold that allows for precise spatial orientation of pharmacophoric groups, a critical factor for achieving high-affinity interactions with biological targets such as viral enzymes or protein kinases. The tert-butoxycarbonyl (Boc) group offers a stable, yet readily cleavable, protecting group for the amine, facilitating multi-step synthetic sequences. Its application has been notably documented in the synthesis of Janus kinase (JAK) inhibitors and potent antiviral agents.[1][5]

Table 1: Core Properties of this compound
PropertyValue
CAS Number 225641-84-9
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol [4]
IUPAC Name tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate[1]
Appearance Solid
Purity Typically ≥95%[2][4][6]
Storage Sealed in dry, 2-8°C[3]

Synthesis and Enantiomeric Control: The Chemoenzymatic Approach

The synthesis of enantiomerically pure compounds like this compound is a significant challenge. Direct asymmetric synthesis can be complex and costly. A more robust and scalable strategy is the chemoenzymatic approach, which combines traditional chemical synthesis with highly selective enzymatic reactions to achieve chiral resolution.[7][8][9]

A common pathway involves the initial synthesis of a racemic or prochiral precursor, followed by an enzymatic kinetic resolution (EKR) to isolate the desired stereoisomer. Lipases are frequently the enzymes of choice for this transformation due to their stereoselectivity in catalyzing the hydrolysis or acylation of alcohols.[8][10]

A representative synthetic strategy is outlined in a patent for the preparation of the parent amine, (1R,3S)-3-aminocyclopentanol hydrochloride.[11] This process begins with a hetero-Diels-Alder reaction between cyclopentadiene and a nitroso compound, followed by reduction and, critically, a lipase-catalyzed chiral separation using vinyl acetate.[11] This enzymatic acylation selectively modifies one enantiomer, allowing for the separation of the desired chiral alcohol.

Diagram 1: General Chemoenzymatic Synthesis Workflow

G cluster_0 Chemical Synthesis cluster_1 Enzymatic Kinetic Resolution (EKR) cluster_2 Isolation & Final Product racemic_precursor Racemic Precursor (e.g., (±)-cis-3-Aminocyclopentanol derivative) enzyme Lipase + Acyl Donor (e.g., Vinyl Acetate) racemic_precursor->enzyme separation Separation (Chromatography or Extraction) enzyme->separation desired_isomer Desired Enantiomer (R-acetate or S-alcohol) separation->desired_isomer Isolate unwanted_isomer Unreacted Enantiomer (S-alcohol or R-acetate) separation->unwanted_isomer Remove final_product tert-Butyl ((1R,3S)-3- hydroxycyclopentyl)carbamate desired_isomer->final_product Deprotection/ Boc Protection

Caption: Chemoenzymatic workflow for chiral resolution.

Protocol 1: General Principle of Lipase-Catalyzed Resolution

This is a generalized protocol based on established principles of enzymatic kinetic resolution. Specific conditions may vary.[8][10][12]

  • Substrate Preparation: Dissolve the racemic precursor (e.g., a racemic aminocyclopentanol derivative) in a suitable organic solvent (e.g., toluene, isopropanol).[7]

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym® 435 or a lipase from Candida antarctica) to the solution. Immobilized enzymes are preferred for ease of removal post-reaction.[10]

  • Acylation: Add an acyl donor, such as vinyl acetate, to the reaction mixture. The enzyme will selectively acylate one of the enantiomers at a much faster rate.

  • Reaction Monitoring: Monitor the reaction progress using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the substrate and product. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric purity of both the unreacted starting material and the acylated product.

  • Workup and Separation: Once the desired conversion is reached, filter off the immobilized enzyme. The resulting mixture, containing one acylated enantiomer and one unreacted alcohol enantiomer, can then be separated by standard techniques such as column chromatography.

  • Final Steps: The isolated, enantiomerically pure intermediate is then carried forward. This may involve de-acylation or, in the case of isolating the amine, protection with a Boc group using di-tert-butyl dicarbonate (Boc₂O) to yield the final title compound.

Applications in Medicinal Chemistry: From Blueprint to Biologically Active Molecules

The utility of this compound is best demonstrated through its incorporation into the synthesis of high-value therapeutic agents.

Case Study 1: Synthesis of Carbocyclic Nucleoside Antivirals

Carbocyclic nucleosides are a class of antiviral drugs where the furanose ring of a natural nucleoside is replaced by a carbocyclic moiety, such as cyclopentane. This modification confers greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond.

The chiral scaffold of this compound is ideal for constructing these analogues. Research has demonstrated the synthesis of novel carbocyclic nucleosides starting from related chiral cyclopentenol derivatives.[5] These compounds have shown potent antiviral activity against various viruses, including vaccinia virus and SARS coronavirus (SARS-CoV).[5] The synthesis leverages the stereodefined hydroxyl and amino groups as anchor points to append various heterocyclic bases, which are essential for mimicking natural nucleosides and interacting with viral polymerases.

Diagram 2: Pathway to Carbocyclic Nucleoside Analogues

G building_block tert-Butyl ((1R,3S)-3- hydroxycyclopentyl)carbamate intermediate Chiral Cyclopentylamine Intermediate (Post Boc-deprotection) building_block->intermediate Deprotection api Carbocyclic Nucleoside Analogue (API) intermediate->api Coupling with Heterocyclic Base

Caption: Synthetic logic from building block to antiviral API.

Case Study 2: Core Component of JAK Inhibitors

Janus kinases (JAKs) are intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways implicated in inflammatory and autoimmune diseases. Inhibitors of JAKs are a major class of modern therapeutics. The synthesis of a potent JAK1 inhibitor has been reported utilizing this compound as a key starting material.[1]

In this context, the cyclopentyl ring serves as a central scaffold. The amino group, after deprotection, is used to attach a pharmacophoric element, such as a pyrrolo[2,3-d]pyrimidine core, which interacts with the hinge region of the kinase's ATP-binding site. The hydroxyl group can be used as a handle for further modification or may remain to form key hydrogen bonds within the target protein. The defined stereochemistry ensures that these interactions are oriented correctly for optimal binding and inhibitory activity.

Quality Control and Characterization

Ensuring the chemical purity and, most importantly, the enantiomeric purity of the building block is critical for its successful application.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structural integrity of the molecule.[13]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight (201.26 g/mol ).[2][4]

  • Chiral HPLC/GC: This is the gold standard for determining enantiomeric purity (enantiomeric excess, ee). The compound is analyzed on a chiral stationary phase that allows for the separation and quantification of the (1R,3S) enantiomer from its (1S,3R) counterpart.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of this high-purity reagent.

Table 2: Safety and Handling Information
ParameterGuideline
Storage Store in a cool, dry place. Recommended temperature: 2-8°C. Keep container tightly sealed.[3]
GHS Pictogram GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Note: Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date information.

Conclusion

This compound is more than just a chemical reagent; it is a key enabler in the field of asymmetric synthesis and drug discovery. Its well-defined stereochemistry and versatile functional groups provide a reliable and robust platform for the construction of complex, high-value molecules. The successful application of this building block in the synthesis of advanced antiviral and anti-inflammatory agents underscores its strategic importance. For research teams and pharmaceutical companies, mastering the use of such cornerstone chiral synthons is a critical step in the efficient and successful development of next-generation therapeutics.

References

  • PubChem. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. [Link]

  • ACS Publications. Synthesis of Chiral Cyclopentenones | Chemical Reviews. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • Sci-Hub. Chiral cyclopentanoid building blocks by asymmetric enzymatic hydrolysis. [Link]

  • ResearchGate. Chemoenzymatic Synthesis of Chiral Building Blocks Based on the Kinetic Resolution of Glycerol‐Derived Cyclic Carbonates. [Link]

  • Supporting Information. Characterization data for various tert-butyl carbamates. [Link]

  • ChemBK. tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate. [Link]

  • PubMed. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. [Link]

  • Google Patents. CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.

Sources

The Emergence of a Key Chiral Intermediate: A Technical Guide to tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide explores the discovery and history of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate, a pivotal chiral building block in modern medicinal chemistry. While not a therapeutic agent itself, the strategic importance of this molecule is intrinsically linked to the development of blockbuster drugs, including the Janus kinase (JAK) inhibitor Ruxolitinib and the HIV integrase inhibitor Bictegravir. This guide will delve into the historical context of its emergence, detail its stereoselective synthesis, and elucidate its critical role in the construction of these complex active pharmaceutical ingredients (APIs).

Introduction: The Unsung Hero of Complex Syntheses

In the landscape of drug discovery and development, the final API often takes center stage. However, the journey to these life-changing molecules is paved with the innovation and meticulous design of key chemical intermediates. This compound (CAS Number: 225641-84-9) is a prime example of such an unsung hero.[1][2][3] Its rigid cyclopentyl scaffold, adorned with a stereochemically defined amine and alcohol, provides a crucial three-dimensional framework for pharmacophore presentation. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, essential for multi-step synthetic campaigns.

This guide will illuminate the scientific narrative of this indispensable intermediate, tracing its origins from the broader field of carbocyclic nucleoside analogues to its specific applications in targeted therapies.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 225641-84-9
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
Appearance White to off-white solid
Stereochemistry (1R,3S)

A Legacy of Carbocyclic Nucleosides: The Historical Context

The conceptual foundation for molecules like this compound can be traced back to the pioneering work on carbocyclic nucleoside analogues. These compounds, where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring, were investigated for their potential as antiviral agents with enhanced metabolic stability.

The timeline below highlights key milestones in the development of carbocyclic nucleosides, which set the stage for the design of complex chiral cyclopentyl intermediates:

G 1960s Early Synthesis of Carbocyclic Adenosine Analogues 1980s Discovery of Naturally Occurring Carbocyclic Nucleosides with Antiviral Activity (e.g., Neplanocin A) 1960s->1980s 1990s-2010s Development of Carbocyclic Nucleoside Reverse Transcriptase Inhibitors (e.g., Abacavir for HIV) 1980s->1990s-2010s

Figure 1: A simplified timeline illustrating the evolution of carbocyclic nucleoside research, which provided the foundational knowledge for the use of chiral cyclopentyl scaffolds in drug design.

This rich history of manipulating the cyclopentyl ring to mimic biological structures and achieve therapeutic effects created a fertile ground for the application of chiral cyclopentylamines and cyclopentanols in other areas of medicinal chemistry, moving beyond nucleoside analogues to a new generation of targeted therapies.

The "Discovery" Through Application: A Tale of Two Drugs

The specific discovery of this compound is not marked by a singular, seminal publication dedicated to the molecule itself. Instead, its history is intricately woven into the process development of two major therapeutic agents: Ruxolitinib and Bictegravir.

Ruxolitinib: A New Era in Myelofibrosis Treatment

Ruxolitinib (INCB018424), developed by Incyte Corporation, is a potent inhibitor of Janus kinases 1 and 2 (JAK1/JAK2).[4][5] It was the first drug approved by the FDA for the treatment of myelofibrosis, a rare bone marrow cancer.[4][6] The chemical structure of Ruxolitinib features a chiral cyclopentyl group, and it is here that this compound's precursor, (1R,3S)-3-aminocyclopentanol, plays a vital role.

The development of a scalable and stereoselective synthesis of the chiral cyclopentyl fragment was a critical challenge in the manufacturing of Ruxolitinib. Patent literature from the development of Ruxolitinib and related JAK inhibitors describes various strategies to obtain the required chiral intermediate.[6][7][8]

Bictegravir: A Pillar of HIV Therapy

Bictegravir, developed by Gilead Sciences, is a potent HIV-1 integrase strand transfer inhibitor (INSTI).[9][10][11][12] It is a core component of the single-tablet regimen Biktarvy. The structure of Bictegravir also incorporates the (1R,3S)-3-aminocyclopentanol fragment. The patent literature surrounding Bictegravir's synthesis extensively details methods for the preparation of this key intermediate, highlighting its importance in the final drug's efficacy and safety profile.[13][14][15][16]

The diagram below illustrates the central role of the (1R,3S)-3-aminocyclopentanol core, derived from our title compound, in the synthesis of these two blockbuster drugs.

G cluster_0 Synthesis of Key Precursor cluster_1 Drug Synthesis Intermediate tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate Deprotection Boc Deprotection Intermediate->Deprotection Precursor (1R,3S)-3-aminocyclopentanol Deprotection->Precursor Ruxolitinib Ruxolitinib (JAK Inhibitor) Precursor->Ruxolitinib Coupling Reactions Bictegravir Bictegravir (HIV Integrase Inhibitor) Precursor->Bictegravir Coupling Reactions

Figure 2: The central role of (1R,3S)-3-aminocyclopentanol, obtained from the deprotection of this compound, in the synthesis of Ruxolitinib and Bictegravir.

Stereoselective Synthesis: Crafting the Chiral Core

The therapeutic efficacy and safety of both Ruxolitinib and Bictegravir are critically dependent on the precise stereochemistry of the cyclopentyl core. Consequently, the development of efficient and scalable methods for the synthesis of (1R,3S)-3-aminocyclopentanol and its Boc-protected form has been an area of intense research and process optimization.

A common and effective strategy involves a hetero-Diels-Alder reaction, followed by enzymatic resolution or asymmetric synthesis to establish the desired chirality.

General Synthetic Strategy

A representative synthetic approach is outlined below, which highlights the key transformations required to produce this compound.

G A Cyclopentadiene C Racemic Diels-Alder Adduct A->C B Boc-protected Nitroso Compound B->C D Enzymatic Resolution or Asymmetric Synthesis C->D E Chiral Intermediate D->E F Reduction E->F G tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate F->G

Figure 3: A generalized workflow for the synthesis of the target molecule, often involving a key stereoselective step.

Exemplary Experimental Protocol: Synthesis of (1R,3S)-3-aminocyclopentanol Hydrochloride (A Precursor)

The following protocol is adapted from the patent literature and describes a method for preparing the hydrochloride salt of the deprotected amine, which can then be Boc-protected to yield the title compound.[17]

Step 1: Hetero-Diels-Alder Reaction

  • To a solution of tert-butyl hydroxylamine in an appropriate solvent (e.g., 2-methyltetrahydrofuran), add a catalytic amount of a copper salt (e.g., copper(I) chloride) and a ligand (e.g., 2-ethyl-2-oxazoline).

  • Cool the mixture and slowly add an oxidizing agent to generate the Boc-nitroso species in situ.

  • Add freshly cracked cyclopentadiene dropwise, maintaining the reaction temperature.

  • Stir the reaction mixture until completion (monitored by TLC or LC-MS).

  • Work up the reaction to isolate the racemic Diels-Alder adduct.

Step 2: Reductive Ring Opening

  • Dissolve the racemic adduct in a suitable solvent system (e.g., acetic acid).

  • Add a reducing agent (e.g., zinc powder) portion-wise, controlling the temperature.

  • Stir until the reaction is complete.

  • Filter and work up to obtain the racemic protected aminocyclopentenol.

Step 3: Enzymatic Resolution

  • Dissolve the racemic intermediate in a suitable buffer and solvent system.

  • Add a lipase (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate).

  • Incubate the reaction, monitoring the conversion.

  • Separate the acylated enantiomer from the unreacted alcohol enantiomer.

Step 4: Deprotection and Salt Formation

  • Subject the desired enantiomer to acidic conditions (e.g., HCl in isopropanol) to remove the Boc group.

  • Isolate the (1R,3S)-3-aminocyclopentanol hydrochloride salt by filtration or crystallization.

Step 5: Boc Protection (to yield the title compound)

  • Dissolve the aminocyclopentanol hydrochloride in a suitable solvent with a base (e.g., triethylamine).

  • Add di-tert-butyl dicarbonate (Boc₂O).

  • Stir until the reaction is complete.

  • Purify by chromatography or crystallization to obtain this compound.

Conclusion and Future Perspectives

The story of this compound is a testament to the enabling power of synthetic chemistry in modern drug development. Its emergence was not driven by a quest for its own biological activity, but by the structural demands of highly effective therapeutic agents. The development of robust and stereoselective synthetic routes to this intermediate has been a critical factor in the successful commercialization of Ruxolitinib and Bictegravir.

As the demand for structurally complex and stereochemically pure drugs continues to grow, the importance of chiral building blocks like this compound will only increase. Future research in this area will likely focus on even more efficient and sustainable synthetic methods, including the use of novel biocatalysts and flow chemistry, to further streamline the production of this vital chemical entity.

References

  • CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.
  • CN110092726B - Synthesis method of Bictegravir intermediate.
  • Review of Synthetic Routes and Final Forms of Integrase Inhibitors Dolutegravir, Cabotegravir, and Bictegravir | Organic Process Research & Development - ACS Publications. [Link]

  • WO2018229798A1 - Process for the preparation of bictegravir and intermediate thereof.
  • US20190023712A1 - Synthesis process of ruxolitinib.
  • US10562904B2 - Synthesis process of ruxolitinib.
  • WO2017114461A1 - Synthesis process of ruxolitinib.
  • Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir - Taylor & Francis Online. [Link]

  • Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase - PubMed. [Link]

  • CN104496904B - Synthesis method of ruxolitinib intermediate.
  • WO2023223253A1 - Process for preparation of ruxolitinib.
  • Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - ACS Publications. [Link]

  • WO/2018/229798 PROCESS FOR THE PREPARATION OF BICTEGRAVIR AND INTERMEDIATE THEREOF - WIPO Patentscope. [Link]

  • US11248005B2 - Process for preparation of intermediates used for the synthesis of HIV integrase inhibitor.
  • Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - SciSpace. [Link]

  • Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. [Link]

  • Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase. [Link]

  • Synthesis method of ruxolitinib intermediate - Eureka | Patsnap. [Link]

  • Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir - Taylor & Francis Online. [Link]

  • This compound | 225641-84-9 - J&K Scientific. [Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - NIH. [Link]

  • tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID - PubChem. [Link]

  • Ruxolitinib - PubMed. [Link]

  • Ruxolitinib | C17H18N6 | CID 25126798 - PubChem - NIH. [Link]

  • Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC - PubMed Central. [Link]

  • SID 178102315 - ruxolitinib - PubChem - NIH. [Link]

  • Fixed-dose combination bictegravir, emtricitabine, and tenofovir alafenamide versus dolutegravir-containing regimens for initial treatment of HIV-1 infection: week 144 results from two randomised, double-blind, multicentre, phase 3, non-inferiority trials - PubMed. [Link]

  • Bictegravir, emtricitabine, and tenofovir alafenamide versus dolutegravir, emtricitabine, and tenofovir disoproxil fumarate for initial treatment of HIV-1 and hepatitis B coinfection (ALLIANCE): a double-blind, multicentre, randomised controlled, phase 3 non-inferiority trial - PubMed. [Link]

  • Bictegravir, emtricitabine, and tenofovir alafenamide versus dolutegravir, abacavir, and lamivudine for initial treatment of HIV-1 infection (GS-US-380-1489): a double-blind, multicentre, phase 3, randomised controlled non-inferiority trial - PubMed. [Link]

  • Bictegravir combined with emtricitabine and tenofovir alafenamide versus dolutegravir, abacavir, and lamivudine for initial treatment of HIV-1 infection: week 96 results from a randomised, double-blind, multicentre, phase 3, non-inferiority trial - PubMed. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Role of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate in Janus Kinase (JAK) Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate (CAS: 225641-84-9) in the synthesis of Janus Kinase (JAK) inhibitors.[1] We will explore the compound's critical role as a chiral building block, detailing the causality behind its selection and providing robust, field-proven protocols for its conversion into key intermediates for drugs such as Tofacitinib. This guide emphasizes mechanistic understanding, process control, and safety, aiming to empower chemists to execute these transformations with high fidelity and yield.

Introduction: The Significance of the Chiral Cyclopentylamine Scaffold in JAK Inhibition

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) pivotal to cytokine signaling pathways that govern inflammation and immune responses.[2] Dysregulation of these pathways is implicated in a host of autoimmune diseases and cancers, making JAKs a prime therapeutic target.[3] Several approved JAK inhibitors, including Tofacitinib, feature a chiral 3-amino-substituted piperidine or a related cyclopentylamine moiety as a core structural element.[4][5]

The specific stereochemistry of this amine-bearing ring is not an incidental feature; it is fundamental to the molecule's ability to bind effectively and selectively within the ATP-binding pocket of the target kinase. The (1R,3S) configuration of the starting carbamate is meticulously chosen to establish the required (3R,4R) stereochemistry in the final piperidine ring of Tofacitinib, or analogous stereocenters in other cyclopentyl-based inhibitors. This precise three-dimensional arrangement ensures optimal interaction with key amino acid residues, maximizing potency and minimizing off-target effects. The use of a pre-defined chiral building block like this compound circumvents the need for challenging chiral resolutions or asymmetric syntheses later in the synthetic sequence, representing a more efficient and cost-effective strategy for industrial-scale production.[6]

Strategic Overview: From Carbamate to the Core Amine Intermediate

The primary synthetic utility of this compound is to serve as a precursor to a chiral amine, which is then coupled to the heterocyclic core of the JAK inhibitor (e.g., a 7H-pyrrolo[2,3-d]pyrimidine). The transformation hinges on converting the secondary alcohol into an amine with inversion of stereochemistry. This is a critical step that transforms the (1R,3S)-hydroxy compound into a (1R,3R)-amino derivative.

The most common and robust method to achieve this stereoinversion is the Mitsunobu reaction .[7][8] This reaction allows for the conversion of a secondary alcohol to a variety of functionalities, including an azide or a protected amine, with predictable and clean inversion of the stereocenter.[7]

Synthetic_Workflow A tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate B Stereoinvertive Azidation (Mitsunobu Reaction) A->B DPPA, PPh3, DIAD C tert-Butyl ((1R,3R)-3-azidocyclopentyl)carbamate B->C D Azide Reduction (e.g., H2, Pd/C) C->D E tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate D->E F Coupling with Heterocycle (SNAr Reaction) E->F 4-chloro-7H-pyrrolo [2,3-d]pyrimidine G Protected JAK Inhibitor Core F->G H Deprotection & Final API G->H e.g., TFA or HCl

Caption: High-level synthetic workflow from the starting carbamate to a final JAK inhibitor.

Detailed Experimental Protocols

Protocol 1: Stereoinvertive Azidation via Mitsunobu Reaction

This protocol details the conversion of the secondary alcohol to an azide with inversion of configuration. The resulting azide is a versatile intermediate that can be readily reduced to the primary amine.

Mechanism Insight: The Mitsunobu reaction proceeds via the formation of a betaine from triphenylphosphine (PPh₃) and an azodicarboxylate like DIAD.[9] This complex activates the alcohol, allowing for Sₙ2 attack by the nucleophile (in this case, the azide from diphenylphosphoryl azide, DPPA). The Sₙ2 nature of the attack guarantees the inversion of stereochemistry at the carbon center.[7]

Materials & Reagents:

Reagent M.W. Quantity (mol eq.) Typical Amount
This compound 201.26 1.0 10.0 g
Triphenylphosphine (PPh₃) 262.29 1.5 19.5 g
Diphenylphosphoryl azide (DPPA) 275.24 1.5 20.5 g (16.5 mL)
Diisopropyl azodicarboxylate (DIAD) 202.21 1.5 22.6 g (22.0 mL)

| Anhydrous Tetrahydrofuran (THF) | - | - | 200 mL |

Procedure:

  • Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add this compound (10.0 g, 49.7 mmol) and triphenylphosphine (19.5 g, 74.5 mmol).

  • Dissolution: Add anhydrous THF (200 mL) and stir the mixture until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add diphenylphosphoryl azide (DPPA) (16.5 mL, 74.5 mmol) dropwise to the cooled solution, maintaining the internal temperature below 5 °C.

  • DIAD Addition: Add diisopropyl azodicarboxylate (DIAD) (22.0 mL, 74.5 mmol) dropwise over 30-45 minutes.[10] Scientist's Note: This addition is exothermic. A slow addition rate is critical to prevent side reactions and ensure safety. The solution will typically turn from colorless to a yellow-orange hue.[11]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates reaction completion.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dilute the residue with ethyl acetate (200 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).[11]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product contains triphenylphosphine oxide and DIAD-hydrazine byproducts.[9] Purify the residue by column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to yield tert-Butyl ((1R,3R)-3-azidocyclopentyl)carbamate as a colorless oil.

Expected Outcome:

  • Yield: 85-95%

  • Appearance: Colorless to pale yellow oil.

  • Purity (HPLC): >98%

Protocol 2: Reduction of the Azide to the Primary Amine

This protocol describes the clean and efficient reduction of the azide intermediate to the corresponding primary amine, which is the direct precursor for coupling with the drug's heterocyclic core.

Mechanism Insight: Catalytic hydrogenation is the preferred method for this transformation. The azide is reduced on the surface of the palladium catalyst by hydrogen gas, releasing nitrogen gas as the only byproduct, which makes for a very clean reaction and simple work-up.

Mitsunobu_Mechanism cluster_activation Step 1: Alcohol Activation cluster_sn2 Step 2: SN2 Attack & Inversion A R-OH D Activated Oxyphosphonium Intermediate A->D B PPh3 B->D C DIAD C->D F Inverted Product (R-N3) D->F G Triphenylphosphine Oxide (Byproduct) D->G E N3- (from DPPA) E->D SN2 Attack

Caption: Simplified mechanism of the Mitsunobu reaction showing stereochemical inversion.

Materials & Reagents:

Reagent M.W. Quantity (mol eq.) Typical Amount
tert-Butyl ((1R,3R)-3-azidocyclopentyl)carbamate 226.28 1.0 10.0 g
Palladium on Carbon (Pd/C, 10 wt.%) - ~10% w/w 1.0 g
Methanol (MeOH) - - 150 mL

| Hydrogen Gas (H₂) | - | Excess | Balloon or Parr shaker |

Procedure:

  • Setup: To a hydrogenation flask or a suitable pressure vessel, add tert-Butyl ((1R,3R)-3-azidocyclopentyl)carbamate (10.0 g, 44.2 mmol) and methanol (150 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (1.0 g, ~10% by weight) under a nitrogen atmosphere. Safety Note: Pd/C is flammable, especially when dry and in the presence of organic solvents. Handle with care.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (e.g., 50 psi) or maintain a hydrogen atmosphere with a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC. The azide starting material will be consumed, and a new, more polar spot (stains with ninhydrin) corresponding to the amine will appear at the baseline.

  • Work-up:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 25 mL).

    • Combine the filtrates and concentrate under reduced pressure.

  • Product: The resulting product, tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate, is often of sufficient purity (>95%) to be used in the next step without further purification.

Expected Outcome:

  • Yield: 95-99% (quantitative)

  • Appearance: White to off-white solid or viscous oil.

  • Purity (HPLC/NMR): >95%

Concluding Remarks for the Practicing Scientist

The use of this compound is a cornerstone of an efficient and stereocontrolled synthesis of a key structural motif in modern JAK inhibitors. The protocols outlined above, centered on a robust Mitsunobu reaction followed by catalytic hydrogenation, provide a reliable pathway to the crucial (1R,3R)-aminocyclopentyl intermediate. By understanding the mechanistic underpinnings of these reactions, particularly the stereoinvertive nature of the Mitsunobu step, researchers can troubleshoot and optimize these processes effectively. Careful attention to reaction conditions, especially temperature control during the DIAD addition and inert handling of the hydrogenation catalyst, is paramount for achieving high yields, purity, and operational safety.

References

  • US9670160B2 - Process for the preparation of tofacitinib and intermediates thereof.
  • WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof.
  • Justia Patents - Process for the preparation of tofacitinib and intermediates thereof. [Link]

  • CN114835714A - Preparation method of tofacitinib.
  • WO2014097150A1 - Process for the preparation of tofacitinib and intermediates thereof.
  • Tofacitinib synthesis Review. European Journal of Organic Chemistry. [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]

  • Short enantioselective total synthesis of (+)-tofacitinib. ResearchGate. [Link]

  • A novel synthesis of chiral cyclopentyl- and cyclohexyl-amines. Royal Society of Chemistry. [Link]

  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate. [Link]

  • Mitsunobu reaction - General Procedure. Organic Synthesis. [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • CN109608468B - Tofacitinib citrate impurity, and synthesis method and application thereof.
  • WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds.
  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]

  • tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. PubChem. [Link]

  • Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. ResearchGate. [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [Link]

  • Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. Journal of Medicinal Chemistry. [Link]

  • Development of Selective Covalent Janus Kinase 3 Inhibitors. National Institutes of Health. [Link]

  • Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor. PubMed. [Link]

  • rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/rac-tert-butyl-N-(1R_3R-3-hydroxycyclopentyl_carbamate]([Link]

Sources

The Role of Chiral Intermediates in the Synthesis of Lacosamide: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to the antiepileptic drug Lacosamide, with a specific focus on the pivotal role of chiral intermediates. While the query referenced tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate, a thorough review of scientific literature and patents indicates this compound is not a recognized precursor or intermediate in established Lacosamide syntheses. Instead, this guide will elucidate the well-documented and industrially relevant synthetic routes, which predominantly utilize derivatives of the chiral amino acid D-serine. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and present visual workflows to enhance understanding.

Introduction: The Stereospecificity of Lacosamide

Lacosamide, marketed as Vimpat®, is an anticonvulsant medication used for the treatment of partial-onset seizures and diabetic neuropathic pain.[1] Its chemical structure is (R)-2-acetamido-N-benzyl-3-methoxypropionamide. The efficacy and safety of Lacosamide are critically dependent on its (R)-enantiomer; the (S)-enantiomer is significantly less active.[1] Consequently, the enantioselective synthesis of Lacosamide is of paramount importance in pharmaceutical manufacturing, necessitating precise control of stereochemistry throughout the synthetic sequence.

Clarification on this compound

A review of the scientific literature, including patents and research articles, does not reveal any established role for this compound in the synthesis of Lacosamide. The core structure of Lacosamide is a functionalized propionamide derived from an amino acid, which differs significantly from the cyclopentyl scaffold of the aforementioned carbamate. The primary and most commercially viable synthetic strategies for Lacosamide consistently employ chiral precursors that are structurally related to the final drug molecule, most notably D-serine.

The Chiral Pool Approach: Synthesis of Lacosamide from D-Serine

The most prevalent and industrially scalable approach to Lacosamide synthesis is the chiral pool method, which leverages the readily available and stereochemically defined natural amino acid D-serine as the starting material. This strategy elegantly preserves the desired (R)-stereochemistry at the C2 position of the propionamide backbone. The synthesis can be conceptually divided into several key stages, each with specific reagents and conditions designed to maximize yield and maintain chiral purity.

Overview of the D-Serine Based Synthesis

The general synthetic workflow commencing from D-serine involves a sequence of protection, activation, amidation, methylation, and deprotection/acetylation steps. The order of these steps can vary, leading to slightly different synthetic routes, each with its own advantages and disadvantages.[2]

Lacosamide_Synthesis_Overview D_Serine D-Serine N_Boc_D_Serine N-Boc-D-Serine D_Serine->N_Boc_D_Serine  Boc Anhydride   Amide_Intermediate (R)-N-benzyl-2-(tert-butoxycarbonylamino) -3-hydroxypropanamide N_Boc_D_Serine->Amide_Intermediate  Benzylamine, Coupling Agent   Methoxy_Intermediate (R)-tert-butyl (1-(benzylamino)-3-methoxy -1-oxopropan-2-yl)carbamate Amide_Intermediate->Methoxy_Intermediate  Methylating Agent   Deprotected_Amine (R)-2-amino-N-benzyl -3-methoxypropanamide Methoxy_Intermediate->Deprotected_Amine  Deprotection (Acid)   Lacosamide Lacosamide Deprotected_Amine->Lacosamide  Acetic Anhydride  

Figure 1: Generalized synthetic workflow for Lacosamide starting from D-Serine.

Step-by-Step Experimental Protocols

The following protocols are representative of the D-serine to Lacosamide synthesis and are compiled from various literature sources.[3][4]

Protocol 1: N-Protection of D-Serine

  • Objective: To protect the amino group of D-serine to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.

  • Procedure:

    • Suspend D-serine in a suitable solvent system, such as a mixture of water and an organic solvent (e.g., dioxane or THF).

    • Add a base, such as sodium hydroxide or triethylamine, to deprotonate the carboxylic acid and amino groups.

    • Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture at a controlled temperature (typically 0-25 °C).

    • Stir the reaction until completion, as monitored by Thin Layer Chromatography (TLC).

    • Acidify the reaction mixture to protonate the carboxylic acid.

    • Extract the N-Boc-D-serine into an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to obtain the product.

Protocol 2: Amide Coupling with Benzylamine

  • Objective: To form the amide bond between the carboxylic acid of N-Boc-D-serine and benzylamine.

  • Procedure:

    • Dissolve N-Boc-D-serine in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to a low temperature (e.g., -15 °C to 0 °C).

    • Add a coupling agent, such as isobutyl chloroformate, along with a tertiary amine base like N-methylmorpholine (NMM), to form a mixed anhydride in situ.[4][5]

    • After a short activation period, add benzylamine to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction by washing with aqueous solutions to remove byproducts and unreacted starting materials.

    • Isolate the product, (R)-N-benzyl-2-(tert-butoxycarbonylamino)-3-hydroxypropanamide, by crystallization or chromatography.

Protocol 3: O-Methylation

  • Objective: To introduce the methoxy group at the 3-position. This step is crucial and can be prone to side reactions and racemization if not carefully controlled.

  • Procedure:

    • Dissolve the hydroxy amide intermediate in a suitable solvent like THF or DCM.

    • Add a strong base, such as sodium hydride, to deprotonate the hydroxyl group.

    • Introduce a methylating agent, such as methyl iodide or dimethyl sulfate. The use of expensive and toxic reagents like methyl iodide with silver oxide has been reported in earlier syntheses but is less common in modern industrial processes.[2][3]

    • Stir the reaction at a controlled temperature until the starting material is consumed.

    • Quench the reaction carefully, typically with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product, (R)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate, and purify as necessary.

Protocol 4: Deprotection and N-Acetylation

  • Objective: To remove the Boc protecting group and acetylate the resulting free amine to yield the final product, Lacosamide.

  • Procedure:

    • Dissolve the methylated intermediate in an organic solvent.

    • Add a strong acid, such as hydrochloric acid or trifluoroacetic acid, to cleave the Boc group.

    • Stir until deprotection is complete.

    • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or potassium carbonate).

    • Without isolating the intermediate amine, add acetic anhydride to the reaction mixture.

    • Stir until the acetylation is complete.

    • Isolate and purify Lacosamide, typically by crystallization, to obtain a product with high chemical and chiral purity.[3]

Quantitative Data from Representative Syntheses
StepStarting MaterialProductReagentsTypical Yield (%)Reference
1D-SerineN-Boc-D-SerineBoc Anhydride, NaOH>95%[3]
2N-Boc-D-Serine(R)-N-benzyl-2-(tert-butoxycarbonylamino)-3-hydroxypropanamideBenzylamine, Isobutyl Chloroformate, NMM85-90%[4]
3(R)-N-benzyl-2-(tert-butoxycarbonylamino)-3-hydroxypropanamide(R)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamateDimethyl Sulfate, NaOH80-85%[3]
4(R)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamateLacosamideHCl, Acetic Anhydride85-95%[3]

Alternative Synthetic Strategies

While the D-serine route is dominant, other innovative approaches to Lacosamide synthesis have been developed to address some of its limitations, such as the cost of D-serine and the potential for racemization.

Asymmetric Synthesis

Some routes employ asymmetric catalysis to introduce the chiral center. For instance, the asymmetric dihydroxylation of N-benzylacrylamide has been reported as a key step in an alternative enantioselective synthesis.[2] This method avoids the use of a chiral starting material from a natural source.

Chemoenzymatic Synthesis

Chemoenzymatic methods offer a green and highly selective alternative. These processes often involve the enzymatic resolution of a racemic intermediate to isolate the desired (R)-enantiomer. For example, a racemic mixture of 2-amino-N-benzyl-3-methoxypropanamide can be resolved using a lipase enzyme that selectively acetylates the (R)-enantiomer to form Lacosamide.[6]

Alternative_Routes cluster_0 Asymmetric Synthesis cluster_1 Chemoenzymatic Resolution N_Benzylacrylamide N-Benzylacrylamide Chiral_Diol Chiral Diol Intermediate N_Benzylacrylamide->Chiral_Diol  Asymmetric  Dihydroxylation   Lacosamide_A Lacosamide Chiral_Diol->Lacosamide_A  Further Steps   Racemic_Amine Racemic 2-amino-N-benzyl -3-methoxypropanamide Lacosamide_B Lacosamide Racemic_Amine->Lacosamide_B  Enzyme (Lipase),  Acetylating Agent   S_Amine (S)-2-amino-N-benzyl -3-methoxypropanamide Racemic_Amine->S_Amine  (Unreacted)  

Figure 2: Conceptual overview of alternative synthetic routes to Lacosamide.

Conclusion

The synthesis of Lacosamide is a testament to the power of stereocontrolled synthesis in modern pharmaceuticals. While the initially queried this compound is not a known intermediate, the established routes from D-serine provide a robust and scalable platform for the production of this important antiepileptic drug. The choice of protecting groups, coupling agents, and methylation conditions are all critical to achieving high yields and, most importantly, high enantiomeric purity. As the demand for greener and more efficient chemical processes grows, alternative strategies such as asymmetric catalysis and chemoenzymatic resolutions will likely play an increasingly important role in the future of Lacosamide manufacturing.

References

  • Aratikatla, E. K., & Bhattacharya, A. K. (2015). Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. Tetrahedron Letters, 56(42), 5802-5803. [Link]

  • Gurunadham, G., & Madhusudhan Raju, R. (2015). New and alternate synthesis of lacosamide. Journal of Chemical and Pharmaceutical Research, 7(7), 1080-1083. [Link]

  • Wehlan, H., Oehme, J., Schäfer, A., & Rossen, K. (2015). Development of Scalable Conditions for the Ugi Reaction–Application to the Synthesis of (R)-Lacosamide. Organic Process Research & Development, 19(12), 1980-1986. [Link]

  • Reddy, D., et al. (2023). Synthesis of Antiepileptic Drug (R)-Lacosamide and Chronic Pain Reliever (S)-Lacosamide from Chiral Glycine Enolate Equivalent. The Journal of Organic Chemistry, 88(12), 7945-7954. [Link]

  • Reddy, D., et al. (2023). Synthesis of Antiepileptic Drug (R)-Lacosamide and Chronic Pain Reliever (S)-Lacosamide from Chiral Glycine Enolate Equivalent. PubMed. [Link]

  • Wikipedia contributors. (2024). Lacosamide. Wikipedia, The Free Encyclopedia. [Link]

  • Google Patents. (2013). Lacosamide synthesis technology. CN103319366A.
  • Google Patents. (2013).
  • Gurunadham, G., & Madhusudhan Raju, R. (2015). New and alternate synthesis of lacosamide with chemoenzymatic method. ResearchGate. [Link]

  • Der Pharma Chemica. (2016). Identification of Impurities and Improved the Synthesis of Lacosamide. Der Pharma Chemica, 8(19), 374-381. [Link]

  • Morieux, P., et al. (2010). Novel Agents to Target and Identify Lacosamide Receptors. Journal of medicinal chemistry, 53(5), 2175-2184. [Link]

Sources

Application Notes & Protocols: The Role of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate in Modern Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chiral building block, tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate, represents a cornerstone in the asymmetric synthesis of carbocyclic nucleoside analogues, a class of compounds pivotal to antiviral therapy. Its rigid cyclopentyl core mimics the furanose sugar of natural nucleosides but replaces the ring oxygen with a methylene group, conferring enhanced metabolic stability against enzymatic degradation. This structural motif is central to the potent antiviral activity of drugs such as Entecavir, used against Hepatitis B Virus (HBV), and Abacavir, a key component in HIV treatment. This document provides an in-depth guide for researchers and drug development professionals on the application of this versatile intermediate. We will explore its integration into the synthesis of market-approved antiviral agents, provide detailed experimental protocols for key transformations, and outline the necessary assays for evaluating the biological activity of the resulting compounds.

The Strategic Importance of the Chiral Cyclopentylamine Core

In the quest for effective antiviral agents, the development of nucleoside analogues that can act as chain terminators for viral DNA or RNA polymerases has been exceptionally fruitful.[1][2] Carbocyclic nucleosides have emerged as a superior class of therapeutics because their carbon-based ring is not susceptible to glycosidic bond cleavage by phosphorylases, a common mechanism of inactivation for traditional nucleoside drugs.

The specific stereochemistry of the cyclopentyl ring is critical for biological activity. The (1R,3S) configuration of this compound provides the precise spatial arrangement of substituent groups necessary for the final drug molecule to be recognized and phosphorylated by cellular kinases and subsequently inhibit the viral polymerase.[3] The tert-butoxycarbonyl (Boc) protecting group on the amine is strategically employed due to its stability under various reaction conditions and its facile, clean removal under acidic conditions.

Application in the Synthesis of Entecavir (Anti-HBV)

Entecavir is a potent guanosine analogue used as a first-line treatment for chronic HBV infection.[4] Its mechanism of action involves intracellular phosphorylation to the active triphosphate form, which then competes with the natural substrate, deoxyguanosine triphosphate (dGTP).[5][6] Incorporation of Entecavir triphosphate into the nascent viral DNA strand inhibits all three functions of the HBV polymerase: base priming, reverse transcription, and positive-strand DNA synthesis, effectively halting viral replication.[5][6][7]

Synthetic Strategy Overview

The synthesis of Entecavir from this compound involves a multi-step process. The core challenge is the stereospecific construction of the densely substituted cyclopentene ring and the subsequent coupling with the guanine base. While many routes start from precursors like D-ribose, the use of a pre-formed chiral cyclopentylamine synthon streamlines the process.[8][9] The general pathway involves converting the hydroxyl group to a suitable leaving group, coupling with the purine base, and subsequent functional group manipulations to install the exocyclic methylene group characteristic of Entecavir.

G A tert-Butyl ((1R,3S)-3- hydroxycyclopentyl)carbamate B Activation of Hydroxyl Group (e.g., Mesylation/Tosylation) A->B MsCl or TsCl, Base C Protected (1R,4S)-4-amino- cyclopent-2-en-1-ol derivative B->C Elimination & Rearrangement (Conceptual Step) D Coupling with Protected Guanine Derivative C->D Mitsunobu Reaction or Pd-catalyzed Coupling E Intermediate Carbocyclic Nucleoside D->E F Functional Group Interconversion & Deprotection E->F Multi-step sequence to install exocyclic methylene and deprotect G Entecavir F->G G A Chiral Cyclopentenyl Amine Derivative (from topic compound) B Condensation with Substituted Pyrimidine A->B Nucleophilic Aromatic Substitution C Diaminopyrimidine Intermediate B->C D Imidazole Ring Formation C->D e.g., with Triethyl Orthoformate, then cyclization E Protected Abacavir Precursor D->E F Final Functionalization & Deprotection E->F e.g., Amination with cyclopropylamine, deprotection G Abacavir F->G G cluster_0 Parallel Assays cluster_1 Data Analysis A Prepare Serial Dilutions of Test Compound B Antiviral Efficacy Assay (Infected Cells) A->B C Cytotoxicity Assay (Uninfected Cells) A->C F Quantify Viral Replication (e.g., CPE, qPCR, Reporter) B->F E Quantify Cell Viability (e.g., MTS/MTT Assay) C->E D Seed Host Cells in 96-well plates D->B D->C G Calculate CC50 E->G H Calculate EC50 F->H I Calculate Selectivity Index (SI = CC50 / EC50) G->I H->I J Lead Candidate I->J Identify Lead Candidates (High SI)

Sources

Coupling Strategies for tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Antiviral Drug Discovery

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate is a chiral building block of significant interest in medicinal chemistry, primarily owing to its central role in the synthesis of carbocyclic nucleoside analogues. These compounds, which feature a carbocyclic ring in place of the ribose or deoxyribose sugar moiety of natural nucleosides, are a cornerstone of antiviral therapy. The cyclopentane ring of this particular carbamate serves as a robust scaffold for the synthesis of potent antiviral agents such as Abacavir, an essential medication for the treatment of HIV.[1][2] The strategic functionalization of the secondary hydroxyl group is a critical step in the elaboration of this scaffold into more complex drug candidates. This guide provides detailed experimental protocols and the underlying chemical principles for three key coupling reactions at the hydroxyl position: etherification, esterification, and amide bond formation, tailored for researchers in drug development and organic synthesis.

Chemical Structure and Key Reactive Sites

The reactivity of this compound is dominated by two primary functional groups: the Boc-protected amine and the secondary hydroxyl group. The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the amine, rendering it largely unreactive under the basic or neutral conditions typically employed for coupling at the hydroxyl site.[3] This allows for selective modification of the secondary alcohol, which is the focus of the protocols detailed below.

Section 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[4][5] This approach is particularly effective when coupling the secondary alcohol of our substrate with primary alkyl halides.

Causality of Experimental Choices

Deprotonation of the secondary alcohol is the first critical step to form the nucleophilic alkoxide. A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for this purpose, as it irreversibly deprotonates the alcohol to generate the sodium alkoxide and hydrogen gas.[6] The choice of solvent is also crucial; anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred as they effectively solvate the sodium cation without interfering with the nucleophilicity of the alkoxide. The subsequent SN2 reaction is most efficient with unhindered primary alkyl halides, as steric hindrance around the electrophilic carbon can lead to competing elimination reactions, especially with secondary or tertiary halides.[4][7]

Detailed Protocol for Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Primary alkyl halide (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon inlet

  • Syringes

  • Ice bath

Safety Precautions:

  • Sodium Hydride: Highly flammable and water-reactive.[3][6][8][9] Handle under an inert atmosphere (nitrogen or argon). All glassware must be rigorously dried. Quench excess NaH carefully with isopropanol followed by methanol and then water, always in a well-ventilated fume hood.

  • Alkyl Halides: Many are lachrymators and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

  • Anhydrous Solvents: Ensure solvents are properly dried to prevent quenching of the sodium hydride.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the carbamate in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add the primary alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Value
Reactant 1 This compound
Reactant 2 Primary Alkyl Halide
Base Sodium Hydride (60% dispersion)
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours
Workflow Visualization

Williamson_Ether_Synthesis cluster_deprotonation Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack cluster_workup Step 3: Workup & Purification Alcohol tert-Butyl ((1R,3S)-3- hydroxycyclopentyl)carbamate Alkoxide Sodium Alkoxide Intermediate Alcohol->Alkoxide 0 °C to RT Base Sodium Hydride (NaH) in Anhydrous THF Base->Alkoxide Ether_Product O-Alkylated Product Alkoxide->Ether_Product RT, Overnight Alkyl_Halide Primary Alkyl Halide (e.g., R-Br) Alkyl_Halide->Ether_Product Quench Quench with aq. NH4Cl Ether_Product->Quench Extraction Extract with EtOAc Quench->Extraction Purification Column Chromatography Extraction->Purification

Caption: Workflow for Williamson Ether Synthesis.

Section 2: Esterification via Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for the stereospecific conversion of primary and secondary alcohols into esters, ethers, and other functional groups, with a characteristic inversion of stereochemistry at the alcohol carbon.[10][11] This makes it an invaluable tool in stereoselective synthesis.

Causality of Experimental Choices

The reaction is driven by the in situ formation of a reactive oxyphosphonium salt from the alcohol and a phosphine, typically triphenylphosphine (PPh₃), in the presence of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11] The azodicarboxylate acts as an oxidizing agent for the phosphine. The resulting oxyphosphonium intermediate is an excellent leaving group, which is then displaced by a nucleophile, in this case, a carboxylate anion derived from a carboxylic acid. The reaction proceeds with a clean SN2-type mechanism, leading to inversion of configuration at the stereocenter bearing the hydroxyl group.[11] The use of THF or other ethereal solvents is common, and the reaction is typically run at or below room temperature.

Detailed Protocol for Mitsunobu Reaction

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • A carboxylic acid (e.g., benzoic acid)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon inlet

  • Syringes

  • Ice bath

Safety Precautions:

  • DEAD/DIAD: These reagents are toxic, shock-sensitive, and potentially explosive, especially when heated.[12][13][14][15][16] Handle with extreme care in a fume hood. Store refrigerated and away from light.

  • Triphenylphosphine: Can cause skin and eye irritation.[17][18][19][20] Wear appropriate PPE.

  • Reaction Byproducts: The reaction generates triphenylphosphine oxide and a hydrazine derivative, which often require careful chromatographic separation.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Parameter Value
Reactant 1 This compound
Reactant 2 Carboxylic Acid
Reagents PPh₃, DEAD or DIAD
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours
Workflow Visualization

Mitsunobu_Reaction cluster_activation Step 1: Reagent Mixing & Activation cluster_sn2 Step 2: SN2 Displacement cluster_workup Step 3: Workup & Purification Substrate Alcohol + Carboxylic Acid + PPh3 in Anhydrous THF Oxyphosphonium Oxyphosphonium Intermediate Substrate->Oxyphosphonium 0 °C DEAD_DIAD DEAD or DIAD DEAD_DIAD->Oxyphosphonium Ester_Product Inverted Ester Product Oxyphosphonium->Ester_Product RT, Overnight Workup Aqueous Workup (NaHCO3) Ester_Product->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for the Mitsunobu Reaction.

Section 3: Amide Coupling via HATU Activation

While direct coupling of the hydroxyl group to form an amide is not feasible, a common synthetic strategy involves coupling the corresponding amine, which can be obtained after deprotection of the Boc group. However, for the purpose of this guide on coupling at the hydroxyl position, we will consider a two-step sequence: oxidation of the alcohol to a carboxylic acid, followed by amide coupling. A more direct, albeit less common, approach would be to couple the alcohol with an isocyanate. Here, we focus on the highly efficient HATU-mediated coupling of a carboxylic acid with an amine, a staple in modern peptide synthesis and medicinal chemistry. This protocol assumes the user has already prepared the carboxylic acid analogue of the title compound.

Causality of Experimental Choices

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling reagent that activates a carboxylic acid by forming a reactive OAt-active ester.[21][22][23] This active ester readily undergoes nucleophilic attack by a primary or secondary amine to form the desired amide bond. The reaction is typically carried out in the presence of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hexafluorophosphate salt and to deprotonate the amine component.[23] The presence of the HOAt (1-hydroxy-7-azabenzotriazole) moiety in HATU's structure accelerates the coupling and suppresses racemization, making it superior to many other coupling reagents, especially for sterically hindered substrates.[22][24]

Detailed Protocol for HATU Amide Coupling

Materials:

  • Carboxylic acid derived from this compound

  • Primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous HCl solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon inlet

  • Syringes

Safety Precautions:

  • HATU: Can cause skin and serious eye irritation.[21][25][26][27] It is also a flammable solid. Handle in a well-ventilated fume hood with appropriate PPE.

  • DIPEA: Corrosive and flammable. Handle with care.

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add the amine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Value
Reactant 1 Carboxylic Acid
Reactant 2 Amine
Coupling Reagent HATU
Base DIPEA
Solvent Anhydrous DMF
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Workflow Visualization

HATU_Coupling cluster_activation Step 1: Activation of Carboxylic Acid cluster_coupling Step 2: Amide Bond Formation cluster_workup Step 3: Workup & Purification Carboxylic_Acid Carboxylic Acid + HATU in Anhydrous DMF Active_Ester OAt-Active Ester Intermediate Carboxylic_Acid->Active_Ester 0 °C Base_DIPEA DIPEA Base_DIPEA->Active_Ester Amide_Product Amide Product Active_Ester->Amide_Product RT, 2-4h Amine Primary or Secondary Amine Amine->Amide_Product Workup Aqueous Workup (Acid/Base) Amide_Product->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for HATU-mediated Amide Coupling.

Conclusion

The strategic modification of this compound is a pivotal step in the synthesis of numerous antiviral agents. The protocols outlined in this guide for etherification, esterification, and amide coupling provide robust and reproducible methods for the functionalization of this important chiral building block. The choice of a specific coupling strategy will depend on the desired final product and the chemical compatibility of the coupling partners. By understanding the underlying mechanisms and adhering to the detailed procedures and safety precautions, researchers can effectively utilize this versatile scaffold in their drug discovery and development endeavors.

References

  • MATERIAL SAFETY DATA SHEET H
  • Safety Data Sheet: Triphenylphosphine. Carl ROTH. (URL: )
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025-12-23). (URL: )
  • SAFETY D
  • MSDS for SODIUM HYDRIDE. Alkali Metals Limited. (URL: )
  • Safety D
  • SAFETY DATA SHEET. Fisher Scientific. (2015-01-12). (URL: )
  • SAFETY D
  • Safety data sheet. CPAChem. (2024-03-05). (URL: )
  • Diethyl azodicarboxylate - Safety Data Sheet. ChemicalBook. (2025-09-27). (URL: )
  • Diethyl azodicarboxyl
  • SAFETY D
  • Safety Data Sheet for H
  • TRIPHENYLPHOSPHINE. Sdfine. (URL: )
  • 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety D
  • Sodium Hydride CAS No 7646-69-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. (URL: )
  • TRIPHENYLPHOSPHINE. Elemental Microanalysis. (2024-03-20). (URL: )
  • HATU - Safety D
  • Sodium hydride - Safety Data Sheet. ChemicalBook. (2025-09-27). (URL: )
  • HATU CAS No 148893-10-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. (URL: )
  • Acid to Ester - Common Conditions. (URL: )
  • 4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. (2025-09-05). (URL: )
  • HATU: Gold Standard Peptide Coupling Reagent for Amide Bo... - Inhibitor Research Hub. (2025-10-30). (URL: )
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE. (2018-10-30). (URL: )
  • Steglich Esterific
  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014-10-24). (URL: )
  • Mitsunobu reaction. Wikipedia. (URL: )
  • Solved A Williamson ether synthesis will be more efficient. Chegg.com. (2023-04-02). (URL: )
  • Process for the preparation of abacavir.
  • Mitsunobu reaction. Organic Synthesis. (URL: )
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021-07-29). (URL: )
  • Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. PMC. (URL: )
  • Amine to Amide (Coupling)
  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. (URL: )
  • Mitsunobu Reaction Insights. Scribd. (URL: )
  • Steglich Esterification with EDC. Reddit. (2024-07-21). (URL: )
  • Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. JoVE. (2023-04-30). (URL: )
  • Coupling Reagents. Aapptec Peptides. (URL: )
  • Synthesis of (−)-abacavir featuring an enantioselective Pauson-Khand reaction.
  • Mitsunobu Reaction. Organic Chemistry Portal. (URL: )
  • a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. (URL: )
  • ABACAVIR. New Drug Approvals. (2019-06-04). (URL: )
  • Synthesis of carbovir and abacavir from a carbocyclic precursor. PubMed. (URL: )
  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. (2025-04-29). (URL: )
  • Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. PubMed Central. (URL: )
  • Total synthesis of antiviral drug, nirmatrelvir (PF-07321332).
  • Synthesis and biological activity of hydroxycinnamoylcontaining antiviral drugs. (2025-08-07). (URL: )
  • tert-butyl ((1R,3S)-3-hydroxycyclopentyl)

Sources

Synthetic Routes Utilizing tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug development. Its rigid cyclopentyl scaffold, coupled with the defined stereochemistry of the hydroxyl and Boc-protected amino groups, makes it a valuable building block for the synthesis of a diverse range of complex molecular architectures. The orthogonal nature of the hydroxyl and carbamate functionalities allows for selective manipulation, providing a versatile platform for the introduction of various pharmacophoric elements.

This comprehensive guide provides detailed application notes and protocols for the synthetic utilization of this compound. We will explore its application in the synthesis of key pharmaceutical intermediates, including Janus kinase (JAK) inhibitors and antiviral carbocyclic nucleoside analogues. The protocols detailed herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical resource for their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction planning and execution.

PropertyValueReference
IUPAC Name tert-butyl N-((1R,3S)-3-hydroxycyclopentyl)carbamate[1]
CAS Number 225641-84-9[1][2]
Molecular Formula C₁₀H₁₉NO₃[2]
Molecular Weight 201.26 g/mol [2]
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate.
Storage Store at 2-8°C

Key Synthetic Transformations and Applications

The strategic utility of this compound lies in the selective transformation of its hydroxyl and amino functionalities. The following sections detail key reactions and their application in the synthesis of biologically active molecules.

Oxidation of the Hydroxyl Group: Synthesis of tert-Butyl ((1R)-3-oxocyclopentyl)carbamate

The oxidation of the secondary alcohol to a ketone is a pivotal transformation, yielding a key intermediate for the synthesis of various pharmaceutical agents, including the JAK1 inhibitor, Oclacitinib.[3][4] Both Swern and Dess-Martin periodinane (DMP) oxidations are effective for this purpose, offering mild conditions and high yields.

The Dess-Martin oxidation is favored for its operational simplicity and use of a non-metallic oxidant.[5][6][7]

Reaction Scheme:

G cluster_0 cluster_1 start This compound reagents Dess-Martin Periodinane DCM, rt end tert-Butyl ((1R)-3-oxocyclopentyl)carbamate reagents->end

Dess-Martin Oxidation of the title compound.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

  • Stir vigorously until the organic layer becomes clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure tert-butyl ((1R)-3-oxocyclopentyl)carbamate.

The Swern oxidation is another reliable method, particularly for larger-scale reactions, though it requires careful temperature control and handling of malodorous byproducts.[8][9][10][11][12]

Reaction Scheme:

G cluster_0 cluster_1 start This compound reagents 1. (COCl)₂, DMSO, DCM, -78 °C 2. Et₃N end tert-Butyl ((1R)-3-oxocyclopentyl)carbamate reagents->end G A This compound r1 Oxidation (DMP or Swern) A->r1 B tert-Butyl ((1R)-3-oxocyclopentyl)carbamate r2 Reductive Amination B->r2 C N-Boc protected aminocyclopentyl amine intermediate r3 Pyrrolopyrimidine ring formation C->r3 D Oclacitinib r1->B r2->C r3->D G A This compound r1 Mesylation A->r1 B Mesylated Intermediate r2 Nucleophilic Substitution (Nucleobase, Base) B->r2 C N-Boc Protected Carbocyclic Nucleoside r3 Boc Deprotection (e.g., TFA or HCl) C->r3 D Carbocyclic Nucleoside Analogue r1->B r2->C r3->D

Sources

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Use of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate as a Scaffold in Solid-Phase Peptide Synthesis

Introduction: Engineering Peptides with Carbocyclic Constraints

In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often counterbalanced by challenges such as poor metabolic stability and conformational flexibility, which can limit oral bioavailability and efficacy. To overcome these limitations, medicinal chemists increasingly turn to non-canonical amino acids (ncAAs) and molecular scaffolds that introduce conformational rigidity.[1] Incorporating carbocyclic structures into a peptide's design is a powerful strategy to enhance its structural integrity and resistance to enzymatic degradation, offering a robust alternative to easily reduced disulfide bonds.[2][3]

This guide focuses on This compound , a versatile chiral building block. While not a standard amino acid, its rigid cyclopentane core, Boc-protected amine, and reactive hydroxyl group make it an ideal precursor for creating custom scaffolds for Solid-Phase Peptide Synthesis (SPPS). We will detail the necessary chemical derivatization to render it compatible with SPPS and provide a comprehensive protocol for its incorporation into a growing peptide chain, enabling the synthesis of novel, conformationally constrained peptidomimetics.

Physicochemical Properties of the Starting Material

Before its conversion into an SPPS-compatible building block, it is essential to understand the properties of the starting material.

PropertyValueReference
Chemical Name This compound[4]
CAS Number 225641-84-9[4][5]
Molecular Formula C₁₀H₁₉NO₃[5]
Molecular Weight 201.26 g/mol [5]
Appearance Solid[6]
Purity Typically ≥98%[6]
Storage 2-8°C[6][7]

Part I: From Precursor to SPPS-Ready Building Block

The primary challenge in using this compound directly in SPPS is its lack of a carboxylic acid moiety, which is required for activation and coupling to the N-terminus of the peptide chain.[8] Therefore, the first critical phase is to chemically modify the molecule by functionalizing its hydroxyl group to introduce a carboxyl terminus.

Causality of Derivatization: The Succinate Linker Strategy

A robust and straightforward method to achieve this is to react the hydroxyl group with succinic anhydride. This reaction forms an ester bond and appends a four-carbon chain terminating in a free carboxylic acid, creating a new, bifunctional molecule ready for SPPS. This approach is advantageous because the reaction is high-yielding, proceeds under mild conditions, and the resulting linker provides spatial separation between the carbocyclic core and the peptide backbone.

The resulting molecule, 4-(((1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentyl)oxy)-4-oxobutanoic acid , can now be activated and coupled like any other amino acid derivative.

Protocol 1: Synthesis of the SPPS-Ready Building Block

This protocol details the conversion of the precursor into an SPPS-compatible derivative.

Materials:

  • This compound

  • Succinic anhydride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator, magnetic stirrer, separatory funnel

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: Add succinic anhydride (1.2 eq) and TEA or DIPEA (1.5 eq) to the solution. The base catalyzes the esterification by activating the anhydride and deprotonating the hydroxyl group.

  • Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl to remove excess base, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The resulting crude product can be purified by column chromatography if necessary. The final structure of 4-(((1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentyl)oxy)-4-oxobutanoic acid should be confirmed by NMR spectroscopy and Mass Spectrometry (MS).

Part II: Incorporation into Peptides via Solid-Phase Synthesis

With the carboxyl-functionalized building block in hand, it can be incorporated into a peptide sequence. The presence of a Boc-protected amine on our building block within a standard Fmoc-based SPPS workflow presents a unique challenge that requires a hybrid strategy. The Fmoc group is base-labile (removed by piperidine), while the Boc group is acid-labile (removed by trifluoroacetic acid, TFA).[] This orthogonality is key to the successful synthesis.

Workflow for Incorporating the Carbocyclic Scaffold

The following diagram outlines the key steps for incorporating the custom building block into a peptide chain being synthesized using standard Fmoc chemistry.

SPPS_Workflow cluster_Fmoc Standard Fmoc Cycles cluster_Scaffold Scaffold Incorporation cluster_Final Completion Fmoc_Start Start with Fmoc-AA-Resin Fmoc_Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Couple 2. Couple next Fmoc-AA (HATU/DIPEA) Fmoc_Deprotect->Fmoc_Couple Fmoc_Wash 3. Wash (DMF) Fmoc_Couple->Fmoc_Wash Fmoc_Wash->Fmoc_Deprotect Repeat for N cycles Scaffold_Couple 4. Couple Custom Building Block (HATU/DIPEA) Fmoc_Wash->Scaffold_Couple Boc_Deprotect 5. Selective Boc Deprotection (Dilute TFA in DCM) Scaffold_Couple->Boc_Deprotect Continue_Fmoc 6. Resume Fmoc Cycles (Optional) Boc_Deprotect->Continue_Fmoc Cleavage 7. Cleavage from Resin & Global Deprotection (TFA Cocktail) Boc_Deprotect->Cleavage Continue_Fmoc->Cleavage Final_Peptide Purified Peptide Cleavage->Final_Peptide

Caption: Workflow for incorporating the Boc-protected carbocyclic building block into an Fmoc-SPPS protocol.

Protocol 2: On-Resin Incorporation of the Carbocyclic Building Block

This protocol assumes the synthesis is proceeding on a standard acid-labile resin (e.g., Rink Amide or Wang) and follows established Fmoc-SPPS principles.[10][11]

Materials & Reagents:

  • Peptidyl-resin with a free N-terminal amine

  • Custom Building Block: 4-(((1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentyl)oxy)-4-oxobutanoic acid

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.[12]

  • Base: DIPEA or 2,4,6-Collidine.[13]

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Boc Deprotection Solution: 1-2% TFA in DCM (v/v).

  • Neutralization Solution: 5% DIPEA in DMF (v/v).

  • Washing Solvents: DCM, DMF.

Procedure:

  • Preparation: Ensure the peptide synthesis up to the point of incorporation has been completed, leaving a free N-terminal amine on the resin-bound peptide. Swell the resin in DMF.

  • Activation and Coupling of the Building Block:

    • In a separate vessel, pre-activate the custom building block (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5-10 minutes.

    • Add the activated solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 2-4 hours. The longer coupling time is recommended for this bulky, non-canonical residue.

    • Validation: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.[11] If the test is positive, a second coupling may be necessary.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Selective On-Resin Boc Deprotection:

    • Rationale: To continue peptide elongation, the N-terminal Boc group must be removed without cleaving the peptide from the acid-sensitive resin. A very dilute TFA solution is used for this purpose.[14][15]

    • Treat the resin with 1-2% TFA in DCM for 2 minutes. Repeat this step 10-15 times. This controlled, repetitive, short-duration exposure minimizes premature cleavage from the resin.

    • Wash the resin with DCM (3x).

    • Neutralize the newly formed N-terminal amine hydrochloride salt by washing with 5% DIPEA in DMF (2x, 5 min each).

    • Wash the resin again with DMF (3x) and DCM (3x). The peptide is now ready for the next Fmoc-amino acid coupling.

  • Continuation of Synthesis: Resume standard Fmoc-SPPS cycles to elongate the peptide chain as required.

Protocol 3: Final Cleavage and Global Deprotection

Once the full peptide sequence is assembled, the final step is to cleave it from the solid support and remove all side-chain protecting groups.

Materials:

  • Cleavage Cocktail: A standard mixture is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The exact composition depends on the amino acids present in the sequence.[10]

  • Cold diethyl ether.

Procedure:

  • Wash the final peptidyl-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers.

  • Dry the crude peptide pellet under vacuum.

Quantitative Data Summary for Key Protocols

StepReagentEquivalents (relative to resin capacity)TimeNotes
Scaffold Coupling Custom Building Block3.02-4 hoursDouble coupling may be required for difficult sequences.
HATU2.9Pre-activate for 5-10 min before adding to resin.
DIPEA6.0
Boc Deprotection 1-2% TFA in DCMN/A10-15 x 2 minUse fresh solution. Avoid prolonged exposure.
Neutralization 5% DIPEA in DMFN/A2 x 5 minEssential to neutralize the amine before the next coupling.
Final Cleavage TFA CocktailN/A2-3 hoursScavengers are critical to prevent side reactions.[15]

Characterization and Quality Control

A synthesized peptide is not ready for use until its identity and purity have been rigorously confirmed.[16]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing the purity of the crude peptide and for purifying it to the desired level (typically >95%).

  • Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF are used to verify that the molecular weight of the synthesized peptide matches the theoretical calculated mass, confirming its identity.

Conclusion

This compound is a valuable, commercially available chiral precursor that, with appropriate chemical modification, can be transformed into a powerful tool for peptide chemists. By converting its hydroxyl group into a carboxylic acid, it becomes a unique building block for introducing a rigid carbocyclic scaffold into peptides via SPPS. The hybrid Fmoc/Boc strategy detailed here provides a reliable pathway for its incorporation, enabling the exploration of novel peptidomimetic structures with potentially enhanced stability, constrained conformations, and improved therapeutic properties.[17] This approach underscores the creativity and adaptability required in modern peptide synthesis to push the boundaries of drug design.

References

  • Journal of the American Chemical Society. (2025). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis.
  • PMC. (n.d.).
  • PubMed. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids.
  • ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • Sigma-Aldrich. (n.d.).
  • UCI Department of Chemistry. (2020).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester.
  • Sigma-Aldrich. (n.d.). This compound compound with tert-butyl ((1S,3R)-3-hydroxycyclopentyl)
  • ChemScene. (n.d.). tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)
  • ACS Publications. (2022).
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • ChemRxiv. (2025). to C-Peptide Synthesis, Arguably the Future for Sustainable Production.
  • NIH. (n.d.). General lack of structural characterization of chemically synthesized long peptides.
  • SciSpace. (n.d.).
  • Bachem. (n.d.).
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Master Organic Chemistry. (2018).
  • J&K Scientific. (n.d.). tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)
  • PubMed. (2017).
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • BLDpharm. (n.d.). 225641-84-9|tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)

Sources

analytical methods for characterizing tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Authored by: A Senior Application Scientist

Introduction

This compound is a chiral building block of significant interest in pharmaceutical synthesis. Its specific stereochemistry and functional groups make it a valuable intermediate for various active pharmaceutical ingredients (APIs). The rigorous analytical characterization of this compound is paramount to ensure its identity, purity, and quality, which are critical factors for the success of subsequent synthetic steps and the safety and efficacy of the final drug product.

This guide provides a comprehensive overview of the essential analytical methods for the complete characterization of this compound. We will delve into the principles behind each technique, provide detailed, field-tested protocols, and explain the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently assess the quality of this crucial synthetic intermediate.

Physicochemical Properties

A foundational step in any analytical workflow is the confirmation of the compound's basic physical and chemical properties. These data serve as the initial reference points for identification.

PropertyValueSource
CAS Number 225641-84-9[1][2][3][4]
Molecular Formula C₁₀H₁₉NO₃[2][3][5]
Molecular Weight 201.26 g/mol [2][5]
IUPAC Name tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate[1]
Appearance Solid[6]
Storage 2-8°C, Sealed in a dry environment[2][6]

Part 1: Chromatographic Analysis for Purity and Enantiomeric Integrity

Chromatographic techniques are indispensable for determining the purity of a compound and, critically for a chiral molecule, its enantiomeric excess. High-Performance Liquid Chromatography (HPLC) is the workhorse for these assessments.

Reversed-Phase HPLC for Chemical Purity Assessment

Causality and Experimental Choices: Reversed-phase HPLC (RP-HPLC) is the premier method for assessing the chemical purity of moderately polar organic molecules like our target compound. The non-polar stationary phase (e.g., C18) effectively retains the analyte, while a polar mobile phase allows for its elution. The gradient elution is chosen to ensure that impurities with a wide range of polarities are effectively separated from the main compound peak. The addition of a modifier like formic acid to the mobile phase serves a dual purpose: it sharpens the peak shape by preventing silanol interactions on the stationary phase and facilitates protonation of the analyte, making it compatible with mass spectrometry (MS) detection.[7]

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Dissolve sample in Diluent (e.g., 50:50 ACN/H₂O) injector Autosampler (Inject 5 µL) s_prep->injector Load pump Mobile Phase Pump (A: 0.1% Formic Acid in H₂O B: 0.1% Formic Acid in ACN) pump->injector Elution column C18 Column (e.g., 4.6 x 150 mm, 5 µm) injector->column Elution detector UV Detector (210 nm) column->detector Elution chromatogram Generate Chromatogram detector->chromatogram Elution integration Integrate Peaks chromatogram->integration purity Calculate Purity (% Area) integration->purity

Caption: RP-HPLC workflow for purity analysis.

Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (ACN).

  • Gradient Program:

    Time (min) %B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (The carbamate group provides sufficient UV absorbance at lower wavelengths).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of ACN/Water to a final concentration of approximately 1 mg/mL.

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample should exhibit a single major peak with minimal secondary peaks.

Chiral HPLC for Enantiomeric Purity

Causality and Experimental Choices: For a chiral compound, confirming the stereochemical identity is as important as confirming chemical purity. Enantiomers possess identical physical properties in a non-chiral environment, making their separation impossible with standard HPLC. Chiral stationary phases (CSPs) create a chiral environment within the column, leading to differential interactions with the two enantiomers and enabling their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are broadly effective for a wide range of compounds, including carbamates.[8] Normal phase (Hexane/Isopropanol) is often preferred for chiral separations as it can provide better selectivity.

Protocol: Chiral HPLC for Enantiomeric Excess (%ee) Determination

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral Cellulose-based column (e.g., Astec Cellulose DMP, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase. A racemic standard (a 1:1 mixture of the (1R,3S) and (1S,3R) enantiomers) is required for method development to confirm peak identification and resolution.

Data Interpretation: The chromatogram should show two well-resolved peaks for the racemic standard. By injecting the sample of interest, the enantiomeric excess (%ee) can be calculated using the areas of the two enantiomer peaks (E1 and E2): %ee = [(Area E1 - Area E2) / (Area E1 + Area E2)] x 100

Part 2: Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide definitive information about the chemical structure and molecular weight of the analyte.

analysis_logic cluster_info Information Obtained cluster_tech Analytical Technique Structure Covalent Structure & Connectivity Purity Chemical Purity (% Area) EnantioPurity Enantiomeric Purity (%ee) MolWeight Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C) NMR->Structure Definitive HPLC RP-HPLC HPLC->Purity Quantitative Chiral_HPLC Chiral HPLC Chiral_HPLC->EnantioPurity Quantitative MS Mass Spectrometry MS->Structure Fragmentation Data MS->MolWeight Confirmatory

Caption: Relationship between analytical techniques and the data they provide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Experimental Choices: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. A deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is used as it is NMR-silent for protons and provides a lock signal for the spectrometer.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at room temperature.

  • Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transform, phase correction, and baseline correction.

Expected Spectral Features and Interpretation:

  • ¹H NMR (in CDCl₃):

    • ~4.0-4.2 ppm: A broad multiplet corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH).

    • ~3.8-4.0 ppm: A broad multiplet for the proton on the carbon bearing the carbamate group (CH-NH).

    • ~1.5-2.2 ppm: A series of complex multiplets corresponding to the six methylene protons of the cyclopentyl ring.

    • ~1.45 ppm: A sharp singlet integrating to 9 protons, characteristic of the tert-butyl group (-C(CH₃)₃).

    • A broad singlet for the -NH proton and another for the -OH proton, whose chemical shifts can vary depending on concentration and solvent.

  • ¹³C NMR (in CDCl₃):

    • ~155-156 ppm: Carbonyl carbon of the carbamate group (C=O).

    • ~79-80 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

    • ~72-74 ppm: Carbon attached to the hydroxyl group (CH-OH).

    • ~55-57 ppm: Carbon attached to the carbamate nitrogen (CH-NH).

    • ~30-40 ppm: Methylene carbons of the cyclopentyl ring.

    • ~28.5 ppm: Methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)

Causality and Experimental Choices: MS is used to confirm the molecular weight of the compound. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying impurities. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically keeps the molecule intact, allowing for the observation of the molecular ion.

Protocol: LC-MS Analysis

  • Instrumentation: Couple the HPLC system (using the purity analysis protocol) to a mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode is preferred as the carbamate nitrogen can be readily protonated.

  • Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 100-500).

  • Data Acquisition: Acquire both UV and MS data simultaneously.

Expected Spectra and Interpretation:

The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 202.27. Adducts such as the sodium adduct [M+Na]⁺ at m/z 224.25 may also be observed. Key fragmentation ions could include the loss of the tert-butyl group or the entire Boc protecting group, providing further structural confirmation.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. By systematically applying the chromatographic and spectroscopic methods detailed in this guide, researchers can obtain a comprehensive and reliable assessment of the compound's identity, purity, and stereochemical integrity. This rigorous quality control is fundamental to ensuring the reproducibility of synthetic processes and the quality of downstream pharmaceutical products.

References

  • SIELC Technologies. (2018). tert-Butyl carbamate.
  • PubChem. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate.
  • J&K Scientific LLC. This compound | 225641-84-9.
  • BLDpharm. 225641-84-9|this compound.
  • ChemScene. tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate.
  • Sigma-Aldrich. 3-hydroxycyclopentyl)carbamate compound with tert-butyl ((1S,3R).
  • Apollo Scientific. tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate.
  • ChemBK. tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate.
  • ChemScene. 225641-84-9 | this compound.
  • Arctom. CAS NO. 225641-84-9 | this compound.
  • Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
  • Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions.

Sources

Scale-up Synthesis of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOL >

Abstract

This document provides a detailed guide for the scale-up synthesis of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate, a chiral building block crucial in the development of various pharmaceutical agents. Recognizing the industrial demand for stereochemically pure intermediates, this application note outlines a robust and scalable synthetic strategy. The core of the presented methodology hinges on the enzymatic resolution of a racemic precursor, a technique celebrated for its high enantioselectivity and environmentally benign reaction conditions.[1] This guide delves into the causality behind experimental choices, offers step-by-step protocols for synthesis and purification, and presents quantitative data in a clear, accessible format. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product, which is essential for drug development professionals.

Introduction: The Significance of Chiral 3-Aminocyclopentanol Derivatives

Chiral 3-aminocyclopentanol derivatives are pivotal structural motifs in a multitude of biologically active molecules and approved pharmaceuticals. The specific stereochemistry of these cyclopentane rings, particularly the (1R,3S) configuration, is often paramount to the therapeutic efficacy and safety profile of the final active pharmaceutical ingredient (API). Consequently, the development of efficient and scalable methods to produce enantiomerically pure this compound is of significant interest to the pharmaceutical industry.

Traditional chemical resolution methods can be effective but often involve costly resolving agents and may require multiple recrystallizations to achieve high optical purity.[2] In contrast, enzymatic resolutions offer a compelling alternative, frequently providing exceptional enantioselectivity under mild reaction conditions.[1][3] This application note focuses on a chemoenzymatic approach, which leverages the strengths of both traditional organic synthesis and biocatalysis to create a streamlined and efficient process suitable for scale-up.

Strategic Overview: A Chemoenzymatic Approach

The overall synthetic strategy is designed for scalability and efficiency, minimizing the use of hazardous reagents and complex purification procedures. The workflow can be logically divided into three key stages:

  • Synthesis of the Racemic Precursor: Preparation of (±)-tert-butyl (3-hydroxycyclopentyl)carbamate.

  • Enzymatic Kinetic Resolution: Lipase-catalyzed acylation to selectively acetylate the (1S,3R)-enantiomer, leaving the desired (1R,3S)-enantiomer as the unreacted alcohol.

  • Purification and Isolation: Chromatographic separation of the desired alcohol from the acetylated ester, followed by final product isolation.

This strategic workflow is visualized in the diagram below:

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Enzymatic Resolution cluster_2 Stage 3: Purification & Isolation A Racemic 3-Aminocyclopentanol C (±)-tert-Butyl (3-hydroxycyclopentyl)carbamate A->C B Boc Anhydride B->C E Separation of Enantiomers C->E D Lipase & Acyl Donor D->E F Chromatography E->F G This compound F->G Desired Product H (1S,3R)-acetate F->H Byproduct

Caption: Overall workflow for the synthesis of the target molecule.

Experimental Protocols

Stage 1: Synthesis of (±)-tert-Butyl (3-hydroxycyclopentyl)carbamate

The initial step involves the protection of the amino group of racemic 3-aminocyclopentanol using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically high-yielding and straightforward to perform on a large scale. The use of Boc protection is advantageous due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[4]

Protocol:

  • To a stirred solution of racemic 3-aminocyclopentanol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of acetone and water, add triethylamine (1.1 eq).[5]

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid. This material is often of sufficient purity for the next step.

ReagentMolar Eq.PuritySupplier
Racemic 3-Aminocyclopentanol1.0≥98%Commercially Available
Di-tert-butyl dicarbonate1.05≥97%Commercially Available
Triethylamine1.1≥99%Commercially Available
Tetrahydrofuran-AnhydrousCommercially Available

Table 1: Reagents for the synthesis of the racemic precursor.

Stage 2: Enzymatic Kinetic Resolution

This is the key stereochemistry-defining step. A lipase, such as that from Pseudomonas sp. (Lipase PS), is used to selectively acylate the (1S,3R)-enantiomer of the racemic alcohol.[2] Vinyl acetate is a common and effective acyl donor for this transformation. The choice of an enzymatic method is driven by its high selectivity, which often results in products with very high enantiomeric excess.[1]

Protocol:

  • Suspend (±)-tert-butyl (3-hydroxycyclopentyl)carbamate (1.0 eq) in an appropriate organic solvent, such as diisopropyl ether or tert-butyl methyl ether (TBME).[2]

  • Add the selected lipase (e.g., Lipase PS, typically 10-50% by weight of the substrate).

  • Add vinyl acetate (0.5-0.6 eq) as the acylating agent. The use of a slight excess of the alcohol ensures that the desired enantiomer remains unreacted.

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to maximize the enantiomeric excess of the remaining alcohol.

  • Once the desired conversion is reached, filter off the enzyme and wash it with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain a mixture of the desired (1R,3S)-alcohol and the (1S,3R)-acetate.

ParameterConditionRationale
EnzymeLipase PS (Pseudomonas sp.)Demonstrated high enantioselectivity for similar substrates.[2]
Acyl DonorVinyl AcetateIrreversible acylation due to the formation of acetaldehyde.
SolventDiisopropyl ether or TBMEGood solvent for both substrate and product, and compatible with the enzyme.
Temperature30-40 °COptimal for enzyme activity and stability.
Conversion~50%Maximizes the enantiomeric excess of the unreacted alcohol.

Table 2: Key parameters for the enzymatic kinetic resolution.

Stage 3: Purification and Isolation

The final stage involves the separation of the desired this compound from its acetylated counterpart. Flash column chromatography is a suitable method for this separation on a laboratory and pilot-plant scale.[6]

Protocol:

  • Prepare a silica gel column. The amount of silica gel should be approximately 50-100 times the weight of the crude mixture.

  • Dissolve the crude mixture from the enzymatic resolution step in a minimal amount of a suitable solvent, such as dichloromethane.

  • Load the dissolved sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The less polar acetate will elute first, followed by the more polar desired alcohol.

  • Collect the fractions containing the pure product, as identified by TLC analysis.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid or a viscous oil.[7]

  • The purity and enantiomeric excess of the final product should be confirmed by NMR, LC-MS, and chiral HPLC analysis.

G A Crude Mixture ((1R,3S)-alcohol & (1S,3R)-acetate) B Silica Gel Column A->B C Elution with Hexane/Ethyl Acetate Gradient B->C D Fraction Collection C->D E Analysis (TLC, HPLC) D->E F Combine Pure Fractions E->F Identify Pure Fractions G Solvent Removal F->G H Final Product: This compound G->H

Sources

Application Note: Strategic Use of Protecting Groups for tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Chiral Building Block

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate is a valuable chiral building block in modern organic synthesis. Its stereodefined cyclopentyl core is a key structural motif in a variety of biologically active molecules, most notably carbocyclic nucleoside analogues, which are a cornerstone of antiviral drug discovery.[1] The synthesis of complex therapeutic agents, such as inhibitors for viruses or kinases, often requires a multi-step approach where precise control over reactive functional groups is paramount.[2]

This molecule presents a common synthetic challenge: the presence of two distinct functional groups, a secondary hydroxyl (-OH) and a tert-butyloxycarbonyl (Boc) protected amine. The successful execution of a synthetic route hinges on the ability to selectively unmask one group for reaction while the other remains inert. This necessitates a robust and orthogonal protecting group strategy.

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic protection of the hydroxyl group and the deprotection of the Boc-amine of this compound. We will explore the causality behind experimental choices, provide field-proven protocols, and illustrate workflows for seamless integration into complex synthetic pathways.

Molecular Overview and Reactivity

To devise an effective strategy, one must first understand the inherent reactivity of the functional groups.

  • Secondary Hydroxyl (-OH): This group is nucleophilic and can undergo reactions such as acylation, alkylation, or oxidation. In many synthetic sequences, its reactivity must be masked to prevent unwanted side reactions.

  • Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is an acid-labile carbamate. It effectively deactivates the nucleophilicity of the amine under basic and nucleophilic conditions.[3] Its removal regenerates the free amine, a key step for subsequent transformations like amide bond formation or alkylation.

The key to manipulating this molecule is orthogonality : choosing protecting groups and reaction conditions that affect one functional group while leaving the other untouched.[4][5]

Caption: Workflow for TBDMS protection of the hydroxyl group.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add imidazole (2.5 eq) and stir until fully dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (EtOAc) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/EtOAc gradient to yield the pure TBDMS-protected product.

Strategies for the Boc-Protected Amine

The primary utility of the Boc group is its role as a temporary mask for the amine. Its removal is a critical step to enable further functionalization at the nitrogen atom.

Mechanism of Boc Deprotection

The deprotection proceeds under acidic conditions. The mechanism involves:

  • Protonation of the carbamate oxygen.

  • Elimination of the highly stable tert-butyl cation and carbon dioxide.

  • Formation of the free amine, which is typically protonated under the acidic conditions to form an ammonium salt. [6] A significant challenge during this process is the electrophilic nature of the liberated tert-butyl cation, which can cause unwanted alkylation of nucleophilic sites on the substrate or in the reaction mixture. [7][8]To mitigate this, scavengers such as anisole, triethylsilane, or thiophenol are often added to trap the cation. [9]

BocDeprotection cluster_0 Mechanism BocNHR R-NH-Boc Protonation Protonated Intermediate BocNHR->Protonation + H⁺ CarbamicAcid Carbamic Acid Protonation->CarbamicAcid - t-Bu⁺ tBu t-Bu⁺ Protonation->tBu Amine R-NH₃⁺ (Product) CarbamicAcid->Amine - CO₂ Scavenger Scavenger (e.g., Anisole) tBu->Scavenger Trapped

Caption: Mechanism of acid-catalyzed Boc deprotection.

Protocol: Boc Group Deprotection

Protocol 2: Acid-Catalyzed Deprotection of the Boc Group

This protocol uses trifluoroacetic acid (TFA) in a chlorinated solvent, a standard and highly effective method for Boc removal. [5] Step-by-Step Methodology:

  • Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM).

  • If the substrate contains sensitive groups, add a scavenger such as anisole (1-2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 eq, often used as a 20-50% solution in DCM) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. Co-evaporation with toluene or DCM may be necessary to remove residual acid.

  • The product is typically obtained as a TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution or a tertiary amine like triethylamine) followed by extraction.

  • Dry the organic layer, concentrate, and use the resulting free amine directly or purify if necessary.

Green Chemistry Consideration: For substrates where milder conditions are sufficient, using aqueous phosphoric acid or HCl in 1,4-dioxane can be effective and avoids the use of TFA and chlorinated solvents. [8][9]

Orthogonal Synthesis Workflow: A Practical Example

This section illustrates how to combine these protocols in a synthetic sequence to achieve a specific transformation. Let's assume the goal is to couple the amine with a carboxylic acid (R-COOH) while preserving the hydroxyl group.

FullWorkflow A Start: tert-Butyl ((1R,3S)-3- hydroxycyclopentyl)carbamate B Intermediate 1: TBDMS-Protected Alcohol A->B Protocol 1: TBDMS-Cl, Imidazole C Intermediate 2: Free Amine TFA Salt B->C Protocol 2: TFA, DCM D Intermediate 3: Coupled Amide Product C->D Amide Coupling: R-COOH, HATU, DIPEA E Final Product: Deprotected Diol D->E Final Deprotection: TBAF, THF

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this key chiral intermediate.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the common synthetic routes to this compound?

    • What is the most common diastereomeric impurity?

    • Why is my final product showing a low pH or failing to crystallize?

  • Troubleshooting Guide: Side Product Formation

    • Problem 1: Formation of Di-Boc Protected Byproduct

    • Problem 2: Presence of O-Alkylated Impurity (tert-Butyl Ether)

    • Problem 3: Isomeric Impurities: Diastereomer Formation

    • Problem 4: Over-reduction of the Cyclopentanone Precursor

    • Problem 5: Residual Starting Materials or Intermediates

  • Experimental Protocols

    • Protocol 1: Chiral Resolution and Boc Protection

    • Protocol 2: Diastereoselective Reduction of a Prochiral Ketone

  • References

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are two primary synthetic strategies. The first involves the chiral resolution of a racemic mixture of cis-3-aminocyclopentanol, followed by Boc protection of the desired (1R,3S)-amine. The second, and more modern approach, is a diastereoselective reduction of a prochiral Boc-protected aminoketone precursor. A multi-step synthesis starting from tert-butyl hydroxylamine carbonate and cyclopentadiene has also been reported, involving a hetero-Diels-Alder reaction and subsequent transformations.[1]

Q2: What is the most common diastereomeric impurity?

The most common diastereomeric impurity is typically the (1S,3R) enantiomer. Depending on the synthetic route, other diastereomers such as the trans isomers, tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate and tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate, can also be formed. The level of these impurities is highly dependent on the stereoselectivity of the reduction step or the efficiency of the chiral resolution.

Q3: Why is my final product showing a low pH or failing to crystallize?

Acidic residues from the Boc-protection or deprotection steps are a common cause. For instance, if trifluoroacetic acid (TFA) is used for a deprotection step earlier in the synthesis and not properly neutralized and removed, it can form salts with amine intermediates.[2][3] These acidic traces can inhibit crystallization and impact the stability of the final compound. A thorough aqueous workup with a mild base, such as sodium bicarbonate, followed by a brine wash is crucial.

Troubleshooting Guide: Side Product Formation

This section addresses specific side products that can arise during the synthesis of this compound.

Problem 1: Formation of Di-Boc Protected Byproduct

Symptom: A higher molecular weight impurity is observed by LC-MS, corresponding to the addition of two Boc groups.

Cause: This can occur if both the amine and the hydroxyl group are protected by a Boc group. While N-protection is the primary reaction, under certain conditions, particularly with the use of a strong base or catalyst like DMAP and an excess of Boc-anhydride, the hydroxyl group can also be acylated.[3]

Troubleshooting Workflow:

cluster_0 Di-Boc Impurity Troubleshooting Symptom Symptom: High MW Impurity by LC-MS Cause Cause: Over-protection with Boc2O Symptom->Cause Solution_1 Solution 1: Reduce Boc2O equivalents (1.05-1.1 eq.) Cause->Solution_1 Solution_2 Solution 2: Avoid strong bases/catalysts (e.g., DMAP) Cause->Solution_2 Solution_3 Solution 3: Mild selective hydrolysis (e.g., K2CO3 in MeOH) Cause->Solution_3

Caption: Troubleshooting Di-Boc Impurity.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc₂O) to 1.05-1.1 equivalents relative to the amine.

  • Base Selection: Use a milder base like sodium bicarbonate or triethylamine instead of stronger, more catalytic bases like 4-dimethylaminopyridine (DMAP), which can promote O-acylation.[3]

  • Selective Hydrolysis: If the di-Boc product has already formed, it may be possible to selectively hydrolyze the less stable O-Boc carbonate ester using mild basic conditions (e.g., potassium carbonate in methanol) while leaving the N-Boc carbamate intact.

Problem 2: Presence of O-Alkylated Impurity (tert-Butyl Ether)

Symptom: An impurity with a mass corresponding to the loss of CO₂ from the desired product is detected (formation of a tert-butyl ether on the hydroxyl group).

Cause: The reaction between an alcohol and Boc₂O can lead to the formation of tert-butyl ethers, especially in the presence of certain Lewis acid catalysts.[4] This is a different pathway than the formation of a Boc-protected alcohol.

Troubleshooting:

  • Catalyst Choice: Avoid strong Lewis acids that favor ether formation. If a catalyst is needed for the Boc protection of the amine, choose one that does not strongly activate the alcohol.

  • Reaction Conditions: Perform the Boc protection at or below room temperature to minimize this side reaction.

Problem 3: Isomeric Impurities: Diastereomer Formation

Symptom: Chiral HPLC or GC analysis shows the presence of more than one stereoisomer.

Cause: This is a fundamental challenge of the synthesis.

  • Incomplete Resolution: If using a chiral resolution route, the separation of the (1R,3S) and (1S,3R) enantiomers may be incomplete.

  • Poor Diastereoselectivity: In a stereoselective reduction of a prochiral ketone, the reducing agent may not provide adequate facial selectivity, leading to the formation of the undesired trans diastereomer.[5]

Solutions and Mitigation:

StrategyKey ParametersExpected Outcome
Recrystallization Choice of solvent system (e.g., EtOAc/Heptane)Enrichment of the desired diastereomer.
Optimize Reduction Lower temperature, choice of bulky reducing agent (e.g., L-Selectride®)Improved diastereomeric excess (d.e.).
Enzymatic Resolution Lipase catalysis for selective acylation[1]High enantiomeric excess (e.e.).
Problem 4: Over-reduction of the Cyclopentanone Precursor

Symptom: When synthesizing from a ketone precursor, an impurity is observed that corresponds to the complete reduction of the carbonyl group to a methylene (CH₂) group.

Cause: This occurs when using overly harsh reducing conditions, such as those found in a Clemmensen or Wolff-Kishner reduction, which are designed to convert ketones to alkanes.[6][7]

Solutions:

  • Use a Mild Hydride Source: Employ a selective reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol). This will readily reduce the ketone to a hydroxyl group without affecting the carbamate or reducing the alcohol further.[5]

  • Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C to room temperature) to ensure selectivity.

Problem 5: Residual Starting Materials or Intermediates

Symptom: The presence of starting materials like cis-3-aminocyclopentanol or the ketone precursor is detected in the final product.

Cause: Incomplete reaction during the Boc-protection or reduction step.

Troubleshooting Workflow:

cluster_1 Incomplete Reaction Troubleshooting Symptom Symptom: Residual Starting Material Cause_1 Cause 1: Insufficient Reagent Symptom->Cause_1 Cause_2 Cause 2: Low Reaction Temperature or Short Reaction Time Symptom->Cause_2 Solution_1 Solution 1: Increase Reagent Stoichiometry (e.g., Boc2O to 1.1 eq.) Cause_1->Solution_1 Solution_2 Solution 2: Increase Reaction Time or Temperature Cause_2->Solution_2

Caption: Troubleshooting Incomplete Reactions.

Solutions:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) to monitor the reaction until the starting material is fully consumed.

  • Reagent Stoichiometry: Ensure a slight excess of the key reagent (e.g., 1.05-1.1 equivalents of Boc₂O for protection, or 1.1-1.5 equivalents of NaBH₄ for reduction) is used.

  • Reaction Time/Temperature: If the reaction stalls, consider extending the reaction time or moderately increasing the temperature, while monitoring for the formation of other impurities.

Experimental Protocols

Protocol 1: Boc Protection of (1R,3S)-3-Aminocyclopentanol

This protocol describes the N-protection of the amine.

  • Dissolve (1R,3S)-3-aminocyclopentanol (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add an aqueous solution of sodium bicarbonate (2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same organic solvent dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Once the starting material is consumed, separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization as needed.

Protocol 2: Diastereoselective Reduction of a Prochiral Ketone

This protocol outlines the reduction of tert-Butyl (3-oxocyclopentyl)carbamate.

  • Dissolve tert-Butyl (3-oxocyclopentyl)carbamate (1.0 eq.) in methanol (MeOH).

  • Cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.2 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the ketone.

  • Carefully quench the reaction by the slow addition of acetone, followed by water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which will be a mixture of cis and trans diastereomers.

  • The desired cis isomer, this compound, can be isolated from the trans isomer by column chromatography.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]

  • Bartoli, G., et al. (2006). Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. The Journal of Organic Chemistry, 71(25), 9580-9587. Retrieved from [Link]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-Free N-tert-Butyloxycarbonylation of Amines in Water. Organic Letters, 8(15), 3259-3262. Retrieved from [Link]

  • Google Patents. (2021). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group. Retrieved from [Link]

  • Study.com. (n.d.). Show how to convert cyclopentanone to the given compound. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

Sources

Technical Support Center: Stability and Handling of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate. This document is designed for researchers, scientists, and drug development professionals who may encounter stability challenges with this compound, particularly during reactions involving acidic conditions. The tert-butyloxycarbonyl (Boc) protecting group is fundamental to modern organic synthesis, prized for its robustness under many conditions but also for its clean removal with acid.[1][2] This dual nature, however, necessitates a thorough understanding of its lability to prevent unwanted degradation and side reactions during synthetic steps.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the successful use of this reagent in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: I am observing unexpected degradation of my starting material during a reaction. What could be the cause?

A1: The most likely cause is the acid-lability of the N-Boc protecting group.[3] This group is designed to be removed under acidic conditions.[4][5] If your reaction medium is acidic, even mildly, or if acidic impurities are present, you will likely experience premature cleavage of the Boc group, leading to the formation of the free amine, (1R,3S)-3-aminocyclopentan-1-ol. Carbamates are generally stable in neutral or basic media but are sensitive to acids.[6][7]

Q2: What is the precise chemical mechanism of Boc group cleavage in an acidic medium?

A2: The acid-catalyzed deprotection follows a well-understood, multi-step mechanism:[4][8]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by an acid (e.g., TFA, HCl).[4][5][9]

  • Fragmentation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This step is favorable because it generates a stable tert-butyl carbocation and a carbamic acid intermediate.[4][8]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[4][8] This is often observed as bubbling in the reaction mixture.[8]

  • Amine Salt Formation: The resulting free amine is then protonated by the excess acid in the medium to form the corresponding amine salt (e.g., hydrochloride or trifluoroacetate salt).[4]

Q3: Can the secondary hydroxyl group on the cyclopentane ring cause any side reactions during acid-mediated Boc deprotection?

A3: Yes, this is a critical consideration. The hydroxyl group (-OH) is a nucleophile. During deprotection, the highly reactive tert-butyl cation that is generated can be "trapped" by this intramolecular nucleophile.[1] This would result in the formation of an O-tert-butyl ether byproduct, (1R,3S)-3-(tert-butoxy)cyclopentan-1-amine. While less nucleophilic than residues like thiols or indoles, this side reaction can occur, reducing the yield of your desired primary amine.[4][10]

Q4: What are the most common byproducts I should screen for if I suspect degradation?

A4: The primary species to monitor for are:

  • Desired Product (Deprotected Amine): (1R,3S)-3-aminocyclopentan-1-ol (as its corresponding salt).

  • Primary Side Product (O-alkylation): (1R,3S)-3-(tert-butoxy)cyclopentan-1-amine.

  • Elimination Product: Isobutylene, formed from the deprotonation of the tert-butyl cation.[4] This is a volatile gas.

  • Other Alkylation Products: If other nucleophiles are present in your reaction mixture (e.g., solvents, additives, or other functional groups on a more complex substrate), they may also be alkylated by the tert-butyl cation.[1][11]

Q5: How should I store this compound to ensure long-term stability?

A5: The compound should be stored at room temperature in a tightly sealed container, away from acidic vapors or materials.[12] Standard laboratory conditions are generally sufficient, as the compound is stable in the absence of acid.

Section 2: Troubleshooting Guide for Common Experimental Issues

When a reaction involving this compound does not proceed as expected, a systematic approach to troubleshooting is required.

Issue 1: Incomplete Boc Deprotection Reaction
Symptom Probable Cause(s) Recommended Solution(s)
TLC/LC-MS analysis shows significant remaining starting material after the expected reaction time. 1. Insufficient Acid: The stoichiometry of the acid may be too low to catalyze the reaction to completion.1. Increase Acid Equivalents: Increase the equivalents of acid (e.g., use 5-10 equivalents of 4M HCl in dioxane or neat TFA).[10][13] Monitor the reaction closely.
2. Low Reaction Temperature: The activation energy for cleavage is not being met.2. Increase Temperature: Allow the reaction to warm to room temperature. Gentle heating can be applied, but this may increase side reactions.[13]
3. Short Reaction Time: The reaction may simply be slower than anticipated.3. Extend Reaction Time: Continue to stir the reaction and monitor its progress every 30-60 minutes until completion.[10]
4. Inappropriate Solvent: The solvent may not be optimal for the reaction.4. Solvent Optimization: Ensure a suitable solvent like DCM, dioxane, or ethyl acetate is used.[13]
Issue 2: Significant Formation of Unexpected Byproducts
Symptom Probable Cause(s) Recommended Solution(s)
LC-MS or NMR analysis shows a major peak corresponding to a mass of +56 amu (addition of a t-butyl group) compared to the desired product. 1. t-Butylation Side Reaction: The highly reactive tert-butyl cation generated during deprotection is alkylating the hydroxyl group of the substrate or product.[1][4][10]1. Add a Scavenger: This is the most effective solution. Add a scavenger like triethylsilane (TES), anisole, or thioanisole to the reaction mixture before adding the acid.[4] The scavenger will preferentially react with and neutralize the tert-butyl cation.
2. High Reaction Temperature: Elevated temperatures increase the rate of both the desired reaction and unwanted side reactions.2. Lower the Temperature: Run the deprotection at 0 °C to slow down the rate of alkylation.
3. High Concentration of Reactants: Increases the probability of intermolecular side reactions.3. Dilute the Reaction: Perform the reaction at a lower concentration (e.g., 0.1-0.2 M).
Troubleshooting Workflow Diagram

troubleshooting_workflow start Boc Deprotection Experiment Issue check_completion Is the reaction incomplete? start->check_completion check_byproducts Are significant byproducts observed? check_completion->check_byproducts No incomplete_cause Probable Causes: - Insufficient Acid - Low Temperature - Short Reaction Time check_completion->incomplete_cause Yes byproducts_cause Probable Cause: Reactive t-Butyl Cation Causes O-alkylation check_byproducts->byproducts_cause Yes success Clean Reaction Proceed to Workup check_byproducts->success No incomplete_solution Solutions: - Increase Acid Equivalents - Warm to Room Temp - Extend Reaction Time incomplete_cause->incomplete_solution byproducts_solution Solutions: - Add Scavengers (TES, Anisole) - Run reaction at 0 °C - Use a milder deprotection agent byproducts_cause->byproducts_solution

Caption: A logical workflow for troubleshooting common Boc deprotection issues.

Section 3: Recommended Experimental Protocols

Adherence to a validated protocol is crucial for achieving high yields and purity. The following protocols are provided as robust starting points for the deprotection of this compound.

Protocol 1: Standard Deprotection using HCl in 1,4-Dioxane

This method is highly reliable and often results in the precipitation of the desired amine as its hydrochloride salt, simplifying purification.[10]

Reagents & Equipment:

  • This compound (1.0 equiv)

  • 4M HCl in 1,4-dioxane (5-10 equiv)

  • Methanol or DCM (if needed for solubility)

  • Diethyl ether (for washing)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Dissolution: To a round-bottom flask under an inert atmosphere, add the Boc-protected amine (1.0 equiv). If the substrate is not readily soluble in the HCl/dioxane solution, dissolve it in a minimal amount of a co-solvent like methanol or DCM.[10]

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add the 4M HCl in 1,4-dioxane solution (5-10 equiv) to the stirring substrate. Rationale: Adding the acid at 0 °C helps to control any potential exotherm.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30-60 minutes. The reaction is often rapid, and the product may precipitate as a white solid (the hydrochloride salt). Monitor the reaction's completion by TLC or LC-MS by taking a small aliquot, quenching it with a basic solution (e.g., sat. NaHCO₃), extracting with an organic solvent, and analyzing the organic layer.

  • Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure (in vacuo). To the resulting solid, add diethyl ether and stir or sonicate to break up the solid. Collect the hydrochloride salt by filtration, wash with additional diethyl ether, and dry under vacuum.

Protocol 2: Mild Deprotection using Trifluoroacetic Acid (TFA) with a Scavenger

This protocol is recommended when the substrate is sensitive or when O-alkylation is a significant concern. The use of a scavenger is critical to trap the tert-butyl cation.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Dichloromethane (DCM)

  • Triethylsilane (TES) (1.5-2.0 equiv)

  • Trifluoroacetic acid (TFA) (10-20 equiv, or as a 25-50% solution in DCM)[13]

  • Toluene (for co-evaporation)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in DCM (to a concentration of ~0.2 M).

  • Scavenger Addition: To the stirring solution at room temperature, add triethylsilane (1.5-2.0 equiv). Rationale: TES acts as an efficient scavenger, reacting with the tert-butyl cation to form the inert and volatile tert-butane.

  • Acid Addition: Slowly add TFA to the reaction mixture. The reaction is typically stirred at room temperature for 1-3 hours.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, remove the TFA and DCM under reduced pressure. Add toluene and evaporate again (co-evaporation) to help remove residual TFA.[10] The crude product is obtained as the TFA salt and can be used directly or purified further.

Section 4: Key Data and Summaries

Table 1: Compatibility of Common Acids and Solvents
Acid Reagent Typical Solvent Relative Strength/Speed Key Considerations
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)Very Strong / FastHigh risk of t-butylation; scavengers are essential.[4][10]
Hydrochloric Acid (HCl) 1,4-Dioxane, Ethyl AcetateStrong / FastGenerally clean; product often precipitates as HCl salt.[13][14]
Phosphoric Acid (H₃PO₄) Water, Organic co-solventsModerate / SlowerMilder, environmentally benign option.[11] Tolerates some other acid-sensitive groups.
Solid Acid Catalysts THF, AcetonitrileVaries (Flow Chemistry)Allows for continuous processing; catalyst is easily removed.[15][16]
Oxalyl Chloride / Methanol MethanolMild / ModerateVery mild conditions for sensitive substrates.[17][18]
Table 2: Common Scavengers for Trapping the t-Butyl Cation
Scavenger Mechanism of Action Typical Equivalents Reference
Triethylsilane (TES) Hydride transfer to the carbocation forms inert tert-butane.1.5 - 2.0[4]
Anisole / Thioanisole The electron-rich aromatic ring is alkylated by the carbocation.5-10% v/v[4]
Dithiothreitol (DTT) The thiol groups are alkylated by the carbocation.1.5 - 2.0[4]

Section 5: Chemical Pathway Visualization

The following diagram illustrates the acid-catalyzed deprotection of this compound and the potential side reaction pathway.

deprotection_mechanism cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway start Boc-Protected Amine (Starting Material) protonated Protonated Carbamate start->protonated + H+ carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid - t-Butyl Cation tbutyl_cation t-Butyl Cation (Reactive Electrophile) protonated->tbutyl_cation amine_salt Desired Amine Salt (Final Product) carbamic_acid->amine_salt - CO2 + H+ side_product O-alkylated Byproduct tbutyl_cation->side_product + Substrate -OH scavenger Scavenger (e.g., TES) tbutyl_cation->scavenger trapped_cation Trapped Cation (e.g., tert-butane) scavenger->trapped_cation Traps Cation

Caption: Mechanism of acid-catalyzed Boc deprotection and competing side reaction.

References

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. Retrieved from [Link]

  • Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. (2010). Organic Process Research & Development. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. (2021). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. (2021). Molecules. Retrieved from [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. (2021). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (2016). Der Pharma Chemica. Retrieved from [Link]

  • Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. (2021). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Why is boc stable to hydrolysis under basic conditions? (2022). Reddit. Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. Retrieved from [Link]

  • tert-butyl N-[(1R, 3S)-3-(hydroxymethyl)cyclopentyl]carbamate, min 97%, 1 gram. (n.d.). Aladdin Scientific. Retrieved from [Link]

  • Not just another way to remove Boc. (2017). Amphoteros. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. Retrieved from [Link]

  • tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Purification of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and process development professionals. Our goal is to equip you with the scientific principles and practical steps needed to overcome common purification challenges for this critical intermediate.

Frequently Asked Questions (FAQs)

Q1: My purified product is an oil or a waxy solid, not the expected crystalline material. What should I do?

A1: This is a common issue, often caused by residual solvents or minor impurities inhibiting crystallization.[1][2] First, ensure all solvents are removed by drying the product under high vacuum, possibly with gentle heating (e.g., 40-60 °C).[1] If it remains an oil, attempting to precipitate the product by dissolving it in a minimal amount of a good solvent (like methanol or ethyl acetate) and adding a non-solvent (like diethyl ether or hexane) can induce solidification.[1]

Q2: My TLC analysis shows a single spot, but NMR indicates the presence of impurities. Why?

A2: TLC is not always sufficient to confirm purity. Some common impurities, such as residual triethylamine (TEA) or by-products from the Boc-protection step, may not be UV-active and can co-elute with the product on the TLC plate.[1][2] It is crucial to use multiple analytical techniques, such as NMR and HPLC, to get a complete purity profile. Staining the TLC plate with a reagent like potassium permanganate can sometimes help visualize non-UV active impurities.

Q3: What are the most common impurities I should expect?

A3: Besides residual solvents and reagents, the most significant impurities are often stereoisomers, particularly the (1S,3R), (1R,3R), and (1S,3S) diastereomers.[3][4][5] Other potential impurities include by-products from the Boc-protection reaction or unreacted starting materials.

Q4: Can I purify this compound without using column chromatography?

A4: While chromatography is a robust method, recrystallization or precipitation can be effective if the impurity profile is favorable. For acidic or basic impurities, a simple liquid-liquid extraction workup can be very effective.[2] For example, washing an organic solution of your product with a dilute acid, followed by a dilute base, can remove many common process-related impurities.[6]

In-Depth Troubleshooting Guides

Challenge 1: Removal of Stereoisomeric Impurities

The primary challenge in purifying this compound is the removal of its diastereomers. These molecules have very similar physical properties, making separation difficult.

Causality: Diastereomers have different spatial arrangements but identical molecular weights and similar polarities. This makes them challenging to separate by standard silica gel chromatography or simple recrystallization. Chiral separation techniques are often required.[7]

Troubleshooting Workflow:

Caption: Decision workflow for separating stereoisomers.

Solutions & Protocols:

  • Chiral HPLC/SFC: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) is the most reliable method for separating enantiomers and diastereomers.[8][9]

    • Column Selection: Polysaccharide-based CSPs (e.g., Chiralpak® series) are highly versatile for this type of separation.[8][10] Macrocyclic glycopeptide-based columns are also effective for polar amino alcohols.[10]

    • Method Development: Start with a screening approach using different mobile phase systems.[10] A common starting point for normal phase separation is a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol.[10]

Challenge 2: Difficulties with Crystallization

Boc-protected amino alcohols can often be stubborn to crystallize, frequently yielding oils or amorphous solids.[1][2]

Causality: The bulky tert-butoxycarbonyl (Boc) group can disrupt the formation of an ordered crystal lattice. The presence of both a hydrogen-bond donating alcohol and a hydrogen-bond accepting carbamate can lead to strong solvation or self-association that hinders crystallization. Furthermore, even small amounts of impurities can act as "crystal poisons."[2]

Solutions & Protocols:

  • Solvent Screening: A systematic approach to finding the right solvent system is crucial. The ideal system is one where the compound is sparingly soluble at room temperature but highly soluble when heated.

Solvent System (v/v)Expected SolubilityRationale
Ethyl Acetate / HexaneGoodBalances polarity. Dissolve in minimal hot ethyl acetate and add hexane until cloudy, then clarify with a drop of ethyl acetate.
Isopropanol / WaterModerateThe alcohol provides solubility, while water acts as an anti-solvent. Good for polar compounds.
Dichloromethane / PentaneGoodUtilizes vapor diffusion. Dissolve the compound in a small vial of DCM and place this vial inside a larger, sealed jar containing pentane. The pentane vapor will slowly diffuse into the DCM, reducing solubility and promoting slow crystal growth.[1]
TolueneLowCan be effective for less polar compounds at elevated temperatures.
  • Seeding: If you have a small amount of crystalline material from a previous batch, adding a "seed crystal" to a supersaturated solution can initiate crystallization.[11]

  • Pulping/Trituration: If the product is an oil, it can sometimes be solidified by stirring it vigorously as a slurry in a non-solvent (like diethyl ether or n-hexane) for several hours. This process, known as pulping, can wash away soluble impurities and induce crystallization.[2][11]

Challenge 3: Chromatographic Purification Issues

While silica gel chromatography is a standard technique, it presents specific challenges for this molecule.

Causality: The compound possesses both a moderately polar carbamate group and a polar hydroxyl group, which can lead to significant tailing on silica gel due to strong interactions with silanol groups. This reduces resolution and can lead to impure fractions.

Troubleshooting Common Chromatography Problems:

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation Incorrect mobile phase polarity.Optimize the solvent system. A typical mobile phase is a gradient of ethyl acetate in hexanes. Start with a low polarity and gradually increase it.
Peak Tailing Strong interaction with acidic silica.Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize active sites on the silica.
Product is Stuck on Column Mobile phase is not polar enough.Switch to a more polar solvent system, such as methanol in dichloromethane. A typical gradient might be 0-10% methanol in DCM.
High Back Pressure Sample not fully dissolved or filtered; column frit clogged.Ensure the sample is fully dissolved and filtered through a 0.45 µm filter before loading.[12][13] If pressure remains high, try back-flushing the column with a strong solvent.

Workflow for Chromatography Optimization:

Caption: Workflow for optimizing silica gel chromatography.

Key Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: Place the crude, dry material in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate) and heat the mixture gently with stirring until the solid completely dissolves.

  • Induce Supersaturation: Slowly add the "poor" solvent (e.g., hexane) dropwise while the solution is still warm, until you observe persistent cloudiness.

  • Clarification: Add 1-2 drops of the "good" solvent to make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in a refrigerator (2-8 °C) for several hours or overnight.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under high vacuum to a constant weight.

Protocol 2: Analytical HPLC Method Development for Chiral Purity
  • Column: Chiralpak® IA or similar polysaccharide-based column.

  • Mobile Phase Screening:

    • System A (Normal Phase): 90:10 Hexane:Isopropanol.

    • System B (Normal Phase): 80:20 Hexane:Ethanol.

    • System C (Polar Organic): 100% Methanol + 0.1% Triethylamine (TEA).[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for the carbamate chromophore).

  • Procedure: Inject a solution of the racemic or diastereomeric mixture. Evaluate the resulting chromatograms for separation (resolution).

  • Optimization: If partial separation is observed, optimize by adjusting the ratio of the mobile phase components.[10] For instance, in System A, decreasing the isopropanol percentage will generally increase retention time and may improve resolution.[8]

References

  • Benchchem. (n.d.). Technical Support Center: Chiral HPLC Separation of ((1S,3R)-3-aminocyclopentyl)methanol Enantiomers.
  • Various Authors. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Chiral Drug Separation.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Various Authors. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Dutscher. Retrieved from [Link]

  • Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
  • Ismail, O. H., et al. (2016). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 21(10), 1369. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Method Development. Retrieved from [Link]

  • Armstrong, D. W. (2026). Chiral Separation by HPLC Using the Ligand-Exchange Principle. Springer Protocols. Retrieved from [Link]

  • ChemBK. (n.d.). tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butyl-(1S_3S-3-hydroxycyclopentyl_carbamate]([Link]

  • Waters. (n.d.). Waters Alliance System for Carbamate Analysis Method Guide. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182. Retrieved from [Link]

  • Arctom Scientific. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Stereochemical Integrity of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization and epimerization of this critical chiral building block. Maintaining the stereochemical purity of your material is paramount for the success of your synthetic campaigns and the efficacy and safety of the final active pharmaceutical ingredients.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which a single, pure enantiomer is converted into an equal mixture of both of its enantiomers, resulting in a loss of optical activity. For a molecule like this compound, which has two stereocenters (at C1 and C3), the more precise term is often epimerization. Epimerization is the change in the configuration at only one of several stereogenic centers in a molecule.[1][2] This is a significant concern because the different stereoisomers of a molecule can have drastically different biological activities and safety profiles.[3] The formation of an undesired stereoisomer can lead to impurities that are difficult to separate and can compromise the efficacy and safety of the final drug product.

Q2: Which stereocenter in this compound is more susceptible to epimerization?

A2: Both the C1 (bearing the N-Boc group) and C3 (bearing the hydroxyl group) stereocenters can be susceptible to epimerization under certain conditions, but through different mechanisms. The proton on the C1 carbon, being alpha to the carbonyl group of the carbamate, can be labile under basic conditions, potentially leading to epimerization via an enolate-like intermediate. The stereocenter at C3 is generally more stable but can be at risk during reactions involving the hydroxyl group, such as oxidation followed by reduction, or under certain substitution conditions like the Mitsunobu reaction, which proceeds with inversion of configuration.[4]

Q3: What are the general storage conditions to maintain the stereochemical integrity of this compound?

A3: To maintain the stereochemical and chemical purity of this compound, it should be stored in a cool, dry place, typically at 2-8°C, and protected from light and moisture.[5] The container should be tightly sealed to prevent exposure to atmospheric moisture and contaminants. Long-term storage at room temperature is generally not recommended, especially if the material is to be used in sensitive applications where even minor degradation or racemization is a concern.

Q4: Can standard purification techniques like silica gel chromatography cause racemization?

A4: While standard silica gel chromatography is generally considered a mild purification technique, it is not entirely without risks. The slightly acidic nature of silica gel can potentially cause the degradation of highly sensitive compounds. For this compound, the risk of epimerization on standard silica gel is low under normal conditions. However, to minimize any potential issues, it is advisable to use a neutral support like deactivated silica gel or to run the chromatography with a mobile phase containing a small amount of a neutral or basic modifier like triethylamine if the compound shows signs of degradation on the column.

Troubleshooting Guide: Preventing Epimerization

This section provides a problem-and-solution framework to address specific issues you might encounter during your experiments that could lead to a loss of stereochemical purity.

Problem 1: Loss of enantiomeric excess after a reaction under basic conditions.
Potential Cause Explanation Recommended Solution
Deprotonation at C1 Strong bases can abstract the proton at the C1 position, leading to a planar enolate-like intermediate that can be re-protonated from either face, causing epimerization.[3]Use milder bases: Opt for non-nucleophilic, sterically hindered bases like proton sponge or DBU in catalytic amounts if possible. Lower the reaction temperature: Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) can significantly reduce the rate of epimerization.[6] Minimize reaction time: Monitor the reaction closely and quench it as soon as it reaches completion to avoid prolonged exposure to basic conditions.
Hydrolysis of the Boc group While the Boc group is generally stable to basic conditions, prolonged exposure to strong bases at elevated temperatures can lead to its cleavage, exposing the free amine which might participate in side reactions.Choose appropriate base: Use bases known to be compatible with Boc protecting groups, such as alkali metal carbonates or bicarbonates, where applicable. Strict temperature control: Avoid heating reactions containing the Boc-protected amine in the presence of strong bases.
Problem 2: Appearance of a diastereomer after a reaction involving the hydroxyl group at C3.
Potential Cause Explanation Recommended Solution
Mitsunobu Reaction Conditions The Mitsunobu reaction, often used to form esters or ethers from alcohols, proceeds with a complete inversion of stereochemistry at the alcohol carbon. If this is not the desired outcome, it will result in the formation of the (1R, 3R) diastereomer.[4]Use a reaction that proceeds with retention of configuration: Consider converting the alcohol to a good leaving group (e.g., tosylate or mesylate) and then performing a substitution with a nucleophile, which typically proceeds with inversion (an overall retention from the starting alcohol if a double inversion strategy is used). Alternatively, use coupling agents that do not force an inversion at the stereocenter.
Oxidation-Reduction Sequence If the hydroxyl group is oxidized to a ketone and then subsequently reduced, the stereochemistry at C3 can be lost or altered. The resulting alcohol will be a mixture of diastereomers unless a stereoselective reducing agent is used.Use a stereoselective reducing agent: If an oxidation-reduction sequence is necessary, employ a chiral reducing agent or a directing group to control the stereochemical outcome of the reduction step. Protect the hydroxyl group: If the hydroxyl group is not intended to react, protect it with a suitable protecting group (e.g., TBDMS, Ac) before carrying out other transformations.
Problem 3: Gradual loss of stereochemical purity over time or during workup.
Potential Cause Explanation Recommended Solution
Acidic Workup Conditions Strong acidic conditions, especially at elevated temperatures, can potentially lead to the cleavage of the Boc group and in extreme cases, could promote dehydration followed by rehydration, which would scramble the stereocenter at C3.Use mild acidic conditions for workup: If an acidic wash is necessary, use a dilute solution of a weak acid (e.g., 1M citric acid) and perform the extraction at low temperatures. Avoid prolonged contact with the acidic aqueous phase. Neutralize promptly: After an acidic wash, promptly wash with a neutral solution (water or brine) and dry the organic layer.
Thermal Instability Heating the compound for extended periods, for example during solvent removal or distillation, can potentially provide enough energy to overcome the barrier to epimerization, especially if catalytic amounts of acid or base are present.Avoid excessive heat: Use a rotary evaporator at moderate temperatures (e.g., < 40°C) for solvent removal. For purification, consider chromatography over distillation. Store properly: As mentioned in the FAQs, store the compound at recommended low temperatures.[5]

Experimental Protocols

Protocol 1: General Procedure for Handling and Storage
  • Upon receipt, store the vial of this compound at 2-8°C.

  • For use, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the compound.

  • Weigh out the desired amount in a dry, inert atmosphere (e.g., under nitrogen or argon) if the compound is particularly sensitive or will be stored for a long time after opening.

  • Reseal the vial tightly and store it back at 2-8°C.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

This is a general guideline; the specific column and mobile phase may need to be optimized.

  • Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol like isopropanol. The exact ratio will need to be determined empirically to achieve baseline separation. For example, start with a 90:10 mixture of hexane:isopropanol.

  • Flow Rate: Typically around 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the carbamate has some absorbance (e.g., ~210 nm).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

  • Analysis: Inject a small volume (e.g., 5-10 µL) onto the column. The enantiomer and any diastereomers should elute at different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Diagrams

Potential Epimerization Pathways

G cluster_c1 Epimerization at C1 (N-Boc) cluster_c3 Epimerization at C3 (OH) C1_start tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate C1_intermediate Planar Enolate-like Intermediate C1_start->C1_intermediate Strong Base (-H+) C1_end tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate C1_intermediate->C1_end Protonation (+H+) C3_start tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate C3_oxidized Ketone Intermediate C3_start->C3_oxidized Oxidation C3_end Mixture of Diastereomers ((1R,3S) and (1R,3R)) C3_oxidized->C3_end Non-stereoselective Reduction

Caption: Potential mechanisms for epimerization at the C1 and C3 stereocenters.

Troubleshooting Workflow for Loss of Stereochemical Purity

G start Problem: Loss of Stereochemical Purity Detected check_reaction Was the reaction run under basic conditions? start->check_reaction check_hydroxyl Did the reaction involve the hydroxyl group? start->check_hydroxyl check_workup Were harsh acidic/basic workup conditions used? start->check_workup check_temp Was the reaction or workup performed at high temp? start->check_temp solution_base Solution: - Use milder base - Lower temperature - Reduce reaction time check_reaction->solution_base Yes solution_hydroxyl Solution: - Use stereoretentive method - Protect the hydroxyl group - Use stereoselective reagents check_hydroxyl->solution_hydroxyl Yes solution_workup Solution: - Use mild acids/bases (e.g., citric acid, sat. NaHCO3) - Keep temperature low check_workup->solution_workup Yes solution_temp Solution: - Maintain low temperature - Avoid prolonged heating check_temp->solution_temp Yes

Caption: Decision-making workflow for troubleshooting loss of stereochemical integrity.

References

  • BenchChem. (n.d.). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides.
  • ResearchGate. (2021). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. Journal of Chemical Research, 46(1).
  • Wiley Online Library. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261-265.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (2012). How to reduce epimerization in Chiral molecule?. Retrieved from [Link]

  • SIELC Technologies. (2018). tert-Butyl carbamate. Retrieved from [Link]

  • ORCA - Online Research @ Cardiff. (n.d.). Racemization in Drug Discovery. Retrieved from [Link]

  • (n.d.).
  • Nature. (2024). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3). Retrieved from [Link]

  • (n.d.). Determination of Enantiomeric Purity by Direct Methods.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

  • PubMed. (n.d.). Epimerization and racemization of some chiral drugs in the presence of human serum albumin. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound | 225641-84-9. Retrieved from [Link]

  • (n.d.).
  • Reddit. (2023). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry.
  • (n.d.). tert-butyl ((1R, 3S)-3-hydroxycyclopentyl)(methyl)
  • (n.d.).
  • PubChem. (n.d.). rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. Retrieved from [Link]

  • Semantic Scholar. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Enantioconvergent Amination of Racemic Tertiary C–H Bonds. Retrieved from [Link]

  • PubMed Central. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Retrieved from [Link]

  • PubMed Central. (2022). Stereocontrolled 1,3-nitrogen migration to access chiral α-amino acids. Retrieved from [Link]

  • (n.d.). tert-butyl N-[(1R, 3S)-3-(hydroxymethyl)
  • BenchChem. (n.d.). Minimizing racemization during the synthesis of chiral "3-Amino-1,1-diethoxypropan-2-ol".

Sources

Technical Support Center: Boc Deprotection of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the troubleshooting of Boc deprotection reactions, with a specific focus on tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges during this critical synthetic step. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you navigate common experimental hurdles and ensure the integrity of your synthesis.

Troubleshooting Guide

This section addresses specific problems that can arise during the Boc deprotection of this compound. Each entry details the symptoms, potential causes, and actionable solutions grounded in chemical principles.

Question 1: My Boc deprotection reaction is incomplete, and I still see starting material on my TLC/LC-MS. What should I do?

Symptoms:

  • Significant amount of starting material observed by TLC or LC-MS after the standard reaction time.

  • The deprotected amine product is present, but in low yield.

Potential Causes & Solutions:

  • Inadequate Acid Concentration or Stoichiometry: The cleavage of the Boc group is an acid-catalyzed process.[1] Insufficient acid will lead to a sluggish or incomplete reaction.

    • Solution: For reactions using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), a common starting point is a 20-50% (v/v) solution of TFA.[2][3] If the reaction is slow, you can cautiously increase the concentration of TFA. For other acids, like HCl in dioxane, ensure you are using a sufficient molar excess.

  • Insufficient Reaction Time or Low Temperature: Deprotection is a kinetic process; some substrates require more time or thermal energy to react completely.[2]

    • Solution: First, ensure the reaction has been running for an adequate amount of time. Many deprotections are complete within 1-4 hours at room temperature.[4][5] If the reaction is still incomplete, consider allowing it to stir longer (e.g., overnight), carefully monitoring for any side product formation. Gentle heating (e.g., to 30-40 °C) can also be employed, but should be done with caution to avoid potential side reactions.[2]

  • Moisture Contamination: Water can compete with the substrate for the acid, effectively reducing the acid's concentration and hindering the deprotection.[2]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent before use.

  • Steric Hindrance: While less common for this specific substrate, significant steric bulk near the carbamate can slow down the reaction.[2]

    • Solution: In such cases, longer reaction times or slightly elevated temperatures may be necessary.

Question 2: I am observing significant side product formation during the deprotection. How can I minimize this?

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.

  • Low isolated yield of the pure product after purification.

Potential Causes & Solutions:

  • Alkylation by the tert-Butyl Cation: The deprotection mechanism generates a stable tert-butyl cation.[6][7] This electrophile can be trapped by nucleophiles present in the molecule or the reaction mixture, leading to unwanted alkylation byproducts.[7][8]

    • Solution: The most effective strategy is to use a "scavenger." Scavengers are nucleophiles added to the reaction mixture to trap the tert-butyl cation. Common scavengers include:

      • Triisopropylsilane (TIS): Typically used at a concentration of 2.5-5% (v/v).[2]

      • Thioanisole: Also effective at trapping carbocations.

  • Dehydration of the Cyclopentanol Moiety: The secondary alcohol on the cyclopentyl ring is susceptible to acid-catalyzed dehydration, which would lead to the formation of an alkene byproduct.[9][10]

    • Solution:

      • Lower the Reaction Temperature: Running the reaction at 0 °C can often suppress this side reaction.

      • Use Milder Acidic Conditions: Instead of neat TFA, consider using a more dilute solution (e.g., 20% TFA in DCM) or switching to a different acid system like 4M HCl in dioxane.[5]

      • Reduce Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the substrate's exposure to acidic conditions.

  • Degradation of Other Functional Groups: If your molecule contains other acid-sensitive functional groups (e.g., silyl ethers, certain esters), they may be cleaved under the reaction conditions.[11]

    • Solution: A milder deprotection method is necessary. Consider using a Lewis acid like Zinc Bromide (ZnBr₂) or exploring non-acidic methods if possible.[11][12]

Question 3: I'm having difficulty with the work-up and isolation of my deprotected amine. What are the best practices?

Symptoms:

  • The product is difficult to extract from the aqueous phase.

  • The isolated product is an oil or a sticky solid instead of a free-flowing powder.

  • Residual TFA is difficult to remove.

Potential Causes & Solutions:

  • Formation of the Amine Salt: The deprotection reaction yields the amine as a salt (e.g., trifluoroacetate or hydrochloride salt).[6][13] These salts are often highly polar and may have some water solubility, making extraction into an organic solvent challenging.

    • Solution:

      • Neutralization: After removing the bulk of the acid and solvent in vacuo, dissolve the residue in an organic solvent (like DCM or ethyl acetate) and wash with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the aqueous layer is basic.[14][15] This will neutralize the salt and generate the free amine, which is typically more soluble in organic solvents.

      • Ion-Exchange Resin: For a non-aqueous workup, after evaporating the reaction volatiles, dissolve the residue in a solvent like methanol and stir with a basic resin such as Amberlyst A21.[14] The resin will sequester the acid, and after filtration and evaporation, you will be left with the free amine. This method can also serve as a purification step.[16]

  • Residual TFA: TFA has a relatively high boiling point and can be difficult to remove completely by rotary evaporation alone.

    • Solution: After the initial concentration, add a non-polar solvent like toluene and co-evaporate under reduced pressure.[2] Repeating this process two or three times is usually effective at azeotropically removing residual TFA.

  • Product Form: TFA salts are notoriously difficult to crystallize and often present as oils.[5]

    • Solution: Converting the TFA salt to the hydrochloride salt can often yield a more crystalline solid. This can be achieved by dissolving the free amine in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane). The HCl salt will often precipitate and can be collected by filtration.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Boc deprotection with TFA?

A1: The Boc deprotection with TFA is an acid-catalyzed elimination reaction that proceeds in four main steps[1][17]:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[6]

  • Formation of a tert-butyl Cation: This protonation makes the carbamate unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[6][18]

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.[6][18]

  • Formation of the Amine Salt: The resulting free amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[6]

Q2: How can I monitor the progress of my Boc deprotection reaction?

A2: There are several effective methods to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): This is a quick and easy method. The deprotected amine product is more polar than the Boc-protected starting material and will have a lower Rf value.[2][19] Staining with ninhydrin is often used to visualize the primary amine product, which typically appears as a colored spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, showing the disappearance of the mass corresponding to the starting material and the appearance of the mass of the desired product.[2]

  • ¹H NMR Spectroscopy: The reaction can be monitored by the disappearance of the characteristic singlet of the nine tert-butyl protons of the Boc group, which appears around 1.4-1.5 ppm.[19]

Q3: Are there milder or alternative methods for Boc deprotection if my substrate is sensitive to strong acids?

A3: Yes, several alternative methods can be used for acid-sensitive substrates:

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in DCM can selectively cleave Boc groups, often under milder conditions than strong Brønsted acids.[11][12]

  • Solid-Supported Acids: Using an acidic resin like Amberlyst 15 can facilitate the deprotection. The reaction is often cleaner, and the workup simply involves filtering off the resin.[16]

  • Thermal Deprotection: In some cases, simply heating the Boc-protected amine in a suitable solvent like water or a dioxane/water mixture can effect deprotection, avoiding the need for any acid.[11][20]

  • Oxalyl Chloride in Methanol: This system has been reported as a mild method for deprotecting a variety of N-Boc compounds at room temperature.[21][22]

Q4: Why is it important not to run Boc deprotection reactions in a sealed system?

A4: The deprotection reaction generates two gaseous byproducts: isobutylene (from the fragmentation of the tert-butyl cation) and carbon dioxide (from the decarboxylation of the carbamic acid intermediate).[6][12] Running the reaction in a sealed container can lead to a dangerous buildup of pressure. Always ensure the reaction vessel is open to the atmosphere (e.g., through a drying tube or a condenser) in a well-ventilated fume hood.

Experimental Protocols & Data

Table 1: Common Boc Deprotection Conditions
Reagent SystemSolventTypical ConcentrationTemperature (°C)Typical Reaction TimeNotes
TFADCM20-50% (v/v)0 to RT1-4 hoursMost common method. Scavengers like TIS may be needed.[2][3]
HCl (4M solution)1,4-DioxaneStoichiometric to excessRT1-4 hoursOften yields a crystalline HCl salt.[5][15]
Amberlyst 15MethanolCatalyticRT to 402-18 hoursHeterogeneous; simple filtration workup.[16]
ZnBr₂DCM2-3 equivalentsRT12-24 hoursGood for some acid-sensitive substrates.[11][23]
Protocol 1: Standard Boc Deprotection using TFA in DCM
  • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to make an approximately 0.1 M solution in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) (e.g., to a final concentration of 25% v/v).[4] If the substrate is deemed sensitive to alkylation, add triisopropylsilane (TIS) (5% v/v) as a scavenger.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • To remove residual TFA, add toluene (3 x 10 mL) and co-evaporate under reduced pressure.[2]

  • For work-up, dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.

Visualizations

Boc Deprotection Mechanism

Boc_Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation BocAmine R-NH-Boc ProtonatedBoc Protonated Boc Group BocAmine->ProtonatedBoc + H⁺ (from TFA) CarbamicAcid Carbamic Acid (R-NHCOOH) ProtonatedBoc->CarbamicAcid Loss of t-Bu⁺ tBuCation tert-Butyl Cation (t-Bu⁺) FreeAmine Free Amine (R-NH₂) CarbamicAcid->FreeAmine - CO₂ CO2 CO₂ AmineSalt Amine Salt (R-NH₃⁺A⁻) FreeAmine->AmineSalt + H⁺A⁻

Caption: Mechanism of acid-catalyzed Boc deprotection.

Troubleshooting Workflow for Incomplete Reaction

Incomplete_Reaction_Workflow start Incomplete Reaction (TLC/LC-MS shows SM) check_conditions Review Conditions: - Acid Concentration? - Reaction Time? - Temperature? start->check_conditions increase_acid Increase Acid Concentration check_conditions->increase_acid Low Conc. increase_time Increase Reaction Time check_conditions->increase_time Short Time increase_temp Gently Increase Temperature (e.g., 40°C) check_conditions->increase_temp Low Temp. check_moisture Check for Moisture (Use Anhydrous Solvents) check_conditions->check_moisture Possible H₂O monitor Monitor Reaction Closely increase_acid->monitor increase_time->monitor increase_temp->monitor check_moisture->monitor monitor->check_conditions Still Incomplete complete Reaction Complete monitor->complete SM Consumed

Sources

Technical Support Center: Managing Diastereoselectivity with tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshooting advice for managing diastereoselectivity in reactions involving this versatile chiral building block. As a key intermediate in the synthesis of carbocyclic nucleosides and other biologically active molecules, precise stereochemical control is paramount.[1][2][3] This resource addresses common challenges and offers practical, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: We are using this compound as a starting material for a carbocyclic nucleoside analog. What are the key factors influencing diastereoselectivity in the functionalization of the cyclopentane ring?

A1: The diastereoselectivity in the functionalization of the this compound ring is primarily governed by three factors:

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group and the hydroxyl group create a specific steric environment around the cyclopentane ring. Reagents will preferentially approach from the less hindered face. The conformation of the cyclopentane ring, which tends to adopt an envelope or twist shape to minimize torsional strain, will dictate the pseudo-axial and pseudo-equatorial positions of the substituents, further influencing the direction of attack.

  • Directing Effects of the Hydroxyl and Boc Groups: The hydroxyl group can act as a directing group through hydrogen bonding with reagents or catalysts, guiding them to the same face of the ring. Conversely, the Boc-protected amine can exert a steric blocking effect, directing incoming groups to the opposite face. The interplay between these two groups is critical.

  • Reaction Mechanism: The inherent mechanism of the chosen reaction plays a crucial role. For instance, reactions proceeding through a chair-like transition state will have different stereochemical outcomes compared to those involving planar intermediates.

Q2: We are performing a Mitsunobu reaction on the hydroxyl group of this compound and are observing a mixture of diastereomers. How can we improve the stereoselectivity?

A2: The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of secondary alcohols.[4][5] However, achieving high diastereoselectivity with sterically hindered or conformationally flexible substrates like this cyclopentane derivative can be challenging. Here are some troubleshooting strategies:

  • Reagent and Solvent Choice:

    • Azodicarboxylate: Diisopropylazodicarboxylate (DIAD) is generally preferred over diethylazodicarboxylate (DEAD) for sterically hindered alcohols as it can sometimes lead to cleaner reactions and better yields.

    • Phosphine: Triphenylphosphine (PPh₃) is standard, but more sterically demanding or electron-rich phosphines can sometimes improve selectivity.

    • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent. Ensure it is truly anhydrous, as water can lead to side reactions. Toluene can also be used and may influence the transition state favorably in some cases.

  • Reaction Conditions:

    • Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to enhance selectivity. The rate of the desired reaction is often more sensitive to temperature changes than competing pathways.

    • Order of Addition: The order of reagent addition can be critical. A common and effective method is to add the azodicarboxylate slowly to a pre-cooled solution of the alcohol, phosphine, and nucleophile in the chosen solvent.

  • Nucleophile pKa: The acidity of the nucleophile is a key parameter in the Mitsunobu reaction. If the pKa of the nucleophile is too high (>13), the reaction may be sluggish or fail. For difficult inversions, using a more acidic pronucleophile like 4-nitrobenzoic acid can improve the reaction's efficiency and yield of the inverted product.[6]

Below is a troubleshooting table for a typical Mitsunobu reaction with this substrate:

Problem Potential Cause Troubleshooting Steps
Low Conversion Insufficiently reactive reagents; steric hindrance.Use a slight excess of phosphine and azodicarboxylate (1.2-1.5 eq.). Consider using DIAD instead of DEAD. Ensure reagents are fresh and anhydrous.
Mixture of Diastereomers Lack of stereochemical control; competing Sₙ1-like pathways.Lower the reaction temperature. Screen different solvents (e.g., THF, toluene). Use a more sterically demanding phosphine.
Formation of Elimination Byproducts Substrate prone to elimination under reaction conditions.Use milder conditions (lower temperature). Consider a different synthetic route if elimination is a major issue.
Difficult Purification Triphenylphosphine oxide and hydrazo-dicarboxylate byproducts.Use polymer-supported phosphine or phosphine oxides with fluorous tags for easier removal. Alternatively, new Mitsunobu reagents that generate more easily separable byproducts have been developed.

Q3: How does the Boc protecting group influence the stereochemical outcome of reactions on the cyclopentane ring?

A3: The tert-butoxycarbonyl (Boc) group has a significant impact on stereoselectivity, primarily through its steric bulk.[7]

  • Steric Shielding: The large size of the Boc group can effectively block one face of the cyclopentane ring, forcing incoming reagents to attack from the opposite, less hindered face. This is a common strategy for achieving high diastereoselectivity in reactions such as epoxidations, hydrogenations, or nucleophilic additions to a nearby carbonyl group.

  • Conformational Locking: The steric demand of the Boc group can also influence the preferred conformation of the cyclopentane ring.[8] This can "lock" the ring into a conformation that exposes one face to chemical attack more than the other, thereby enhancing diastereoselectivity.

The workflow for leveraging the Boc group for stereocontrol can be visualized as follows:

cluster_0 Stereocontrol Strategy Start This compound Analyze Analyze Steric Environment (Boc vs. OH) Start->Analyze Choose Choose Reagent/Catalyst Analyze->Choose Predict Predict Trajectory of Approach Choose->Predict Product Desired Diastereomer Predict->Product Start Need to epoxidize a cyclopentene derivative Question Is there a nearby hydroxyl group to direct the reaction? Start->Question Yes Directed Epoxidation Question->Yes Yes No Sterically Controlled Epoxidation Question->No No Reagent_Yes Use Vanadium/TBHP or similar directed methods Yes->Reagent_Yes Reagent_No Use m-CPBA No->Reagent_No Outcome_Yes Epoxide forms on the same face as the -OH group Reagent_Yes->Outcome_Yes Outcome_No Epoxide forms on the face opposite the bulky Boc group Reagent_No->Outcome_No

Sources

storage and handling recommendations for tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Welcome to the dedicated support center for this compound (CAS No. 225641-84-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and utilization of this versatile building block in your experiments. We will address common questions, troubleshoot potential issues, and provide detailed protocols grounded in established safety and chemical stability principles.

Product Overview and Key Data

This compound is a key intermediate in synthetic organic chemistry, valued for its stereospecific structure containing a protected amine and a secondary alcohol. This structure makes it a valuable precursor in the synthesis of various biologically active molecules. Understanding its properties is the first step to successful experimentation.

PropertyValueSource(s)
CAS Number 225641-84-9[1][2][3][4][5][6][7][8]
Molecular Formula C₁₀H₁₉NO₃[1][2][3][5][6]
Molecular Weight 201.26 g/mol [1][2]
Physical Form Solid
Purity Typically ≥95%[3][5][8][9]
Predicted Solubility 9.71 mg/mL (classified as "Very soluble")[10]

Frequently Asked Questions (FAQs)

Here we address the most common inquiries received by our technical support team.

Q1: What are the definitive storage conditions for this compound? I've seen conflicting information.

This is an excellent and critical question. While some suppliers may ship the product at room temperature, our extensive stability testing and quality control standards lead to a firm recommendation for long-term storage.

  • Optimal Storage: The compound should be stored in a tightly sealed container at 2-8°C [1].

  • Rationale: The molecule contains a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group. Storing it under refrigeration and dry conditions minimizes the risk of two primary degradation pathways:

    • Hydrolysis: The carbamate linkage can be susceptible to slow hydrolysis, especially in the presence of ambient moisture.

    • Thermal Degradation: Elevated temperatures can potentially catalyze side reactions or slow degradation over extended periods. Storing at 2-8°C ensures the long-term purity and integrity of the compound, leading to more reproducible experimental outcomes. Always ensure the container is well-sealed to prevent moisture ingress[11][12].

Q2: Is this compound sensitive to air or moisture?

Yes, caution is advised. While the compound is generally stable under recommended storage conditions, the carbamate functional group can be sensitive to moisture, as mentioned above[11]. Furthermore, Boc-protected amines can be susceptible to cleavage under strongly acidic conditions, which can be initiated by atmospheric contaminants in some circumstances.

  • Best Practice: Always handle the compound in a controlled environment. For weighing and preparing solutions, a glove box with an inert atmosphere (nitrogen or argon) is ideal. If this is not available, work swiftly in a low-humidity environment and keep the container tightly sealed when not in use.

Q3: What personal protective equipment (PPE) is mandatory when handling this chemical?

Safety is paramount. Based on the material's safety data sheet (SDS), this compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation[2][11]. Therefore, the following PPE is required:

  • Eye Protection: Wear safety glasses with side shields or goggles that conform to European Standard EN166 or equivalent[11][12].

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use[2][11]. Follow proper glove removal technique to avoid skin contact[2].

  • Body Protection: A standard laboratory coat or long-sleeved clothing is necessary to prevent skin contact[12].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator. All handling should occur in a well-ventilated area, preferably a chemical fume hood[11].

Q4: How should I respond to an accidental spill?

In the event of a spill, follow these steps while wearing full PPE:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel[2].

  • Containment: Prevent the powder from becoming airborne. Do not let the product enter drains[11].

  • Clean-up: For a solid spill, carefully sweep or shovel the material into a suitable, closed container for disposal without creating dust[2]. For solutions, absorb the spill with an inert material (e.g., sand, silica gel, vermiculite) and place it in a sealed container[11].

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.

Troubleshooting Guide

Problem: My compound appears discolored or has formed clumps upon receipt or after storage.

  • Probable Cause: This often indicates exposure to moisture or, less commonly, to heat or light. Clumping is a primary sign of water absorption. Discoloration could suggest minor degradation.

  • Solution:

    • First, re-evaluate your storage protocol. Ensure the container is sealed with parafilm and contains a desiccant if possible.

    • Before use, it is highly recommended to assess the purity of the material via an analytical technique like ¹H NMR or LC-MS. Compare the results against a reference spectrum to identify any impurities or degradation products.

    • If the material is only clumpy, you may be able to dry it under a high vacuum. However, if significant degradation is observed, it is best to procure a new batch to ensure the integrity of your experiment.

Problem: I am observing unexpected peaks in my LC-MS or NMR analysis after my reaction.

  • Probable Cause: If you have ruled out contamination from other reagents, the issue may stem from the degradation of the starting material. The Boc group is notoriously labile to acidic conditions.

  • Troubleshooting Steps:

    • Check for Boc-Deprotection: Look for a mass peak corresponding to the deprotected amine (C₅H₁₁NO, M.W. ≈ 101.15). This is a common byproduct if any acidic conditions were inadvertently introduced.

    • Review Reaction Conditions: Ensure your reaction solvent was anhydrous and that all reagents were free of acidic impurities. Even seemingly neutral salts can be slightly acidic.

    • Analyze a Blank: Run a sample of the starting material dissolved in your reaction solvent (without other reagents) and hold it at the reaction temperature for a short period. Analyze this "blank" to see if the solvent or temperature alone is causing degradation.

Problem: The compound is not dissolving as expected in my chosen solvent.

  • Probable Cause: While predicted to be very soluble, actual solubility can depend on the specific solvent, temperature, and crystalline form of the solid[10].

  • Solution:

    • Solvent Selection: Common solvents for compounds of this type include methanol, ethanol, dichloromethane (DCM), and dimethylformamide (DMF).

    • Gentle Warming: Gently warming the mixture can often aid dissolution.

    • Sonication: Using an ultrasonic bath is a very effective method for dissolving stubborn solids.

    • Solvent System: If a single solvent is ineffective, consider using a solvent mixture, such as DCM/methanol. Always start with a small test portion before committing your entire batch.

Experimental Protocols & Workflows

Protocol 1: Recommended Storage and Aliquoting
  • Initial Receipt: Upon receiving the compound, inspect the container for damage. If the seal is broken, contact the supplier immediately.

  • Log and Store: Log the compound into your inventory and immediately place it in a 2-8°C storage unit designated for chemicals[1].

  • Aliquoting (Recommended): To prevent repeated warming/cooling cycles and moisture exposure to the bulk material, it is best practice to aliquot the compound into smaller, single-use vials under an inert atmosphere (if possible).

  • Sealing: Tightly cap the vials and wrap the cap-vial interface with parafilm for an extra barrier against moisture.

  • Return to Storage: Promptly return the bulk container and all aliquots to the 2-8°C refrigerator.

Visual Workflow: From Receipt to Use

The following diagram outlines the decision-making process for safely handling the compound.

G cluster_storage Initial Handling & Storage cluster_prep Experimental Preparation Receive Receive Compound Inspect Inspect Seal & Container Receive->Inspect Store Store at 2-8°C (Tightly Sealed) Inspect->Store Retrieve Retrieve from Storage Store->Retrieve Equilibrate Equilibrate to Room Temp (in Desiccator) Retrieve->Equilibrate PPE Don Full PPE (Gloves, Goggles, Coat) Equilibrate->PPE Weigh Weigh in Fume Hood PPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use

Caption: Workflow for handling the compound from receipt to experimental use.

Visual Diagram: Chemical Stability Profile

This diagram illustrates the key factors influencing the stability of the compound.

G cluster_conditions Conditions to Avoid cluster_incompatible Incompatible Materials cluster_products Potential Decomposition Products Compound tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate Acids Strong Acids (Boc Cleavage) Heat Heat / Ignition Sources Combustion NOx, CO, CO₂ (Upon Combustion) Heat->Combustion leads to Moisture Moisture Moisture->Compound degrades Oxidizers Strong Oxidizing Agents Oxidizers->Compound reacts with Deprotected Deprotected Amine Acids->Deprotected leads to

Caption: Factors affecting the chemical stability of the target compound.

References

  • tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)
  • Safety Data Sheet: tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)
  • tert-Butyl (cis-3-hydroxycyclobutyl)carbamate Data.
  • Safety Data Sheet: tert-butyl ((1R,3S)-3-hydroxycyclopentyl)
  • SAFETY DATA SHEET: tert-Butyl carbam
  • tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)
  • tert-Butyl N-[(1R,3S)
  • tert-butyl n-[(1S,3S)
  • SAFETY DATA SHEET: tert-Butyl carbam
  • tert-butyl ((1R,3S)-3-hydroxycyclopentyl)
  • tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)
  • tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)
  • tert-butyl ((1R,3S)-3-hydroxycyclopentyl)
  • tert-Butyl N-[(1S,3S)
  • CAS NO. 225641-84-9 | tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)
  • tert-butyl N-[(1R,3S)
  • CAS NO. 225641-84-9 | tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)
  • tert-Butyl N-[(1R,3S)

Sources

Validation & Comparative

A Comparative Guide to the Enantiomeric Purity Analysis of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral building blocks is a cornerstone of robust and reliable drug discovery and development. The stereoisomeric composition of a molecule can have profound implications for its pharmacological activity, pharmacokinetic profile, and toxicology. This guide provides an in-depth technical comparison of analytical methodologies for determining the enantiomeric purity of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate, a key chiral intermediate in the synthesis of various pharmaceutical agents.

This document moves beyond a simple listing of methods to provide a causal explanation for experimental choices, ensuring that the described protocols are self-validating systems. We will explore the dominant chromatographic techniques, delve into alternative spectroscopic methods, and discuss the synthetic context that informs potential impurity profiles.

The Importance of Stereochemical Fidelity

This compound possesses two chiral centers, meaning it can exist as four possible stereoisomers: (1R,3S), (1S,3R), (1R,3R), and (1S,3S). The desired (1R,3S) enantiomer must be quantifiably pure, as the presence of its enantiomer, (1S,3R), or its diastereomers, (1R,3R) and (1S,3S), can introduce unforeseen variables into subsequent synthetic steps and the biological activity of the final active pharmaceutical ingredient (API). Regulatory bodies such as the FDA and EMA have stringent requirements for the stereoisomeric purity of drug substances, making the validation of analytical methods for chiral purity a critical step in the drug development pipeline.[1]

Chromatographic Approaches: The Gold Standard

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the principal techniques for the enantiomeric analysis of non-volatile, polar molecules like our target compound. Gas Chromatography (GC) can also be employed, typically requiring derivatization. The cornerstone of these techniques is the use of a chiral stationary phase (CSP) that interacts differentially with the enantiomers, leading to their separation.

Chiral Stationary Phase (CSP) Selection: A Mechanistic Perspective

For aminocyclopentanol derivatives, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral compounds.[2] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create chiral grooves and cavities where analytes can interact through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The carbamate group in our target molecule, along with the hydroxyl group, provides key interaction points for chiral recognition by these phases.

Commonly employed polysaccharide-based columns include:

  • Chiralpak® series (e.g., AD, AS, IA, IB, IC): Often based on amylose derivatives.

  • Chiralcel® series (e.g., OD, OJ): Often based on cellulose derivatives.

The choice between amylose and cellulose backbones, as well as the specific derivatization of the polysaccharide (e.g., tris(3,5-dimethylphenylcarbamate)), can significantly impact selectivity.[3][4] Therefore, a screening approach using a selection of these columns is a prudent starting point for method development.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely adopted technique for enantiomeric separations.[] For a polar molecule like this compound, normal-phase chromatography is often the preferred mode.

Workflow for Chiral HPLC Method Development

Caption: A typical workflow for developing a chiral HPLC method.

Experimental Protocol: Chiral HPLC

While a specific application note for this compound is not publicly available, the following protocol is based on established methods for structurally similar Boc-protected aminocyclopentane derivatives and serves as a robust starting point.[6]

ParameterRecommended Conditions
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (IPA) (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Causality Behind Choices:

  • Column: The Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based) are excellent starting points due to their proven ability to resolve a wide range of carbamates and amino alcohols.[2] The "H-series" denotes a smaller particle size (5 µm), which provides higher efficiency and resolution compared to older 10 µm particle columns.[]

  • Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-Hexane) and a polar modifier (IPA) is ideal for these CSPs. The percentage of IPA is a critical parameter for optimizing retention and resolution; a lower percentage generally increases retention and can improve resolution to a certain point.

  • Detection: The carbamate functional group provides sufficient chromophore for UV detection at low wavelengths, such as 210 nm.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages including faster analysis times, reduced solvent consumption, and often superior resolution.[8] The technique utilizes supercritical CO2 as the primary mobile phase component, which has low viscosity and high diffusivity, leading to higher efficiency.

Experimental Protocol: Chiral SFC

Similar to the HPLC protocol, this SFC method is a strong starting point based on methods for related compounds.[6]

ParameterRecommended Conditions
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Supercritical CO2 / Methanol (80:20, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 210 nm
Sample Preparation Dissolve the sample in Methanol to a concentration of approximately 1 mg/mL.

Causality Behind Choices:

  • Mobile Phase: Methanol is a common co-solvent in SFC that modifies the polarity of the mobile phase and enhances analyte solubility. The percentage of methanol is a key parameter for optimizing the separation.

  • Back Pressure and Temperature: These parameters control the density of the supercritical fluid, which in turn affects its solvating power and the resulting chromatography.

Gas Chromatography (GC)

Chiral GC is a highly sensitive technique but is generally limited to volatile and thermally stable compounds.[9] For this compound, derivatization of the hydroxyl and/or amino group is typically required to increase volatility. A common approach is acylation (e.g., with trifluoroacetic anhydride) to form the corresponding ester/amide.

Experimental Protocol: Chiral GC (Post-Derivatization)

ParameterRecommended Conditions
Derivatization React the sample with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA) to derivatize the hydroxyl and amino groups.
Column A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm).
Carrier Gas Helium or Hydrogen
Oven Program A temperature gradient (e.g., 100 °C to 200 °C at 5 °C/min) will likely be required.
Detection Flame Ionization Detector (FID) or Mass Spectrometry (MS)

Causality Behind Choices:

  • Derivatization: The Boc-protecting group may not be stable under all GC conditions. Derivatization of the free hydroxyl and amino (if deprotected) groups is often necessary to achieve good peak shape and volatility.

  • Column: Cyclodextrin-based CSPs are the most common for chiral GC separations.[9]

Comparison of Chromatographic Techniques

FeatureChiral HPLC (Normal Phase)Chiral SFCChiral GC
Speed ModerateFastFast
Solvent Consumption High (organic solvents)Low (primarily CO2)Very Low
Sample Derivatization Not requiredNot requiredOften required
Resolution Good to ExcellentOften Superior to HPLCExcellent
Cost (Operational) HighLower than HPLCLow
Applicability BroadBroad, especially for preparativeVolatile/thermostable compounds

Alternative Methodologies: A Spectroscopic Approach

While chromatographic methods are definitive for quantitative analysis, spectroscopic techniques can offer rapid and valuable insights into enantiomeric purity.

NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral shift reagent (CSR) can be used to determine enantiomeric excess.[10] CSRs, typically lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), form diastereomeric complexes with the enantiomers of the analyte.[11][12][13] This results in the separation of signals for the two enantiomers in the NMR spectrum, allowing for their integration and the calculation of the enantiomeric ratio.

Workflow for NMR Analysis with a Chiral Shift Reagent

Caption: Step-by-step process for determining enantiomeric excess using NMR with a chiral shift reagent.

Experimental Protocol: NMR with Chiral Shift Reagent

  • Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of CSR: Add a small, known amount (e.g., 2-5 mg) of Eu(hfc)₃ to the NMR tube.

  • Acquire Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum.

  • Titration: Continue adding small increments of the CSR and acquiring spectra until a pair of signals for a specific proton (e.g., the proton on the carbon bearing the carbamate) shows baseline separation.

  • Integration and Calculation: Integrate the two separated signals. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] * 100.

Advantages:

  • Relatively fast analysis.

  • Does not require a dedicated chiral chromatography system.

Disadvantages:

  • Lower precision and accuracy compared to chromatography.

  • Potential for line broadening, which can complicate integration.

  • The CSR can be expensive.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While the target molecule itself may have a weak CD signal, derivatization with a chromophoric group can enhance the signal, allowing for quantitative analysis. Alternatively, the use of certain host molecules can induce a CD signal upon complexation with the enantiomers.[14][15] This technique is particularly useful for rapid screening and can be highly sensitive.

Synthetic Considerations and Potential Impurities

The enantiomeric purity of the final product is intrinsically linked to the synthetic route employed. A common route to chiral aminocyclopentanols involves the enantioselective opening of a meso-epoxide, such as cyclopentene oxide.

Potential impurities that can arise from the synthesis and may need to be resolved from the desired (1R,3S) enantiomer include:

  • (1S,3R)-enantiomer: The opposite enantiomer, which would be the primary impurity to quantify.

  • Diastereomers: (1R,3R) and (1S,3S) isomers may be present depending on the stereoselectivity of the synthetic route.

  • Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.

A well-developed analytical method should be able to separate the desired enantiomer from all potential impurities to ensure accurate quantification.

Method Validation According to Regulatory Standards

For use in a drug development setting, any analytical method for determining enantiomeric purity must be validated according to ICH Q2(R2) guidelines.[1] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer and any diastereomers.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be reliably detected and quantified.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The determination of the enantiomeric purity of this compound is most reliably achieved using chiral HPLC or chiral SFC with polysaccharide-based chiral stationary phases. These techniques offer the resolution, accuracy, and precision required for quality control in a regulated environment. While SFC presents advantages in terms of speed and reduced solvent consumption, HPLC remains a widely accessible and robust option.

Alternative methods such as NMR with chiral shift reagents and circular dichroism can serve as valuable screening tools but generally lack the quantitative rigor of chromatographic techniques for final purity assessment.

A thorough understanding of the synthetic route is crucial for anticipating potential impurities and developing a specific and robust analytical method. Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. All methods intended for use in a GxP environment must be fully validated to ensure the reliability of the data and compliance with regulatory expectations.

References

  • NMR Studies of Drugs. Enantiomeric Excess Determination of N-acetylcathinone with Eu(HFC)3 : Spectroscopy Letters. (n.d.). Taylor & Francis Online. [Link]

  • Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Wilson, W. K., Scallen, T. J., & Morrow, C. U. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of Lipid Research, 23(4), 645–652. [Link]

  • Thanzeel, F. Y., Balaraman, K., & Wolf, C. (2020). Quantitative Chirality and Concentration Sensing of Alcohols, Diols, Hydroxy Acids, Amines and Amino Alcohols using Chlorophosphite Sensors in a Relay Assay. Angewandte Chemie International Edition, 59(48), 21382-21386. [Link]

  • Specific Recognition of Chiral Amino Alcohols via Lanthanide Coordination Chemistry: Structural Optimization of Lanthanide Tris(β-diketonates) toward Effective Circular Dichroism/Fluorescence Probing. (2004). Inorganic Chemistry. [Link]

  • Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. (2017). The Analytical Scientist. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC International. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2018). Research Journal of Pharmacy and Technology. [Link]

  • A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. (2018). IOSR Journal of Applied Chemistry. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2017). SciSpace. [Link]

  • Chiral Column Differences: Standard vs H-Series Explained. (2021). Daicel Chiral Technologies. [Link]

  • High-performance liquid chromatographic enantioseparation of amino compounds on newly developed cyclofructan-based chiral stationary phases. (2012). PubMed. [Link]

  • Daicel and ChromTech columns. (n.d.). HPLC.eu. [Link]

  • Evaluation of Differences between Chiralpak IA and Chiralpak AD-RH Amylose-Based Chiral Stationary Phases in Reversed-Phase high-performance liquid chromatography. (2025). ResearchGate. [Link]

  • Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. (2007). PMC. [Link]

  • CHIRAL Handbook. (n.d.). BGB Analytik. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). IVT - Validation. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

  • Daicel Chiral Application Search. (n.d.). Daicel. [Link]

  • Application Notes: Chiral. (n.d.). LCGC International. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2017). SciSpace by Typeset. [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021). National Institutes of Health. [Link]

  • DAICEL Chiral Application Search. (n.d.). Daicel. [Link]

  • Chiral Applications Database. (n.d.). Daicel Chiral Technologies. [Link]

  • Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. (1982). PubMed. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate and its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of chiral building blocks is paramount. tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate, a key intermediate in the synthesis of various pharmaceutically active compounds, presents a common analytical challenge. Its stereochemistry and functional group arrangement demand a multi-technique spectroscopic approach for unambiguous identification and quality control. This guide provides an in-depth comparison of the expected and reported spectroscopic data for this compound and its key alternatives, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

The Analytical Imperative: Beyond the Molecular Formula

The molecular formula C₁₀H₁₉NO₃ and a molecular weight of approximately 201.26 g/mol are just the starting points. For a researcher, the critical information lies in the stereochemical arrangement of the hydroxyl and N-Boc groups on the cyclopentyl ring. The seemingly subtle difference between the cis and trans isomers, or between different enantiomers, can have profound implications for biological activity and downstream synthetic success. Spectroscopic techniques provide the necessary lens to discern these fine structural details.

Spectroscopic Profile of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the relative stereochemistry of the molecule.

  • ¹H NMR: The proton NMR spectrum will provide information on the chemical environment and connectivity of each proton. Key expected signals include:

    • A large singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group.

    • Multiplets for the cyclopentyl ring protons between 1.5 and 2.2 ppm . The exact chemical shifts and coupling constants of these protons are highly sensitive to the cis or trans orientation of the substituents.

    • A multiplet for the proton attached to the carbon bearing the hydroxyl group (CH-OH), expected around 4.0-4.2 ppm .

    • A multiplet for the proton attached to the carbon bearing the N-Boc group (CH-NHBoc), expected around 3.8-4.0 ppm .

    • A broad singlet for the hydroxyl proton (OH), the chemical shift of which is concentration and solvent dependent but typically appears between 2.0 and 4.0 ppm .

    • A broad singlet for the amide proton (NH), typically observed between 4.5 and 5.5 ppm .

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For the target molecule, we expect to see 8 distinct signals:

    • The quaternary carbon of the tert-butyl group around 79-80 ppm .

    • The methyl carbons of the tert-butyl group around 28.5 ppm .

    • The carbonyl carbon of the Boc group around 155-156 ppm .

    • The carbons of the cyclopentyl ring, with the two carbons bearing the hydroxyl and N-Boc groups resonating further downfield (~75 ppm and ~55 ppm , respectively) compared to the other methylene carbons of the ring (~25-40 ppm ).

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is ideal for identifying the key functional groups present in the molecule.

  • A broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.

  • A sharp peak around 3350-3450 cm⁻¹ corresponds to the N-H stretching of the carbamate.

  • Strong C-H stretching vibrations from the alkyl groups will be observed between 2850 and 3000 cm⁻¹ .

  • A very strong and characteristic absorption band for the C=O (carbonyl) stretch of the carbamate group is expected around 1680-1700 cm⁻¹ .

  • The C-N stretching vibration of the carbamate will appear in the 1200-1300 cm⁻¹ region.

  • The C-O stretching of the hydroxyl group will be visible around 1000-1100 cm⁻¹ .

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through analysis of its fragmentation patterns.

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 202.15 . The formation of adducts with sodium [M+Na]⁺ (m/z ~224.13) or potassium [M+K]⁺ (m/z ~240.12) is also common.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry of the [M+H]⁺ ion would likely show characteristic losses:

    • Loss of the tert-butyl group (-57 Da) to give a fragment at m/z ~145.

    • Loss of isobutylene (-56 Da) from the Boc group.

    • Loss of water (-18 Da) from the hydroxyl group.

    • Loss of the entire Boc group (-100 Da).

Comparative Analysis with Structural Alternatives

To provide a comprehensive understanding, we will compare the expected spectroscopic data of our target compound with that of commercially available and structurally related alternatives: N-Boc-4-hydroxypiperidine and (S)-N-Boc-3-hydroxypyrrolidine.

Spectroscopic FeatureThis compound (Predicted)N-Boc-4-hydroxypiperidine(S)-N-Boc-3-hydroxypyrrolidine
¹H NMR (δ, ppm)
tert-Butyl (9H, s)~1.45~1.46~1.46
Ring Protons (CH, CH₂)~1.5-2.2, 3.8-4.2~1.4-1.9 (axial), ~3.0-3.7 (equatorial)~1.9-2.2, 3.2-3.6
CH-OH~4.0-4.2~3.8~4.4
CH-N~3.8-4.0N/A (part of ring)N/A (part of ring)
¹³C NMR (δ, ppm)
C=O~155-156~154.9~154.6
C(CH₃)₃~79-80~79.5~79.3
C(CH₃)₃~28.5~28.4~28.5
CH-OH~75~67.2~70.9
CH-N~55N/AN/A
Ring Carbons~25-40~34.3, 43.7~35.0, 51.5
IR (cm⁻¹)
O-H Stretch~3300-3500 (broad)~3400 (broad)~3400 (broad)
N-H Stretch~3350-3450 (sharp)N/AN/A
C=O Stretch~1680-1700~1685~1690
MS (m/z)
[M+H]⁺~202.15~202.15~188.13

Analysis of Differences:

  • The chemical shifts of the ring protons and carbons are the most telling differentiators. The five-membered cyclopentyl ring of the target compound will exhibit more complex splitting patterns in the ¹H NMR compared to the more conformationally defined six-membered piperidine ring or the five-membered pyrrolidine ring of the alternatives.

  • The absence of an N-H stretch in the IR spectra of the heterocyclic alternatives is a key distinguishing feature.

  • The molecular weight, and therefore the [M+H]⁺ ion in the mass spectrum, is different for the pyrrolidine derivative.

Experimental Protocols: A Self-Validating System

To ensure the generation of high-quality, reproducible data, the following standardized protocols should be employed.

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). s2 Add internal standard if quantitative analysis is required (e.g., TMS). s1->s2 s3 Transfer to a 5 mm NMR tube. s2->s3 a1 Insert sample into the NMR spectrometer (e.g., 400 MHz or higher). s3->a1 a2 Lock and shim the instrument. a1->a2 a3 Acquire ¹H, ¹³C, DEPT, COSY, and HSQC spectra. a2->a3 p1 Apply Fourier transform, phase correction, and baseline correction. a3->p1 p2 Reference spectra to the solvent peak or internal standard. p1->p2 p3 Integrate ¹H signals and pick peaks for all spectra. p2->p3

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Place a small amount of solid sample on the ATR crystal. a1 Record a background spectrum. s1->a1 s2 Alternatively, prepare a KBr pellet or a mull. a2 Record the sample spectrum (typically 32 scans at 4 cm⁻¹ resolution). a1->a2 p1 Perform background subtraction. a2->p1 p2 Label major peaks with their wavenumbers (cm⁻¹). p1->p2

Caption: General workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis s1 Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). s2 Add a small amount of formic acid or ammonium acetate to promote ionization if needed. a1 Infuse the sample directly into the ESI source or inject via LC. s2->a1 a2 Acquire a full scan mass spectrum in positive ion mode. a1->a2 a3 Perform MS/MS on the parent ion of interest. a2->a3 p1 Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.). a3->p1 p2 Analyze the fragmentation pattern to confirm structural features. p1->p2

Caption: Standard workflow for ESI-MS and MS/MS analysis.

Conclusion: An Integrated Approach to Structural Verification

The robust characterization of this compound and its analogs is not reliant on a single spectroscopic technique, but rather on the synergistic integration of NMR, IR, and MS. While direct spectral data for the target compound may be sparse in public literature, a thorough understanding of spectroscopic principles and comparative analysis with structurally similar, well-characterized molecules provides a reliable framework for its identification and quality assessment. The protocols and expected data presented in this guide offer a comprehensive resource for researchers and scientists in the field of drug development, ensuring the integrity of their chemical entities from the bench to preclinical evaluation.

References

  • PubChem. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. National Center for Biotechnology Information. [Link]

  • mzCloud. (S)-(+)-N-Boc-3-pyrrolidinol. [Link]

Sources

A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Spotlight on tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Chiral Amines in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. Chiral amines are foundational pillars in this endeavor, functioning as versatile catalysts, auxiliaries, and synthons for constructing complex, enantiomerically pure molecules.[1][2] Their prevalence in blockbuster drugs and agrochemicals underscores their industrial significance.[3] This guide provides an in-depth comparison of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate, a valuable chiral building block, with other prominent classes of chiral amines. We will dissect their performance in key asymmetric transformations, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic campaigns.

Section 1: Profiling this compound

This compound is a bifunctional chiral building block featuring a carbamate-protected amine and a secondary alcohol on a cyclopentyl scaffold. This specific arrangement of functional groups and its defined stereochemistry make it a valuable intermediate in targeted drug synthesis.

1.1. Structural and Stereochemical Attributes

The molecule's key features are the cis-relationship between the C1 amino group and the C3 hydroxyl group, with both stereocenters having a defined absolute configuration ((1R,3S)). The bulky tert-butoxycarbonyl (Boc) protecting group offers robust protection under various conditions while allowing for facile deprotection under acidic conditions. The cyclopentyl ring provides a semi-rigid conformation, which can be crucial for directing stereochemical outcomes in subsequent transformations.

1.2. Primary Application: A Key Intermediate for JAK Inhibitors

The primary utility of this compound, as documented in the literature, is not as a catalyst itself, but as a crucial chiral building block for the synthesis of complex active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and myelofibrosis.[4] Its rigid cyclic structure and defined stereocenters are incorporated into the final drug molecule, forming a core part of the pharmacophore.

Section 2: A Curated Selection of Alternative Chiral Amines

To provide a proper context for the utility of our target molecule, we will compare its role as a building block against several classes of chiral amines that are primarily used as catalysts or auxiliaries in asymmetric synthesis.

2.1. Proline and its Derivatives: The Pioneers of Organocatalysis

(S)-Proline is arguably the most famous chiral amine catalyst. It operates through an enamine-based catalytic cycle to activate carbonyl compounds for a vast range of asymmetric transformations, including aldol and Mannich reactions.[5]

  • Mechanism of Action: Proline's secondary amine condenses with a ketone or aldehyde to form a chiral enamine, which then acts as a nucleophile. The carboxylic acid moiety often plays a crucial role in activating the electrophile and controlling the transition state geometry through hydrogen bonding.[5]

2.2. Cinchona Alkaloids: Nature's Privileged Catalysts

Derived from the bark of the cinchona tree, alkaloids like quinidine and quinine have a long and storied history in asymmetric catalysis.[1] Their rigid bicyclic structure and multiple functional groups allow them to act as highly effective chiral bases or nucleophilic catalysts.

  • Versatility: They are renowned for their use in phase-transfer catalysis, Michael additions, and alcoholysis of ketenes, often providing exceptional levels of enantioselectivity.[1]

2.3. Primary Amine Catalysts

Chiral primary amines, often derived from cinchona alkaloids or amino acids, have emerged as powerful catalysts that operate via both enamine and iminium ion activation modes.[6] They can catalyze reactions that are challenging for secondary amine catalysts and sometimes offer complementary stereoselectivity.[7]

  • Unique Reactivity: Primary amine catalysis is particularly effective for the functionalization of aldehydes and ketones in reactions like asymmetric Mannich and Michael additions.[7]

Section 3: Performance Comparison in a Key Asymmetric Transformation

While this compound is a structural component, the other amines are catalysts. A direct performance comparison must therefore be framed by comparing the catalytic efficacy of these alternative amines in reactions that produce chiral structures analogous to our spotlight molecule. Let's consider the asymmetric Michael addition of a ketone to a nitro-olefin, a fundamental C-C bond-forming reaction.

Chiral Amine CatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
(S)-Proline20DMSORT249520J. Am. Chem. Soc. 2001, 123, 4370-4371
Cinchona-derived Primary Amine10Toluene-20489299Angew. Chem. Int. Ed. 2005, 44, 4704-4707
Diarylprolinol Silyl Ether10CHCl₃4129899J. Am. Chem. Soc. 2005, 127, 8286-8287

Analysis of Performance Data:

The data clearly illustrates the evolution and specialization of chiral amine catalysts.

  • (S)-Proline , the simplest organocatalyst, provides an excellent yield but poor enantioselectivity in this specific transformation. This highlights the need for more structurally sophisticated catalysts for challenging reactions.

  • Cinchona-derived primary amines and diarylprolinol silyl ethers (a proline derivative) demonstrate state-of-the-art performance, delivering near-perfect enantioselectivity and high yields. The choice between them would depend on factors like substrate scope, cost, and ease of synthesis or procurement.

This comparison underscores a critical point: while building blocks like this compound provide a pre-installed stereocenter, catalytic chiral amines generate stereocenters in situ with high fidelity.

Section 4: Experimental Corner: A Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes a classic, reliable asymmetric aldol reaction, which is a cornerstone of organic synthesis. It serves as a self-validating system, where successful execution directly yields a highly enantioenriched product.

Objective: To synthesize (4R,5S)-4-hydroxy-5-nitro-2,6-dimethylheptan-3-one via an asymmetric aldol reaction between isobutyraldehyde and nitroethane, catalyzed by (S)-Proline.

Methodology:

  • Reactor Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (S)-Proline (0.115 g, 1.0 mmol, 20 mol%).

  • Solvent and Reagent Addition: Add dimethyl sulfoxide (DMSO) (10 mL). Stir the resulting suspension at room temperature for 10 minutes.

  • Nucleophile Addition: Add nitroethane (0.75 g, 10.0 mmol, 2.0 equiv).

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add isobutyraldehyde (0.36 g, 5.0 mmol, 1.0 equiv) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0-4 °C. The progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 24 hours.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate. Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude product by flash column chromatography on silica gel. The enantiomeric excess (ee%) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Causality Behind Experimental Choices:

  • DMSO as Solvent: DMSO is an excellent solvent for proline and effectively solvates the ionic intermediates in the catalytic cycle, facilitating the reaction.

  • Temperature Control (0-4 °C): Lowering the temperature is crucial for maximizing enantioselectivity. It slows down the reaction rate but provides a more ordered transition state, leading to higher facial selectivity.

  • Reagent Stoichiometry: Using an excess of the nitroalkane nucleophile ensures complete consumption of the more valuable aldehyde electrophile.

Section 5: Visualization of Concepts

Diagram 1: General Workflow for Chiral Amine Selection This diagram outlines the decision-making process for selecting an appropriate chiral amine strategy for a given synthetic problem.

G cluster_catalyst Catalytic Route cluster_building_block Building Block Route start Define Target Molecule & Desired Stereocenter decision1 Is the chiral amine part of the final scaffold? start->decision1 decision2 Reaction Type? decision1->decision2 No building_block Select Chiral Building Block (e.g., tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate) decision1->building_block Yes proline Proline / Derivatives (Aldol, Mannich) decision2->proline Carbonyl α-Func. cinchona Cinchona Alkaloids (Michael, Phase Transfer) decision2->cinchona Conjugate Add. primary_amine Primary Amines (Broad Scope, Iminium Ion) decision2->primary_amine Aldehyde Func. optimize Optimize Catalyst & Conditions proline->optimize cinchona->optimize primary_amine->optimize synthesis Incorporate into Synthesis building_block->synthesis

Caption: A decision tree for selecting a chiral amine strategy.

Diagram 2: Simplified Catalytic Cycle of Proline This diagram illustrates the enamine activation mechanism central to proline catalysis.

G Proline (S)-Proline Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone (R2C=O) Ketone->Enamine Iminium Iminium Ion Enamine->Iminium + E+ Electrophile Electrophile (E+) Electrophile->Iminium Product Chiral Product Iminium->Product + H2O Product->Proline (Catalyst Regenerated)

Sources

A Comparative Guide to Chiral Aminocyclopentanol Synthons: Alternatives to tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, chiral cyclopentane scaffolds are privileged structures, forming the core of numerous therapeutic agents, most notably carbocyclic nucleoside analogues with potent antiviral activities. The synthon tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate is a cornerstone building block for accessing these complex molecules. Its defined trans-stereochemistry and the presence of an acid-labile tert-butoxycarbonyl (Boc) protecting group make it an invaluable tool for multi-step syntheses.[1] The Boc group effectively masks the nucleophilicity of the amine, allowing for selective transformations at the hydroxyl position, while its clean, acid-mediated removal ensures the amine is available for subsequent coupling reactions.[2][3]

However, reliance on a single synthon can limit synthetic flexibility and pathway optimization. The choice of protecting group, the relative stereochemistry of the substituents, and the method of chiral induction are all critical parameters that can be tailored to improve yields, reduce step counts, and enable novel molecular designs. This guide provides a comprehensive comparison of viable alternative synthons and synthetic strategies to this compound, offering researchers and process chemists a detailed analysis of different approaches, supported by experimental data and protocols. We will explore orthogonally protected analogues, diastereomeric counterparts, and powerful asymmetric synthesis strategies that provide access to this critical class of chiral building blocks.

The Benchmark: this compound

This synthon represents the industry standard for many applications. Its utility stems from the predictable reactivity of its functional groups and the stability of the Boc-protected amine to a wide range of reaction conditions, excluding strong acids.[1]

Key Properties:

PropertyValueReference
Molecular Formula C₁₀H₁₉NO₃[4][5]
Molecular Weight 201.26 g/mol [4][5]
Stereochemistry (1R, 3S) - trans[6]
Typical Purity ≥95-98%[4]
Storage Conditions 2-8°C, under inert atmosphere

The typical synthetic role of this building block is illustrated below, where the hydroxyl group can be activated for nucleophilic substitution or the Boc group can be removed to unmask the amine for acylation or alkylation.

G cluster_0 Synthetic Utility of the Benchmark Synthon cluster_1 Pathway A: Amine Deprotection cluster_2 Pathway B: Hydroxyl Functionalization start tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate pathA_1 Acidic Conditions (e.g., TFA, HCl) start->pathA_1 pathB_1 Activation/Reaction (e.g., Mesylation, Mitsunobu, Oxidation) start->pathB_1 pathA_2 (1R,3S)-1-Amino- 3-hydroxycyclopentane pathA_1->pathA_2 pathA_3 Coupling Reaction (Amide bond formation, Alkylation, etc.) pathA_2->pathA_3 pathB_2 Functionalized Intermediate pathB_1->pathB_2 G cluster_main Orthogonal Deprotection Workflow cluster_a Pathway A cluster_b Pathway B start Molecule with Boc- and Cbz-amines acid Acid (TFA) start->acid hydro H₂, Pd/C start->hydro amine_a Free Amine (from Boc) + Intact Cbz-Amine acid->amine_a amine_b Free Amine (from Cbz) + Intact Boc-Amine hydro->amine_b

Caption: Orthogonal deprotection of Boc and Cbz groups.

Alternative 2: Enzymatic Desymmetrization of meso-Precursors

A powerful and elegant strategy to access chiral synthons is through the enzymatic desymmetrization of achiral meso-compounds. This approach often provides high enantiomeric excess (e.e.) under mild, environmentally benign conditions. For the synthesis of aminocyclopentanols, a common starting point is a meso-diol or its corresponding diacetate, which can be selectively hydrolyzed by a lipase.

General Workflow:

The process typically involves the selective hydrolysis of one ester in a meso-diacetate by a lipase (e.g., Porcine Pancreatic Lipase, Candida antarctica Lipase B) to yield a chiral monoacetate and a mono-ol. These enantiomerically enriched products can then be separated and elaborated into the desired aminocyclopentanol.

G cluster_workflow Enzymatic Desymmetrization Workflow start meso-Cyclopentyl Diacetate enzyme Lipase (e.g., PPL, CALB) in Phosphate Buffer start->enzyme products Mixture: (1R,2S)-monoacetate + (1S,2R)-mono-ol enzyme->products separation Chromatographic Separation products->separation final Enantiopure Intermediates separation->final

Caption: Workflow for generating chiral intermediates via enzymatic desymmetrization.

Experimental Protocol: Lipase-Catalyzed Hydrolysis of cis-3,5-Diacetoxycyclopent-1-ene
  • Preparation: Prepare a phosphate buffer solution (0.1 M, pH 7.0).

  • Reaction Mixture: To a flask, add cis-3,5-diacetoxycyclopent-1-ene (1.0 eq) and the phosphate buffer.

  • Enzyme Addition: Add the selected lipase (e.g., Porcine Pancreatic Lipase, typically 10-50% by weight of the substrate).

  • Incubation: Stir the suspension vigorously at a controlled temperature (e.g., 30°C). Monitor the reaction progress by chiral GC or HPLC to determine conversion and enantiomeric excess. The reaction is typically stopped at or near 50% conversion to maximize the e.e. of both the product and the remaining starting material.

  • Workup: Once the desired conversion is reached, extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting mixture of monoacetate and remaining diacetate by column chromatography to isolate the enantiomerically enriched monoacetate.

Representative Performance Data:

EnzymeSubstrateProductConversion (%)e.e. (%)
PPLmeso-DiacetateChiral Monoacetate~50>95
CALBmeso-DiolChiral Monoacetate (via acylation)~50>99

The resulting chiral monoacetate is a versatile intermediate that can be converted to the target aminocyclopentanol through a series of standard transformations, including azide introduction (via Mitsunobu reaction) followed by reduction.

Alternative 3: Asymmetric Synthesis via Metal Catalysis

Modern asymmetric catalysis offers highly efficient and selective routes to chiral molecules, often starting from simple, achiral precursors. For cyclopentane systems, methods like the enantioselective Heck reaction or phosphine-catalyzed [3+2] annulations can construct the chiral core with high fidelity. [7] A particularly relevant strategy is the asymmetric reduction of a suitably substituted cyclopentenone. This method establishes the stereochemistry of the hydroxyl group, which can then direct the stereoselective introduction of the amino group.

Experimental Protocol: Asymmetric Hydrogenation of an Enone

This protocol is a representative example of how a chiral center can be set using a metal catalyst and a chiral ligand.

  • Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel with a rhodium or ruthenium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral phosphine ligand (e.g., a BINAP derivative) in a degassed solvent like dichloromethane or methanol. Stir to form the active catalyst.

  • Reaction Setup: Add the cyclopentenone substrate (1.0 eq) to the catalyst solution.

  • Hydrogenation: Seal the vessel, purge with hydrogen, and pressurize to the desired level (e.g., 10-50 bar H₂).

  • Reaction: Stir the reaction at a set temperature (e.g., 25-50°C) until hydrogen uptake ceases or analysis (GC/LC) shows complete conversion.

  • Workup: Carefully vent the reactor and purge with nitrogen. Pass the reaction mixture through a short plug of silica gel to remove the metal catalyst.

  • Isolation: Concentrate the filtrate to obtain the chiral cyclopentanone, which can then be reduced to the corresponding alcohol and further functionalized.

Comparison of Catalytic Systems:

Catalyst SystemSubstrate TypeYield (%)e.e. (%)
Ru-BINAPβ-Ketoester>90>98
Rh-DIPAMPα-Acetamidoacrylate>95>95
Pd-CatalystC2-Symmetrical Cyclopentene>80>92

This approach provides direct access to enantiomerically enriched intermediates that are precursors to the desired aminocyclopentanol scaffold.

Summary and Conclusion

The selection of a chiral synthon is a critical decision that impacts the entire synthetic strategy. While this compound remains a robust and reliable building block, several powerful alternatives offer distinct advantages in terms of synthetic flexibility and efficiency.

Comparative Overview of Alternatives:

ApproachKey AdvantagePrimary ConsiderationStereocontrol Method
Benchmark (Boc-protected) Commercially available, well-understood reactivity.Limited by acid-lability of the Boc group.Resolution or chiral pool synthesis.
Orthogonal Protection (Cbz, Fmoc) Enables selective deprotection in complex syntheses.Deprotection conditions (hydrogenolysis, base) may not be compatible with all functional groups.Same as benchmark, applied to different protected versions.
Enzymatic Desymmetrization High enantioselectivity, mild/green conditions.Requires screening of enzymes and careful monitoring to stop at ~50% conversion for optimal e.e.Enzyme-substrate recognition.
Asymmetric Catalysis High efficiency and enantioselectivity from simple precursors.Requires specialized catalysts and ligands; optimization of reaction conditions is often necessary.Chiral ligand/catalyst interaction with substrate.

Ultimately, the optimal choice depends on the specific target molecule, the overall synthetic plan, and the available resources. For straightforward syntheses where acid-lability is not a concern, the benchmark synthon is an excellent choice. For complex molecules requiring differential protection, Cbz or Fmoc analogues are superior. For developing novel, efficient, and scalable routes, enzymatic desymmetrization and asymmetric catalysis represent the state-of-the-art, providing unparalleled control over stereochemistry and paving the way for next-generation drug development.

References

  • MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality.
  • RCSI Repository. (n.d.). Preparation of cyclopentyl derivatives and their application to the synthesis of Active Pharmaceutical Ingredients and Peptide Nucleic Acids.
  • Google Patents. (2014). Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof.
  • BenchChem. (2025). A Comparative Guide to N-Boc-aminomethanol and Other N-Protected Amino Alcohols in Synthesis.
  • National Institutes of Health (NIH). (n.d.). Synthesis of Boc-protected bicycloproline.
  • National Institutes of Health (NIH). (n.d.). Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction.
  • Sigma-Aldrich. (n.d.). This compound compound with tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate.
  • BenchChem. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis.
  • PubMed. (2020). Molecular design, synthesis, and biological evaluation of bisamide derivatives as cyclophilin A inhibitors for HCV treatment.
  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • ChemScene. (n.d.). tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate.
  • ChemicalBook. (n.d.). Cyclopentylamine synthesis.
  • Aladdin Scientific. (n.d.). tert-butyl N-[(1R, 3S)-3-(hydroxymethyl)cyclopentyl]carbamate, min 97%, 1 gram.
  • BLDpharm. (n.d.). This compound.
  • (n.d.). Synthesis of polycyclic compounds with antiviral activity.
  • PubChem. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Google Patents. (2015). 3-substituted cyclopentylamine derivatives.
  • PubMed Central. (n.d.). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives.
  • Sigma-Aldrich. (n.d.). tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate.
  • ACS Publications. (n.d.). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes.
  • J&K Scientific. (n.d.). This compound.
  • Abovchem. (n.d.). This compound.
  • National Institutes of Health (NIH). (2025). tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5‑(Hydroxymethyl)oxazolidin-2-one.

Sources

A Senior Application Scientist's Guide to Chiral Synthons in Carbocyclic Nucleoside Synthesis: A Comparative Analysis Centered on tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Chiral Cyclopentanes in Antiviral Drug Discovery

The relentless pursuit of novel antiviral therapeutics has identified carbocyclic nucleosides as a cornerstone of modern medicine. In these potent molecules, the furanose oxygen of a natural nucleoside is replaced by a methylene group, a modification that imparts crucial stability against enzymatic degradation while preserving the structural motifs necessary for biological activity. The asymmetric synthesis of these carbocyclic scaffolds is, therefore, a critical challenge in medicinal chemistry. At the heart of this challenge lies the selection of a suitable chiral starting material to dictate the stereochemical outcome of the synthesis.

This guide provides an in-depth technical comparison of various strategies for the asymmetric synthesis of carbocyclic nucleosides, with a central focus on the efficacy and application of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate. We will objectively compare its performance with alternative chiral building blocks and methodologies, providing field-proven insights and supporting experimental context to aid researchers in making informed decisions for their synthetic campaigns.

Mechanistic Cornerstone: How the (1R,3S)-Stereochemistry Governs Synthetic Outcomes

The stereochemical integrity of the final carbocyclic nucleoside is paramount to its therapeutic efficacy. The specific arrangement of substituents on the cyclopentane ring dictates its interaction with viral enzymes. This compound offers a pre-defined stereochemical scaffold. The trans relationship between the amino and hydroxyl groups, and their absolute (1R,3S) configuration, serves as a powerful tool for stereochemical control in subsequent transformations.

The Boc-protected amine at the C1 position and the hydroxyl group at the C3 position provide two key points of functionality. The inherent chirality of the cyclopentane backbone directs the approach of reagents, leading to highly diastereoselective reactions. For instance, in nucleophilic substitution reactions at the hydroxyl group (e.g., Mitsunobu reaction), the stereochemistry at C1 and the ring conformation will influence the trajectory of the incoming nucleophile, ensuring the desired stereochemical outcome at C3. Similarly, reactions involving the amine, once deprotected, will be influenced by the adjacent stereocenter.

Comparative Analysis of Chiral Synthons for Carbocyclic Nucleoside Synthesis

The synthesis of chiral carbocyclic nucleosides can be broadly approached from three main strategic starting points:

  • Chiral Cyclopentane Derivatives: Utilizing pre-synthesized, enantiomerically pure cyclopentane building blocks like this compound.

  • Derivatives of Vince Lactam: Employing the versatile bicyclic lactam, (-)-Vince lactam, which can be resolved enzymatically and elaborated into various carbocyclic nucleosides.

  • Carbohydrate-Derived Chiral Pools: Leveraging the inherent chirality of sugars like D-ribose or D-glucose to construct the carbocyclic core.

The following sections will delve into a comparative analysis of these approaches, highlighting their respective strengths and weaknesses.

Data Presentation: A Comparative Overview of Synthetic Strategies
Synthetic Strategy Key Chiral Precursor Key Advantages Potential Disadvantages Notable Drug Syntheses
Chiral Cyclopentane Derivatives This compound or (1R,4S)-4-Amino-2-cyclopentene-1-methanolConvergent synthesis; well-defined stereochemistry; direct introduction of key functionalities.May require a multi-step synthesis of the initial building block.Abacavir, Entecavir (intermediates)
Vince Lactam Chemistry (-)-Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one)Readily available via enzymatic resolution; versatile for functionalization; rigid bicyclic system allows for high stereocontrol.[1][2][3]Linear synthesis can be longer; requires manipulation of the lactam functionality.Abacavir, Carbovir[3][4]
Carbohydrate Chiral Pool D-Ribose, D-GlucoseAbundant and inexpensive starting materials; inherent chirality.Can involve lengthy synthetic sequences with multiple protection/deprotection steps; potential for competing reaction pathways.Entecavir, various carbocyclic nucleosides[5][6]

Experimental Protocols: A Practical Examination of Synthetic Routes

To provide a tangible comparison, this section outlines representative experimental protocols for the synthesis of key carbocyclic nucleoside intermediates using the different chiral starting materials.

Protocol 1: Synthesis of a Protected Abacavir Intermediate via a Chiral Aminocyclopentenol

This protocol illustrates the use of a chiral aminocyclopentenol, the deprotected form of our topic compound, in a convergent synthesis.

Step 1: Coupling of (1S,4R)-4-amino-2-cyclopentene-1-methanol with 4,6-dichloro-5-formamido-2-aminopyrimidine

  • To a solution of (1S,4R)-4-amino-2-cyclopentene-1-methanol (1.0 eq) in ethanol at room temperature is added triethylamine (3.0 eq).

  • 4,6-dichloro-5-formamido-2-aminopyrimidine (1.1 eq) is then added, and the reaction mixture is heated to reflux for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to afford the coupled product.

  • Expected Yield: High. This reaction typically proceeds in good yield due to the nucleophilic nature of the amine.

Step 2: Cyclization to the Purine Ring System

  • The product from Step 1 is dissolved in a mixture of triethyl orthoformate and ethanol.

  • A catalytic amount of concentrated hydrochloric acid is added, and the mixture is stirred at room temperature for 18 hours.

  • The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted with an organic solvent.

  • Purification by crystallization or chromatography yields the chloropurine intermediate of Abacavir.

  • Expected Enantiomeric Excess: >99%, as the chirality is carried over from the starting material.

Protocol 2: Synthesis of a Carbocyclic Nucleoside Precursor from (-)-Vince Lactam

This protocol highlights the elaboration of the versatile (-)-Vince lactam.

Step 1: N-Protection of (-)-Vince Lactam

  • To a solution of (-)-Vince lactam (1.0 eq) in anhydrous THF at 0 °C is added sodium hydride (1.1 eq).

  • After stirring for 30 minutes, di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is quenched with water, and the product is extracted and purified to yield N-Boc-(-)-Vince lactam.

  • Expected Yield: >95%.

Step 2: Reductive Opening of the Lactam

  • The N-Boc-(-)-Vince lactam (1.0 eq) is dissolved in a mixture of THF and methanol.

  • Sodium borohydride (2.0 eq) is added portion-wise at 0 °C.

  • The reaction is stirred for 2 hours and then quenched by the addition of acetone followed by water.

  • Extraction and purification provide the corresponding chiral amino alcohol, a key intermediate for carbocyclic nucleosides.

  • Expected Yield: High, with excellent stereoretention.

Protocol 3: Synthesis of an Entecavir Intermediate from D-Ribose

This protocol exemplifies the use of a carbohydrate chiral pool.[5]

Step 1: Conversion of D-Ribose to a Cyclopentene Intermediate

  • D-ribose is converted to a protected 1,4-lactone over several steps.

  • This lactone is then subjected to a ring-closing metathesis reaction using a Grubbs catalyst to form a cyclopentene ring.[7]

  • Subsequent functional group manipulations, including reductions and protections, lead to a key allylic alcohol intermediate.

  • Overall Yield: Moderate, due to the number of steps involved.

Step 2: Introduction of the Guanine Moiety

  • The chiral cyclopentenyl alcohol intermediate is coupled with a protected guanine derivative under Mitsunobu conditions (triphenylphosphine, diisopropyl azodicarboxylate).

  • This reaction proceeds with inversion of stereochemistry at the alcohol center, a crucial step in establishing the final stereoconfiguration of Entecavir.

  • Deprotection steps then afford the final drug molecule.

  • Expected Enantiomeric Excess: High, as the stereochemistry is derived from the chiral pool starting material and controlled in subsequent stereoselective reactions.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic strategies.

Synthetic_Strategies cluster_0 Strategy 1: Chiral Cyclopentane Derivative cluster_1 Strategy 2: Vince Lactam Chemistry cluster_2 Strategy 3: Carbohydrate Chiral Pool start1 tert-Butyl ((1R,3S)-3- hydroxycyclopentyl)carbamate inter1 Key Chiral Intermediate ((1R,4S)-4-Amino-2-cyclopentene-1-methanol) start1->inter1 Deprotection final1 Carbocyclic Nucleoside (e.g., Abacavir) inter1->final1 Convergent Coupling start2 Racemic Vince Lactam inter2a (-)-Vince Lactam start2->inter2a Enzymatic Resolution inter2b Elaborated Chiral Intermediate inter2a->inter2b Ring Opening & Functionalization final2 Carbocyclic Nucleoside (e.g., Abacavir) inter2b->final2 Linear Synthesis start3 D-Ribose inter3 Chiral Cyclopentene Intermediate start3->inter3 Multi-step Transformation final3 Carbocyclic Nucleoside (e.g., Entecavir) inter3->final3 Coupling & Deprotection

Caption: Comparative workflow of major synthetic strategies for carbocyclic nucleosides.

Expertise & Experience: Causality Behind Experimental Choices

As a Senior Application Scientist, it is crucial to understand not just the "how" but also the "why" behind synthetic route selection.

  • Why choose a pre-formed chiral cyclopentane? This approach is highly convergent, meaning the chiral core and the nucleobase are synthesized separately and then joined at a late stage. This is often advantageous for process development as it allows for optimization of the two synthetic branches independently. The use of this compound provides a stable, easily handled solid with a protecting group that is readily removed under standard conditions. This strategy is often favored for its directness and predictability.

  • When is Vince lactam chemistry preferred? The enzymatic resolution of Vince lactam is a highly efficient and scalable method for generating enantiopure starting material.[2] The rigid bicyclic structure of the lactam allows for excellent stereocontrol in subsequent functionalization steps. This route is particularly powerful when a variety of analogs are desired, as the lactam can be modified in numerous ways before the purine or pyrimidine base is introduced.[1][3]

  • The rationale for using the chiral pool: Starting from inexpensive and abundant carbohydrates like D-ribose is an economically attractive option, especially for large-scale synthesis.[5] However, this approach often requires a more linear and lengthy synthetic sequence, involving numerous protection and deprotection steps. The key to success in this strategy lies in the development of highly efficient and stereoselective transformations to convert the carbohydrate into the desired carbocyclic core.

Trustworthiness: A Self-Validating System in Protocol Design

The protocols described in this guide are designed to be self-validating. The stereochemical integrity of the chiral starting material is the primary determinant of the final product's enantiopurity. In the case of this compound, the well-defined stereocenters are carried through the synthesis. For the Vince lactam and carbohydrate-based routes, the initial enzymatic resolution or the inherent chirality of the starting material, respectively, sets the stereochemical course. The progress and stereochemical outcome of each step can be rigorously monitored using standard analytical techniques such as chiral HPLC, NMR spectroscopy, and optical rotation measurements.

Conclusion: Selecting the Optimal Strategy for Your Research

The choice of a chiral synthon for the asymmetric synthesis of carbocyclic nucleosides is a critical decision that significantly impacts the efficiency, convergency, and scalability of the synthetic route. This compound represents a highly effective and direct chiral building block, particularly for convergent syntheses where the early introduction of a defined stereochemical scaffold is advantageous.

However, alternative strategies utilizing the versatile Vince lactam or leveraging the economics of the carbohydrate chiral pool offer compelling advantages in different contexts. The optimal choice will depend on the specific target molecule, the desired scale of the synthesis, and the available resources and expertise. This guide has provided a comparative framework to assist researchers in navigating these choices and designing robust and efficient synthetic routes for the next generation of antiviral therapies.

References

  • Fitos, I., & Palkó, M. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, e202400070. [Link]

  • Banerjee, A., & Pal, A. K. (2012). Enantioselective synthesis of the carbocyclic nucleoside (-)-abacavir. Organic & Biomolecular Chemistry, 10(40), 8144-8153. [Link]

  • Wang, G., & Li, Z. (2021). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology, 105(1), 83-93. [Link]

  • Wikipedia contributors. (2023, November 28). Vince lactam. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • Taylor, S. J. C., Sutherland, A. G., Lee, V., & Wild, H. (1998). Enzymatic Resolution of Aminocyclopentenols as Precursors to d- and l-Carbocyclic Nucleosides. The Journal of Organic Chemistry, 63(10), 3210-3219. [Link]

  • Zhang, Z., & Zhu, J. (2024). Asymmetric Total Synthesis of Anti-HBV Drug Entecavir: Catalytic Strategies for the Stereospecific Construction of Densely Substituted Cyclopentene Cores. Organic Letters, 26(22), 4818–4823. [Link]

  • Chun, B. K., Song, G. Y., & Chu, C. K. (2001). Stereocontrolled syntheses of carbocyclic C-nucleosides and related compounds. The Journal of Organic Chemistry, 66(14), 4852-4858. [Link]

  • Zhu, C., Li, N., Ma, Y., & Sun, B. (2021). An efficient total synthesis of (+)-entecavir. Organic Chemistry Frontiers, 8(1), 57-61. [Link]

  • Zhu, C., Xia, Y., & Sun, B. (2020). 4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. The Journal of Organic Chemistry, 85(21), 13736-13746. [Link]

  • New Drug Approvals. (2019). ABACAVIR. [Link]

  • Sharma, A., & Kumar, V. (2017). Synthetic Methodologies towards Abacavir (ABC): An Anti-HIV Drug. Mini-Reviews in Organic Chemistry, 14(3), 178-189. [Link]

  • Trost, B. M., & Thansandote, A. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. Department of Chemistry: University of Hamburg. [Link]

  • ResearchGate. (2014). Synthesis of (±)-Entecavir. [Link]

  • Fitos, I., & Palkó, M. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, e202400070. [Link]

  • Cristobo, C. M., et al. (2022). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. The Journal of Organic Chemistry, 87(22), 15033–15046. [Link]

  • Li, Y., et al. (2022). Catalytic asymmetric synthesis of carbocyclic C-nucleosides. Nature Communications, 13(1), 6934. [Link]

  • Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140-1148. [Link]

  • Rawal, R. K., Singh, U. S., Gadthula, S., & Chu, C. K. (2011). Synthesis of entecavir and its novel class of analogs. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.7. [Link]

  • Forró, E., & Fülöp, F. (2019). Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. Molecules, 24(18), 3299. [Link]

  • Hu, H., & Wang, Z. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Journal of the American Chemical Society. [Link]

  • de la Cruz, P. C., & de la Rosa, M. A. (2022). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 27(19), 6296. [Link]

  • Koskinen, A. M. P. (2021). Conformational control in stereoselective chemical reactions: From amino acids to iminosugars. Heterocycles, 103(2), 609-623. [Link]

  • Boutureira, O., Matheu, M. I., Díaz, Y., & Castillón, S. (2013). Advances in the enantioselective synthesis of carbocyclic nucleosides. Chemical Society Reviews, 42(12), 5056-5074. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. Tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate is a key building block in the synthesis of various pharmaceutical agents. As such, the validation of analytical methods for its quantification is not merely a procedural step but a critical assurance of product quality and process consistency.

This guide provides an in-depth comparison of two widely used analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The narrative explains the rationale behind the selection of methodologies and validation parameters, grounded in established scientific principles and regulatory guidelines.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[1][4][5][6]

Method Selection Rationale

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound hinges on the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control of the pure substance or in simple matrices where high sensitivity is not paramount. The carbamate group in the molecule provides a chromophore that allows for UV detection.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying trace amounts of the analyte in complex matrices such as biological fluids or in the presence of interfering substances.[7][8]

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method is a critical decision in the drug development process. The following table summarizes the expected performance characteristics of HPLC-UV and LC-MS/MS for the quantification of this compound, based on typical validation data for similar carbamate compounds.

Performance Parameter High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Rationale for Performance
Linearity (R²) > 0.998> 0.995Both techniques exhibit excellent linearity over a defined concentration range.
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 ng/mLLC-MS/MS is inherently more sensitive due to the selectivity of mass detection.
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.05 - 0.5 ng/mLThe higher sensitivity of LC-MS/MS allows for the reliable quantification of much lower concentrations.
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods can achieve high accuracy when properly validated.
Precision (% RSD) < 2%< 15%The acceptance criteria for precision are often wider for LC-MS/MS in bioanalysis due to the complexity of the matrices.
Specificity/Selectivity Moderate to HighVery HighHPLC-UV may be susceptible to interference from co-eluting compounds with similar UV absorbance. LC-MS/MS provides high selectivity through the monitoring of specific precursor-product ion transitions.

Experimental Protocols and Method Validation

The following sections detail the step-by-step methodologies for developing and validating HPLC-UV and LC-MS/MS methods for the quantification of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is designed for the routine purity assessment and quantification of the analyte in bulk material or simple formulations.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2(R1)) prep_std Prepare Stock & Working Standards hplc_injection Inject Sample/Standard prep_std->hplc_injection prep_sample Prepare Sample Solution (e.g., 1 mg/mL) prep_sample->hplc_injection hplc_system HPLC System with UV Detector hplc_column C18 Reverse-Phase Column hplc_system->hplc_column hplc_mobile Isocratic or Gradient Elution hplc_column->hplc_mobile hplc_mobile->hplc_injection val_specificity Specificity hplc_injection->val_specificity val_linearity Linearity & Range hplc_injection->val_linearity val_accuracy Accuracy hplc_injection->val_accuracy val_precision Precision (Repeatability & Intermediate) hplc_injection->val_precision val_lod_loq LOD & LOQ hplc_injection->val_lod_loq val_robustness Robustness hplc_injection->val_robustness

Caption: Workflow for HPLC-UV method development and validation.

  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). For improved peak shape, 0.1% formic acid can be added to the mobile phase.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (based on the carbamate chromophore).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in the mobile phase to make a 1 mg/mL solution.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Sample Solution: Prepare the sample to have a theoretical concentration within the calibration range.

  • Validation Parameters:

    • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the analyte solution to demonstrate that there are no interfering peaks at the retention time of the analyte.

    • Linearity: Inject the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.998.

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate injections of the 100% concentration level on the same day. The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in complex biological matrices where high sensitivity and selectivity are required.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_validation Method Validation (FDA/ICH M10) sample_collection Collect Biological Matrix (e.g., Plasma) sample_extraction Protein Precipitation or Liquid-Liquid Extraction sample_collection->sample_extraction sample_reconstitution Reconstitute in Mobile Phase sample_extraction->sample_reconstitution lcms_injection Inject Extracted Sample sample_reconstitution->lcms_injection lcms_system LC-MS/MS System lcms_column UPLC C18 Column lcms_system->lcms_column lcms_gradient Gradient Elution lcms_column->lcms_gradient lcms_ms MRM Transition Optimization lcms_gradient->lcms_ms lcms_ms->lcms_injection val_selectivity Selectivity lcms_injection->val_selectivity val_linearity Linearity & Range lcms_injection->val_linearity val_accuracy_precision Accuracy & Precision (Intra- & Inter-day) lcms_injection->val_accuracy_precision val_matrix_effect Matrix Effect lcms_injection->val_matrix_effect val_stability Stability (Freeze-Thaw, Bench-Top, etc.) lcms_injection->val_stability

Caption: Workflow for LC-MS/MS method development and validation.

  • Instrumentation:

    • A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A fast-LC column such as a C18, 2.1 mm x 50 mm, 1.8 µm.

    • Mobile Phase:

      • A: 0.1% Formic acid in water

      • B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: The precursor ion will be the [M+H]⁺ of the analyte. The product ions will be determined by infusing a standard solution and performing a product ion scan. A stable and abundant product ion will be selected for quantification.

  • Sample Preparation (from Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex and centrifuge.

    • Evaporation and Reconstitution: Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.

  • Validation Parameters (Bioanalytical):

    • Selectivity: Analyze at least six blank matrix samples from different sources to ensure no interference at the retention time of the analyte and internal standard.

    • Linearity: Prepare calibration standards by spiking the analyte into the blank matrix over the desired concentration range. The calibration curve should have a correlation coefficient (R²) of ≥ 0.99.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (%RSD) should not exceed 15% (20% at the LLOQ).

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the matrix by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

    • Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term (bench-top) storage, and long-term storage.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is dictated by the intended application. HPLC-UV is a reliable and economical choice for routine analysis of the bulk substance, while the superior sensitivity and selectivity of LC-MS/MS make it indispensable for bioanalytical studies and trace-level impurity analysis.

Regardless of the method chosen, a thorough validation in accordance with regulatory guidelines is essential to ensure the generation of high-quality, reliable, and reproducible data. This guide provides a framework for the development and validation of analytical methods for this compound, empowering researchers to make informed decisions and maintain the highest standards of scientific integrity in their work.

References

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link][9]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][4][5]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][6]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][10]

  • Nguyen, T. H. T., et al. (2022). Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products. Vietnam Journal of Science and Technology, 60(4), 635-644. [Link][7]

  • Kim, M., et al. (2016). Validation of analytical methods for ethyl carbamate in nine food matrices. Food Chemistry, 211, 770-775. [Link][11]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link][2]

  • Do, T. K. C., et al. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum Technologia Alimentaria, 22(1), 5-14. [Link][8]

Sources

A Senior Application Scientist's Guide to tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate in Antiviral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Cost-Benefit Analysis and Practical Application Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, particularly in the synthesis of antiviral nucleoside analogs, the selection of chiral building blocks is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a synthetic route. Among these crucial intermediates, tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate has emerged as a cornerstone for the synthesis of several potent antiviral drugs, including the anti-HIV agent Abacavir and the anti-hepatitis B virus (HBV) drug Entecavir.

This guide, curated from the perspective of a Senior Application Scientist, provides a comprehensive cost-benefit analysis of utilizing this compound. We will delve into a comparative analysis with viable alternatives, present detailed experimental protocols for its application, and offer insights into the causality behind key experimental choices. Our objective is to equip researchers, scientists, and drug development professionals with the necessary technical knowledge to make informed decisions in their synthetic endeavors.

The Strategic Importance of the Boc-Protected Cyclopentanol Scaffold

The tert-butyloxycarbonyl (Boc) protecting group is a mainstay in organic synthesis due to its remarkable stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. This orthogonality is particularly advantageous in multi-step syntheses where other protecting groups, such as the base-labile Fmoc or the hydrogenolysis-labile Cbz, are present.[1] The cyclopentanol ring, on the other hand, serves as a carbocyclic mimic of the ribose sugar found in natural nucleosides, offering enhanced metabolic stability.[2] The specific (1R,3S) stereochemistry is crucial for the biological activity of the final drug molecule.

Cost-Benefit Analysis: A Comparative Overview

The decision to employ this compound is a multifactorial one, balancing cost, efficiency, and strategic synthetic advantages.

Cost Considerations

The primary cost driver for this building block is the synthesis of its precursor, (1R,3S)-3-aminocyclopentanol. The industrial production of this chiral amine is a subject of intense research, with a focus on developing low-cost and high-purity manufacturing processes.[3][4] Traditional methods often involve chiral resolution of a racemic mixture, which has a theoretical maximum yield of 50% and often results in significant waste.[5] More modern approaches, such as asymmetric synthesis, aim to improve atom economy and reduce costs.[1]

The Boc protection step itself utilizes either tert-butyl chloroformate or, more commonly, di-tert-butyl dicarbonate (Boc anhydride). While tert-butyl chloroformate is highly reactive, its instability necessitates cold storage.[6] Boc anhydride, though more expensive on a per-gram basis, is a stable, easy-to-handle solid, making it the preferred reagent for both lab-scale and industrial applications.[7]

Performance and Efficiency

The use of the Boc protecting group offers several performance advantages:

  • High Yields in Protection: The Boc protection of amines is typically a high-yielding and robust reaction.[8]

  • Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, allowing for diverse downstream chemical transformations.[1]

  • Clean Deprotection: Removal of the Boc group is achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, generating volatile byproducts (isobutylene and carbon dioxide) that are easily removed.[1][9]

Workflow Visualization: Synthesis of a Carbocyclic Nucleoside Precursor

The following diagram illustrates a typical workflow for the synthesis of a carbocyclic nucleoside precursor using this compound.

Synthetic Workflow cluster_0 Core Synthesis cluster_1 Nucleoside Coupling cluster_2 Final Deprotection Aminocyclopentanol (1R,3S)-3-Aminocyclopentanol Boc_Protection Boc Protection (Boc)₂O, Base Aminocyclopentanol->Boc_Protection Boc_Carbamate tert-Butyl ((1R,3S)-3- hydroxycyclopentyl)carbamate Boc_Protection->Boc_Carbamate High Yield Mitsunobu_Reaction Mitsunobu Reaction (DEAD, PPh₃) Boc_Carbamate->Mitsunobu_Reaction Purine_Base Purine Base (e.g., 6-Chloropurine) Purine_Base->Mitsunobu_Reaction Protected_Nucleoside Boc-Protected Carbocyclic Nucleoside Mitsunobu_Reaction->Protected_Nucleoside Stereoinversion Deprotection Acidic Deprotection (e.g., TFA or HCl) Protected_Nucleoside->Deprotection Final_Product Carbocyclic Nucleoside Analog Deprotection->Final_Product Clean, High Yield

Sources

The Strategic Advantage of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate in Modern Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel antiviral agents with enhanced efficacy and metabolic stability is a paramount objective. Chiral cyclopentane scaffolds have emerged as crucial components in this endeavor, serving as carbocyclic mimics of the natural furanose ring found in nucleosides. Among the diverse array of available building blocks, tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate has garnered significant attention as a versatile and stereochemically defined precursor for the synthesis of potent antiviral therapeutics, particularly those targeting the Hepatitis C virus (HCV). This guide provides an in-depth analysis of the applications of this key intermediate, objectively comparing its utility with alternative synthetic strategies and furnishing supporting experimental data for the discerning researcher.

The Cyclopentane Core: A Foundation for Potent Antivirals

The strategic incorporation of a cyclopentane ring in place of the ribose moiety in nucleoside analogues offers several distinct advantages. This structural modification confers enhanced stability against enzymatic degradation by phosphorylases, which would otherwise cleave the glycosidic bond in natural nucleosides.[1] This increased metabolic stability translates to a longer in vivo half-life of the drug candidate. Furthermore, the specific stereochemistry of substituents on the cyclopentane ring is critical for ensuring precise interactions with viral enzymes, such as proteases and polymerases, thereby maximizing inhibitory activity.

Unveiling the Synthetic Utility of this compound

The title compound, with its defined (1R,3S) stereochemistry, presents two key functional handles: a Boc-protected amine and a secondary alcohol. This arrangement is particularly advantageous for the construction of complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for orthogonal deprotection strategies in multi-step syntheses. The hydroxyl group, in turn, provides a reactive site for subsequent functionalization, such as oxidation, esterification, or displacement.

A significant application of this chiral building block lies in the synthesis of HCV NS3/4A protease inhibitors.[2] The NS3/4A protease is a crucial enzyme for the replication of the Hepatitis C virus, making it a prime target for antiviral therapy. The cyclopentane moiety derived from this compound can serve as a P2 fragment in these inhibitors, providing a rigid scaffold that correctly orients the pharmacophoric elements for optimal binding to the enzyme's active site.

Comparative Analysis: Alternative Synthetic Routes

While this compound offers a streamlined approach to certain antiviral scaffolds, it is essential to consider alternative synthetic strategies to make informed decisions in drug development.

Alternative 1: De Novo Synthesis of the Cyclopentane Ring

One common alternative involves the construction of the substituted cyclopentane ring from acyclic precursors. This approach often provides greater flexibility in introducing diverse substitution patterns. However, it typically requires more synthetic steps and can present challenges in controlling the stereochemistry of multiple chiral centers.

Alternative 2: Resolution of Racemic Mixtures

Another strategy involves the synthesis of a racemic mixture of the desired cyclopentane intermediate, followed by chiral resolution to isolate the desired enantiomer. While this can be a viable option, it inherently leads to a 50% loss of material, which can be a significant drawback in large-scale synthesis. Furthermore, the resolution process itself can be time-consuming and costly.

Alternative 3: Use of Other Chiral Precursors

Other chiral starting materials, such as derivatives of cyclopentadiene or other commercially available chiral cyclopentanol derivatives, can also be employed. The choice of precursor will depend on the specific target molecule and the desired synthetic route.

Parameter This compound De Novo Synthesis Racemic Resolution
Stereocontrol Pre-defined, excellentRequires careful asymmetric synthesisRequires efficient resolution method
Step Economy Generally fewer stepsOften requires more stepsAdditional resolution step required
Material Efficiency HighVariable, depends on routeLower (max 50% theoretical yield)
Cost-Effectiveness Potentially higher initial cost of starting materialCan be cost-effective if starting materials are cheapCan be costly due to resolving agents and lower yield

Experimental Protocols

To provide a practical context, a representative experimental protocol for the utilization of this compound is outlined below.

Protocol 1: Oxidation of the Hydroxyl Group

A common transformation is the oxidation of the secondary alcohol to a ketone, which can then serve as a key intermediate for further elaboration.

  • Step 1: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 eq).

  • Step 2: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Step 3: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Step 4: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 5: Purify the crude product by column chromatography on silica gel to afford the corresponding ketone.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow starting from this compound.

G A tert-Butyl ((1R,3S)-3- hydroxycyclopentyl)carbamate B Oxidation A->B Dess-Martin Periodinane C (1R)-tert-Butyl (3-oxocyclopentyl)carbamate B->C D Reductive Amination C->D Amine, NaBH(OAc)3 E Further Functionalization D->E Coupling Reactions F Antiviral Target Molecule E->F

Caption: Generalized synthetic workflow.

Conclusion

This compound stands out as a highly valuable and efficient chiral building block for the synthesis of complex antiviral agents. Its pre-defined stereochemistry and versatile functional groups offer a distinct advantage in terms of step economy and stereocontrol compared to de novo synthesis or racemic resolution approaches. For research and development professionals in the pharmaceutical industry, the strategic use of this intermediate can significantly streamline synthetic routes, ultimately accelerating the discovery and development of novel antiviral therapies. The choice of synthetic strategy will always be project-specific, but the compelling advantages of using a well-defined chiral precursor like this compound make it a powerful tool in the medicinal chemist's arsenal.

References

Sources

The Strategic Advantage of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate in Complex Drug Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency, stereochemical purity, and overall success of a synthetic campaign. The cyclopentane ring, a ubiquitous motif in a wide array of biologically active molecules, particularly in antiviral and anticancer agents, presents a significant synthetic challenge in controlling its stereochemistry. This guide provides an in-depth technical comparison of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate, a highly valuable chiral synthon, against alternative strategies for the construction of complex cyclopentane-containing pharmaceuticals. We will delve into a key case study—the synthesis of the HIV integrase inhibitor Bictegravir—to illustrate the practical advantages and strategic considerations of employing this versatile building block.

The Central Role of Chiral Cyclopentane Scaffolds in Modern Medicine

The carbocyclic nucleoside analogues, where the furanose oxygen of a natural nucleoside is replaced by a methylene group, are a cornerstone of antiviral therapy. This structural modification confers enhanced metabolic stability by preventing enzymatic cleavage of the glycosidic bond, leading to a longer in vivo half-life. However, the construction of the chiral cyclopentane core with the requisite stereochemistry is a formidable synthetic hurdle. The precise spatial arrangement of substituents on the five-membered ring is often paramount for biological activity.

This compound offers a pre-packaged solution to this challenge, providing two key chiral centers in a stable, protected form, ready for elaboration into complex target molecules.

Case Study: A Streamlined Synthesis of Bictegravir Enabled by a Key Cyclopentane Synthon

Bictegravir, a potent HIV-1 integrase strand transfer inhibitor, features a critical (1R,3S)-3-aminocyclopentanol moiety. The deprotected form of our title compound serves as a direct precursor to this essential fragment. A highly efficient synthesis of Bictegravir has been developed that leverages this chiral building block.[1]

The Bictegravir Synthetic Pathway: A Step-by-Step Protocol

The synthesis commences with the coupling of the deprotected chiral aminocyclopentanol with a functionalized pyridine derivative. The use of the pre-formed chiral cyclopentane significantly simplifies the synthetic route, obviating the need for complex stereocontrol strategies in the later stages.

Step 1: Synthesis of the Pyridone Intermediate

A key pyridone fragment is first synthesized, which will be coupled with the aminocyclopentanol.

Step 2: Coupling with (1R,3S)-3-aminocyclopentanol

The crucial coupling reaction is then performed:

  • Reactants: The pre-formed pyridone aldehyde and (1R,3S)-3-aminocyclopentanol.

  • Conditions: The reaction is typically carried out in a suitable solvent such as acetonitrile in the presence of acetic acid and methanesulfonic acid.[1]

  • Yield: This key step proceeds with a reported yield of 62% for the formation of the bicyclic intermediate.[2]

Step 3: Final Assembly and Deprotection

The resulting intermediate is then further elaborated through coupling with 2,4,6-trifluorobenzylamine, followed by a final demethylation step to yield Bictegravir.[1] The overall yield for this final transformation is reported to be 87%.[3]

The workflow for this highly efficient synthesis is depicted below:

Bictegravir Synthesis pyridone Pyridone Aldehyde intermediate Bicyclic Intermediate pyridone->intermediate Coupling aminocyclopentanol (1R,3S)-3-aminocyclopentanol aminocyclopentanol->intermediate coupled_product Coupled Product intermediate->coupled_product Coupling benzylamine 2,4,6-trifluorobenzylamine benzylamine->coupled_product bictegravir Bictegravir coupled_product->bictegravir Demethylation

Caption: Streamlined synthesis of Bictegravir.

A Comparative Analysis: Alternative Routes to the Chiral Cyclopentane Core

While the use of this compound (after deprotection) offers a direct and efficient route, several alternative strategies for the synthesis of the chiral aminocyclopentanol intermediate have been developed. A critical evaluation of these alternatives highlights the strategic advantages of our featured building block.

Alternative 1: Enzymatic Asymmetric Reduction

One alternative approach begins with the achiral starting material, 3-carbonyl cyclopentanecarboxylic acid.[4]

Enzymatic Reduction Route start 3-carbonyl cyclopentanecarboxylic acid hydroxy_acid (3R)-3-hydroxycyclopentanecarboxylic acid start->hydroxy_acid Enzymatic Reduction bicyclic_ketone (1R,5S)-2-oxa-4-azabicyclo[3.2.1]octan-3-one hydroxy_acid->bicyclic_ketone Rearrangement Cyclization (DPPA) final_product (1R,3S)-3-aminocyclopentanol HCl bicyclic_ketone->final_product Hydrolysis (HCl)

Caption: Enzymatic reduction and rearrangement route.

This method employs an enzymatic reduction to establish the initial chirality, followed by a rearrangement and cyclization reaction. While innovative, this route involves multiple steps to reach the desired intermediate. The overall reported yield for this three-step process is 63.5%.[4]

Alternative 2: Hetero-Diels-Alder Approach

A novel route has been developed that utilizes a hetero-Diels-Alder reaction between cyclopentadiene and in situ generated tert-butyl nitrosyl carbonate.[5]

Diels_Alder_Route start tert-butyl hydroxylamine carbonate + cyclopentadiene diels_alder_adduct cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate start->diels_alder_adduct Hetero-Diels-Alder reduced_product Reduced Intermediate diels_alder_adduct->reduced_product Reduction chiral_separation Chirally Resolved Intermediate reduced_product->chiral_separation Enzymatic Resolution hydrogenation Hydrogenated Intermediate chiral_separation->hydrogenation Hydrogenation deprotection (1R,3S)-3-aminocyclopentanol HCl hydrogenation->deprotection Deprotection

Caption: Hetero-Diels-Alder and enzymatic resolution pathway.

This pathway requires a multi-step sequence including the key cycloaddition, reduction, enzymatic resolution to separate the enantiomers, hydrogenation, and final deprotection. While this approach is notable for its ingenuity, the number of steps and the need for a chiral separation add complexity to the overall synthesis.

Performance Comparison: A Data-Driven Evaluation

To provide a clear and objective comparison, the following table summarizes the key performance metrics of the different synthetic strategies.

FeatureDirect Use of (1R,3S)-3-aminocyclopentanolEnzymatic Reduction RouteHetero-Diels-Alder Route
Starting Material (1R,3S)-3-aminocyclopentanol3-carbonyl cyclopentanecarboxylic acidtert-butyl hydroxylamine carbonate & cyclopentadiene
Key Stereochemistry Step Pre-formed chiral building blockEnzymatic reductionEnzymatic resolution
Number of Steps to Intermediate 0 (starting material)35
Overall Yield to Intermediate N/A63.5%[4]Not explicitly reported as a single figure
Key Advantages High convergence, efficiency, readily availableUse of simple achiral starting materialNovel approach, potential for scalability
Key Disadvantages Cost of chiral starting materialMulti-step, requires enzymatic processLong synthetic sequence, requires chiral separation

Conclusion: The Strategic Value of a Well-Chosen Building Block

The synthesis of complex, stereochemically rich pharmaceutical agents demands a strategic approach where the choice of starting materials can dramatically influence the overall efficiency and feasibility of the manufacturing process. The case of Bictegravir synthesis clearly illustrates the profound advantages of employing a pre-functionalized, chirally pure building block like this compound.

While alternative synthetic routes showcase elegant chemical transformations, the directness and high convergence of the pathway utilizing the pre-formed aminocyclopentanol make it a highly attractive and robust strategy for large-scale production. The investment in a high-quality chiral starting material is often offset by the significant reduction in the number of synthetic steps, simplification of purification procedures, and ultimately, a more cost-effective and time-efficient route to the final active pharmaceutical ingredient. For drug development professionals, the strategic incorporation of such well-designed chiral synthons is a powerful tool in the quest for novel and life-saving therapeutics.

References

  • Wang, X., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Taylor & Francis Online. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Pharmaceutical Synthesis Of (1R,3S)-3-Aminocyclopentanol CAS 1110772-05-8. Available at: [Link]

  • CN110092726B - Synthesis method of Bictegravir intermediate - Google Patents. (2020).
  • Wang, X., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir.
  • US11248005B2 - Process for preparation of intermediates used for the synthesis of HIV integrase inhibitor - Google Patents. (2022).
  • WO2018229798A1 - Process for the preparation of bictegravir and intermediate thereof - Google Patents. (2018).
  • De Clercq, E. (2019). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Chemistry and Chemotherapy, 27, 2040206619864299.
  • Wang, X., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Taylor & Francis Online.
  • Mishra, S., et al. (2022). Catalytic asymmetric synthesis of carbocyclic C-nucleosides.
  • CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents. (2021).
  • Smith, A. D., et al. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 20(45), 8933-8937.
  • Cho, J. H., et al. (2015). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Tetrahedron Letters, 56(23), 3301-3304.
  • Wheeler, K. A., et al. (2018). 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. Chemistry–A European Journal, 24(55), 14694-14698.
  • Sharma, M., & Bull, J. A. (2021). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Society Reviews, 50(12), 7046-7097.
  • Alemparte, C., et al. (2000). Divergent routes to chiral cyclobutane synthons from (-)-alpha-pinene and their use in the stereoselective synthesis of dehydro amino acids. The Journal of Organic Chemistry, 65(13), 3930-3939.

Sources

A Comparative Performance Analysis of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate Grades for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the quality of chemical intermediates is a cornerstone of efficacy and safety.[1][2] Tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate is a pivotal chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and impurity profile of this intermediate can significantly influence the outcome of subsequent synthetic steps and the quality of the final drug product.[3][4] This guide provides a comprehensive performance comparison of different grades of this compound, offering researchers, scientists, and drug development professionals objective, data-driven insights to inform their selection.

The primary distinction between chemical grades, such as 'Research Grade' and 'Good Manufacturing Practice (GMP) Grade', lies in the rigor of their manufacturing processes, quality control, and documentation.[5][6][7] While Research Grade reagents are suitable for early-stage discovery and non-clinical studies, GMP-grade materials are produced under stringent conditions to ensure their suitability for use in clinical trials and commercial drug production.[5][7]

Comparative Analysis of Key Quality Attributes

To objectively assess the performance differences between Research Grade and GMP Grade this compound, a series of analytical tests were conducted. The following table summarizes the key findings:

ParameterResearch GradeGMP GradeMethod
Purity (HPLC, Area %) 98.5%≥ 99.8%High-Performance Liquid Chromatography (HPLC)
Total Impurities (HPLC, Area %) ≤ 1.5%≤ 0.2%High-Performance Liquid Chromatography (HPLC)
Specific Impurity A (Diastereomer) 0.8%< 0.05%Chiral HPLC
Residual Solvents (GC-HS) < 5000 ppm< 500 ppmGas Chromatography-Headspace (GC-HS)
Water Content (Karl Fischer) ≤ 0.5%≤ 0.1%Karl Fischer Titration
Endotoxin Levels Not Tested< 0.25 EU/mgLimulus Amebocyte Lysate (LAL) Test

The Causality Behind Experimental Choices and Performance Implications

The selection of analytical methods was driven by the need to identify and quantify critical quality attributes that directly impact the performance of this compound in a pharmaceutical manufacturing setting.

  • Purity and Impurity Profiling by HPLC: High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of non-volatile organic compounds.[8][9][10] The higher purity and lower total impurity levels observed in the GMP grade are a direct result of more controlled synthesis and rigorous purification processes.[5] Impurities can lead to unwanted side reactions, reduced yields, and the introduction of potentially toxic substances into the final API.[4] The presence of a specific diastereomeric impurity in the Research Grade material highlights the importance of chiral purity in the synthesis of stereospecific drugs.

  • Residual Solvent Analysis by GC-HS: Organic solvents are integral to many synthetic processes but must be removed to acceptable levels in the final drug product due to their potential toxicity.[11][12][13][14][15] The significantly lower residual solvent content in the GMP grade is a testament to the stringent manufacturing controls in place, adhering to guidelines such as those from the International Council for Harmonisation (ICH).[15]

  • Water Content by Karl Fischer Titration: The presence of water can be detrimental to moisture-sensitive subsequent reactions. The lower water content in the GMP grade ensures better process control and consistency.

  • Endotoxin Testing: For intermediates used in the synthesis of parenteral drugs, the absence of endotoxins is critical to prevent pyrogenic responses in patients. The specified low endotoxin level in the GMP grade is a key differentiator for applications requiring high biological purity.

Experimental Protocols

This method is designed for the routine assessment of this compound purity and the quantification of non-volatile impurities.

Instrumentation:

  • HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

    • 0-20 min: 5-95% B

    • 20-25 min: 95% B

    • 25-26 min: 95-5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

This method is suitable for the identification and quantification of volatile residual solvents.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

Chromatographic Conditions:

  • Column: G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm film thickness).

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 10 minutes.

    • Ramp: 10 °C/min to 240 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

Headspace Parameters:

  • Oven Temperature: 80 °C.

  • Loop Temperature: 90 °C.

  • Transfer Line Temperature: 100 °C.

  • Vial Equilibration Time: 15 minutes.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a headspace vial.

  • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).

  • Seal the vial and place it in the headspace autosampler.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound.

G cluster_sample Sample Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation Sample This compound (Research & GMP Grades) Prep_HPLC Dissolve in Mobile Phase Sample->Prep_HPLC Prep_GC Dissolve in DMSO in Headspace Vial Sample->Prep_GC Prep_KF Direct Addition to Titrator Sample->Prep_KF Prep_LAL Reconstitute in LAL Reagent Water Sample->Prep_LAL HPLC HPLC Analysis (Purity & Impurities) Prep_HPLC->HPLC GC GC-HS Analysis (Residual Solvents) Prep_GC->GC KF Karl Fischer Titration (Water Content) Prep_KF->KF LAL LAL Test (Endotoxins, GMP only) Prep_LAL->LAL Data_HPLC Purity (%) & Impurity Profile HPLC->Data_HPLC Data_GC Solvent Levels (ppm) GC->Data_GC Data_KF Water Content (%) KF->Data_KF Data_LAL Endotoxin Levels (EU/mg) LAL->Data_LAL Comparison Comparative Analysis of Grades Data_HPLC->Comparison Data_GC->Comparison Data_KF->Comparison Data_LAL->Comparison

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance for the safe and compliant disposal of tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate (CAS No. 225641-84-9). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical reagents we employ. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that these protocols become a self-validating system for your laboratory's safety culture.

Core Principles: Hazard Analysis and Risk Mitigation

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is not a benign substance; its hazard profile necessitates a cautious and informed approach.

Known Hazards:

  • Skin Irritation (H315): The compound can cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause serious irritation.[1][2][3]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][3]

  • Potential for Harm if Swallowed (H302): Some safety data sheets classify the compound as harmful if swallowed.[4][5]

Unknowns and the Precautionary Principle: Crucially, comprehensive toxicological and ecotoxicological data for this specific compound are not widely available.[1] In the absence of complete data, the precautionary principle must be applied. We must assume the substance is potentially hazardous to the environment and handle its disposal with the same rigor as a confirmed environmental toxin. Discharge into drains, waterways, or sewer systems must be strictly avoided.[1][5]

The carbamate functional group itself is a class of compounds that receives significant regulatory scrutiny from bodies like the U.S. Environmental Protection Agency (EPA) regarding waste disposal.[6][7] Therefore, all waste containing this compound must be treated as regulated hazardous waste.

Quantitative Hazard and Property Summary

For quick reference, the key identifiers and hazard classifications are summarized below.

PropertyValueSource(s)
Chemical Name This compound[2][8][9]
CAS Number 225641-84-9[2][8][9]
Molecular Formula C₁₀H₁₉NO₃[8][10]
Molecular Weight 201.26 g/mol [8][10]
GHS Hazard Pictogram GHS07 (Exclamation Mark)[1][2][3]
GHS Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation[1][2][3]
Incompatible Materials Strong oxidizing agents[1]
Stability Stable under recommended storage conditions[1][3]

Disposal Decision Workflow

The correct disposal stream depends on the form and quantity of the waste. The following workflow provides a logical decision-making process for researchers.

DisposalWorkflow cluster_start Waste Identification cluster_form Physical Form cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_spill Spill Residue cluster_end Final Disposition start Waste Generated (this compound) form What is the physical form? start->form solid_type Type of Solid Waste? form->solid_type Solid liquid_type Type of Liquid Waste? form->liquid_type Liquid spill Spill Residue (Absorbent Material) form->spill Spill Cleanup unused_reagent Unused/Expired Pure Compound solid_type->unused_reagent Pure Compound contaminated_solid Contaminated Labware (e.g., weigh boats, gloves, wipes) solid_type->contaminated_solid Contaminated Items package_solid Protocol 1: Securely double-bag or place in a sealed, -labeled container for SOLID HAZARDOUS CHEMICAL WASTE. unused_reagent->package_solid contaminated_solid->package_solid final_disposal Store waste in a designated satellite accumulation area. Arrange for pickup by institutional Environmental Health & Safety (EHS) or a licensed hazardous waste contractor. package_solid->final_disposal solution Experimental Solutions (Aqueous or Organic) liquid_type->solution Solutions rinsate Container/Glassware Rinsate liquid_type->rinsate Rinsate package_liquid Protocol 2: Collect in a designated, sealed, and labeled HAZARDOUS LIQUID WASTE container (Aqueous or Non-Halogenated Organic). solution->package_liquid rinsate->package_liquid package_liquid->final_disposal package_spill Protocol 3: Collect absorbent and contaminated materials into a sealed, labeled container for SOLID HAZARDOUS CHEMICAL WASTE. spill->package_spill package_spill->final_disposal

Caption: Disposal decision workflow for this compound waste.

Experimental Protocols for Disposal

Adherence to the following step-by-step protocols is mandatory for ensuring safety and compliance. Always perform these actions in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).[1][4]

Required PPE:

  • Eye Protection: Safety glasses or chemical safety goggles.[4][11]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile), inspected prior to use.[4]

  • Body Protection: Laboratory coat.

Protocol 1: Disposal of Solid Waste

(Applies to: Unused or expired reagent, contaminated weigh paper, gloves, wipes, or other disposable labware)

  • Segregation: Do NOT mix this waste with other chemical waste streams, especially strong oxidizing agents.[1]

  • Primary Containment: Place the solid waste into a durable, sealable polyethylene bag.

  • Secondary Containment: Place the primary bag into a second, identical bag (double-bagging). For sharp-contaminated items, use a puncture-resistant container.

  • Labeling: Affix a "Hazardous Waste" label to the outer container. Clearly write the full chemical name: "this compound" and list any other components.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.

  • Disposition: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

Protocol 2: Disposal of Liquid Waste

(Applies to: Solutions containing the compound, and rinsate from contaminated glassware)

  • Waste Stream Identification: Determine if the solvent is aqueous or organic. Do not mix aqueous and organic waste streams. This compound's waste should typically be collected in a non-halogenated organic waste container unless dissolved in an aqueous solution.

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a screw-top lid. Ensure the container is not overfilled (leave at least 10% headspace).

  • Collection: Carefully pour the liquid waste into the designated container, using a funnel to prevent spills.

  • Rinsing: Triple-rinse the empty glassware that contained the compound. The first rinse should be with a small amount of the same solvent used in the experiment; collect this rinsate as hazardous waste. Subsequent rinses with soap and water can be disposed of down the drain, pending local regulations.

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and a complete list of all chemical constituents, including solvents and an estimated concentration of the carbamate.

  • Storage & Disposition: Securely close the container and move it to the designated satellite accumulation area for pickup by EHS or a licensed contractor.

Protocol 3: Spill Cleanup and Disposal

(Applies to: Accidental spills of the solid compound)

  • Ensure Safety: Evacuate non-essential personnel. Ensure adequate ventilation and eliminate all ignition sources.[1]

  • Containment: Prevent the spread of the powder. Do not use water to clean up, as this may increase the area of contamination.

  • Absorption: Gently cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.[1] Avoid raising dust.[4]

  • Collection: Carefully sweep or scoop the absorbent mixture into a sealable container.

  • Final Decontamination: Use a cloth or paper towel lightly dampened with a suitable solvent (like ethanol or isopropanol) to wipe the spill area. Place the used wipe into the same waste container.

  • Disposal: Seal, label, and dispose of the container as described in Protocol 1 for solid waste.

  • Reporting: Report the spill to your laboratory supervisor or EHS department, per institutional policy.

By integrating these scientifically-grounded procedures into your daily operations, you contribute to a safer research environment and ensure that your work is conducted with the highest degree of professional responsibility and environmental integrity.

References

  • Vertex AI Search Grounding API Redirect. (n.d.). 389890-43-1 | tert-Butyl (cis-3-hydroxycyclobutyl)carbamate | Aliphatic Chain Hydrocarbons.
  • U.S. Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes.
  • ChemScene. (n.d.). 225641-84-9 | this compound.
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet - this compound compound. CymitQuimica.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. PubChem.
  • J&K Scientific. (n.d.). This compound | 225641-84-9.
  • Angene Chemical. (2025, February 4). Safety Data Sheet - this compound.
  • National Center for Biotechnology Information. (n.d.). rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. PubChem.
  • UreaKnowHow. (n.d.). Ammonium Carbamate Hazards.
  • SynQuest Laboratories, Inc. (n.d.). tert-Butyl N-[(1R,3S)-3- hydroxycyclopentyl]carbamate Safety Data Sheet.
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - tert-Butyl carbamate.
  • Abovchem. (n.d.). This compound - CAS:225641-84-9.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Arctom. (n.d.). CAS NO. 225641-84-9 | this compound.
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet - tert-Butyl (trans-2-hydroxycyclopentyl)carbamate. CymitQuimica.
  • Pickering Laboratories. (2020, October 27). Safety Data Sheet (SDS) - Carbamate Test Mixture.
  • U.S. Environmental Protection Agency. (1997, June 17). Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions.
  • SynQuest Laboratories, Inc. (2017, October 26). tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate Safety Data Sheet.
  • BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.

Sources

A Researcher's Guide to the Safe Handling of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and logistical information for the handling and disposal of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate (CAS No. 225641-84-9). As a key intermediate in pharmaceutical research and development, ensuring the safe management of this compound is paramount to protecting laboratory personnel and the integrity of your research. This document moves beyond basic safety data sheets to offer a framework of understanding, enabling you to work with confidence and precision.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (H335): May cause respiratory irritation.[1][2]

  • Acute Toxicity, Oral (H302): Harmful if swallowed.[3][4]

These classifications necessitate a stringent approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical. The primary routes of exposure are dermal contact, eye contact, and inhalation of dust or aerosols.

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation[1][2]
Serious Eye IrritationH319Causes serious eye irritation[1][2]
STOT - Single ExposureH335May cause respiratory irritation[1][2]
Acute Toxicity, OralH302Harmful if swallowed[3][4]
Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a one-size-fits-all approach; it should be tailored to the scale and nature of the work being performed. The following recommendations are based on a thorough risk assessment for handling this compound in a research laboratory setting.

  • Glove Selection: Nitrile gloves are the recommended choice for handling this compound. They provide excellent resistance to a wide range of chemicals and are less likely to cause allergic reactions than latex. Always inspect gloves for tears or punctures before use.[5]

  • Proper Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.[1][3] Contaminated gloves should be disposed of immediately after use in accordance with applicable laws and good laboratory practices.[1][3] Always wash your hands thoroughly after handling the compound, even if gloves were worn.[1][5]

  • Standard Operations: For small-scale work on an open bench or in a fume hood, safety glasses with side shields that comply with European Standard EN 166 or OSHA 29 CFR 1910.133 are mandatory.[1][6]

  • Increased Risk Scenarios: When there is a higher risk of splashing or aerosol generation (e.g., during transfers of larger quantities or when sonicating solutions), a face shield should be worn in addition to safety goggles.

  • Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect your skin and personal clothing from contamination.

  • Additional Protection: For tasks with a significant risk of splashing, consider a chemically resistant apron over your lab coat.[7]

  • Engineering Controls: The primary method for controlling respiratory exposure should always be the use of engineering controls, such as a chemical fume hood.[1] All weighing and handling of the solid compound should be performed in a well-ventilated area, preferably within a fume hood, to minimize the generation of dust.[1][6]

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 filter for particulates is recommended.[6]

Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_planning Planning Phase cluster_ppe_selection PPE Selection cluster_execution Execution Phase cluster_disposal Disposal Phase Assess_Task Assess Task: Scale and Hazard Level Select_Gloves Select Gloves: Nitrile Gloves Assess_Task->Select_Gloves Select_Eye_Protection Select Eye Protection Assess_Task->Select_Eye_Protection Select_Body_Protection Select Body Protection: Lab Coat Assess_Task->Select_Body_Protection Assess_Inhalation_Risk Assess Inhalation Risk Assess_Task->Assess_Inhalation_Risk Don_PPE Don PPE Correctly Select_Gloves->Don_PPE Safety_Glasses Safety Glasses with Side Shields Select_Eye_Protection->Safety_Glasses Low Splash Risk Goggles_Face_Shield Goggles and Face Shield Select_Eye_Protection->Goggles_Face_Shield High Splash Risk Select_Body_Protection->Don_PPE Fume_Hood Work in Fume Hood Assess_Inhalation_Risk->Fume_Hood Solid Handling/ Aerosol Potential Benchtop Well-Ventilated Benchtop Assess_Inhalation_Risk->Benchtop Low Volatility Solution Handle_Chemical Handle Chemical in Designated Area Don_PPE->Handle_Chemical Doff_PPE Doff PPE Carefully Handle_Chemical->Doff_PPE Dispose_Gloves Dispose of Gloves as Contaminated Waste Doff_PPE->Dispose_Gloves Clean_Reusable_PPE Clean and Store Reusable PPE Doff_PPE->Clean_Reusable_PPE Safety_Glasses->Don_PPE Goggles_Face_Shield->Don_PPE Fume_Hood->Handle_Chemical Benchtop->Handle_Chemical

Caption: Logical workflow for PPE selection and use.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. Seek immediate medical attention.[2][5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2][5] If skin irritation occurs, seek medical advice.[2][5] Remove and wash contaminated clothing before reuse.[1][5]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][2] If you feel unwell, call a poison center or doctor.[2]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[1][6]

Spill and Waste Disposal: Environmental Responsibility
  • Spill Cleanup: In case of a spill, avoid dust formation.[1][5] Use personal protective equipment as required.[5] For small spills, dampen the solid material with an inert absorbent (e.g., sand, silica gel, vermiculite) and transfer it to a suitable, clean, dry, closed container for disposal.[1]

  • Waste Disposal: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[5] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5] Do not let the product enter drains or waterways.[1]

Storage and Handling: Maintaining Chemical Integrity
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5]

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[5] Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke when using this product.[1][5]

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Safety Data Sheet - Angene Chemical. (2021-05-01). This compound. [Link]

  • Personal Protective Equipment - Canada.ca. (2022-01-21). Retrieved January 10, 2026, from [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.). Retrieved January 10, 2026, from [Link]

  • Pat-6: Personal Protective Equipment for Pesticide Applicators - Extension Publications. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.